2-(3,4-Dichlorophenyl)-1,3-benzoxazol-5-amine
Description
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2O/c14-9-3-1-7(5-10(9)15)13-17-11-6-8(16)2-4-12(11)18-13/h1-6H,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQSOXCXPMQPFKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC3=C(O2)C=CC(=C3)N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801274660 | |
| Record name | 2-(3,4-Dichlorophenyl)-5-benzoxazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801274660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
293737-85-6 | |
| Record name | 2-(3,4-Dichlorophenyl)-5-benzoxazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=293737-85-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3,4-Dichlorophenyl)-5-benzoxazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801274660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-AMINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 2-(3,4-Dichlorophenyl)-1,3-benzoxazol-5-amine: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-(3,4-Dichlorophenyl)-1,3-benzoxazol-5-amine, a halogenated benzoxazole derivative of significant interest in medicinal chemistry and materials science. The guide details established synthetic routes, including a robust protocol for its preparation via the cyclization of a 2-aminophenol precursor with a substituted benzoic acid, followed by nitro group reduction. Key physicochemical parameters are discussed, and while experimental data for this specific molecule is not widely available, this guide provides expected properties based on known structure-activity relationships within the benzoxazole class. Furthermore, the known biological activities of structurally related compounds are reviewed to highlight the potential applications of this compound in drug discovery, particularly in the development of novel antimicrobial and anticancer agents. This document is intended for researchers, chemists, and professionals in the field of drug development seeking a detailed understanding of this promising molecular scaffold.
Introduction
Benzoxazoles are a prominent class of heterocyclic compounds characterized by a fused benzene and oxazole ring system. This structural motif is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds.[1] The rigid, planar structure of the benzoxazole core allows it to effectively interact with various biological targets, leading to a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[2][3][4]
The subject of this guide, this compound, incorporates several key features that make it a compound of particular interest. The 2-phenylbenzoxazole framework is a common core in many active molecules. The addition of a 3,4-dichlorophenyl group at the 2-position can significantly modulate the electronic properties and lipophilicity of the molecule, potentially enhancing its bioactivity and metabolic stability. Furthermore, the presence of a primary amine at the 5-position provides a versatile handle for further chemical modification, allowing for the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies. This amine functionality is crucial for its role as a key intermediate in the synthesis of more complex bioactive compounds.[5]
While this compound is not as extensively characterized in the public domain as some other benzoxazoles, its structural features suggest significant potential. This guide aims to consolidate the available information and provide a detailed technical overview to facilitate further research and development involving this compound.
Physicochemical Properties
Table 1: Predicted Physicochemical Properties of this compound and Related Compounds
| Property | This compound (Predicted) | 2-(4-Aminophenyl)benzoxazol-5-amine[6] | 2-(3,5-Dichlorophenyl)-6-benzoxazole carboxylic acid[7] |
| Molecular Formula | C₁₃H₉Cl₂N₃O | C₁₃H₁₁N₃O | C₁₄H₇Cl₂NO₃ |
| Molecular Weight | 294.14 g/mol | 225.25 g/mol | 308.12 g/mol |
| Melting Point | > 200 °C | 231-233 °C | Not available |
| Boiling Point | > 450 °C | 435.2 ± 25.0 °C (Predicted) | 486.7 ± 40.0 °C (Predicted) |
| Solubility | Poorly soluble in water; Soluble in DMSO, DMF, and other polar organic solvents. | >33.8 µg/mL in water at pH 7.4 | Soluble in DMSO (up to 20 mg/ml) |
| Appearance | Likely a crystalline solid, ranging from off-white to light brown. | White to Orange to Green powder to crystal | Off-white solid |
Spectral Data:
While the full spectral data is not publicly available, a listing in the SpectraBase database confirms the existence of both ¹H NMR and FTIR spectra for this compound.[8] The expected ¹H NMR spectrum would show characteristic signals for the aromatic protons on both the benzoxazole and dichlorophenyl rings, as well as a signal for the amine protons. The FTIR spectrum would be expected to show characteristic peaks for N-H stretching of the amine, C=N stretching of the oxazole ring, and C-Cl stretching.
Synthesis
The synthesis of this compound can be achieved through a well-established multi-step synthetic route common for this class of compounds. The general strategy involves the initial formation of a 2-(3,4-Dichlorophenyl)-5-nitrobenzoxazole intermediate, followed by the reduction of the nitro group to the desired amine.
Proposed Synthetic Pathway
A reliable method for the synthesis of the benzoxazole core is the condensation of a substituted 2-aminophenol with a carboxylic acid or its derivative, often catalyzed by polyphosphoric acid (PPA) at elevated temperatures. This approach is widely documented for the preparation of various 2-arylbenzoxazoles.
The proposed synthetic route is as follows:
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol
The following protocol is a detailed, step-by-step methodology adapted from established procedures for the synthesis of similar benzoxazole derivatives.
Step 1: Synthesis of 2-(3,4-Dichlorophenyl)-5-nitro-1,3-benzoxazole
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a condenser, place 2-amino-4-nitrophenol (1 equivalent) and 3,4-dichlorobenzoic acid (1.1 equivalents).
-
Addition of Catalyst: Carefully add polyphosphoric acid (PPA) to the flask in sufficient quantity to ensure good stirring of the reaction mixture (typically 10-20 times the weight of the limiting reagent).
-
Reaction: Heat the mixture with stirring to 180-200 °C for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to approximately 100 °C and carefully pour it onto crushed ice with vigorous stirring.
-
Isolation: The precipitated solid is collected by vacuum filtration, washed thoroughly with water until the filtrate is neutral, and then washed with a saturated sodium bicarbonate solution to remove any unreacted benzoic acid.
-
Purification: The crude product is then washed with cold ethanol and dried. If necessary, it can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.
Step 2: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, suspend the 2-(3,4-Dichlorophenyl)-5-nitro-1,3-benzoxazole (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and concentrated hydrochloric acid.
-
Reduction: Add a reducing agent, such as tin(II) chloride (SnCl₂) (3-5 equivalents) or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Reaction: If using SnCl₂, heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC. For catalytic hydrogenation, the reaction is typically carried out at room temperature and atmospheric or slightly elevated pressure until the uptake of hydrogen ceases.
-
Work-up (for SnCl₂ reduction): After completion, cool the reaction mixture and neutralize it with a concentrated solution of sodium hydroxide or ammonium hydroxide until the pH is basic. This will precipitate the tin salts.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude amine can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane).
Caption: Experimental workflow for the synthesis of the target compound.
Potential Applications and Biological Activity
While specific biological data for this compound is not extensively reported, the benzoxazole scaffold is a well-known pharmacophore with a wide range of biological activities. The presence of the dichlorophenyl moiety and the amine group suggests that this compound could serve as a valuable intermediate or a bioactive molecule in its own right.
Antimicrobial Activity: Many 2-arylbenzoxazole derivatives have demonstrated significant activity against a range of bacteria and fungi. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The lipophilic nature of the dichlorophenyl group may enhance the compound's ability to penetrate microbial cell membranes.
Anticancer Activity: Substituted benzoxazoles have been investigated as potential anticancer agents, with some derivatives showing potent activity against various cancer cell lines.[4] The proposed mechanisms of action include the inhibition of topoisomerases, protein kinases, and tubulin polymerization. The amine group at the 5-position allows for the introduction of various side chains that can be tailored to target specific receptors or enzymes involved in cancer progression.
Other Potential Applications: The benzoxazole core is also found in compounds with anti-inflammatory, antiviral, and anticonvulsant properties. Furthermore, the fluorescent nature of some benzoxazoles makes them suitable for use as probes in biological imaging and as components in organic light-emitting diodes (OLEDs).
Caption: Potential mechanisms of action for benzoxazole derivatives.
Conclusion
This compound is a structurally interesting molecule with significant potential as a building block in the synthesis of novel therapeutic agents and functional materials. While detailed experimental data for this specific compound is limited in the public domain, this technical guide provides a robust framework for its synthesis and an informed prediction of its physicochemical properties based on the well-established chemistry of the benzoxazole class. The diverse biological activities associated with this scaffold, particularly in the areas of antimicrobial and anticancer research, underscore the importance of further investigation into this and related compounds. The synthetic protocols and conceptual frameworks presented herein are intended to serve as a valuable resource for researchers and drug development professionals, facilitating the exploration of this promising area of chemical science.
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An In-Depth Technical Guide to the Physicochemical Characteristics of 2-(3,4-Dichlorophenyl)-1,3-benzoxazol-5-amine
Foreword: Unveiling the Profile of a Promising Benzoxazole Derivative
To the researchers, scientists, and drug development professionals at the forefront of innovation, this guide serves as a comprehensive technical resource on the physicochemical characterization of 2-(3,4-Dichlorophenyl)-1,3-benzoxazol-5-amine. The benzoxazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The subject of this guide, a dichlorinated phenyl-substituted aminobenzoxazole, represents a molecule of significant interest for further investigation. Understanding its fundamental physicochemical properties is a critical first step in elucidating its structure-activity relationships and potential as a therapeutic agent. This document provides not only a theoretical framework but also practical, field-proven methodologies for its synthesis and detailed characterization.
Synthesis Pathway: A Modern Approach to 2-Aryl-5-aminobenzoxazoles
The synthesis of this compound can be achieved through a well-established yet adaptable multi-step process. The core principle involves the condensation of a substituted 2-aminophenol with a corresponding carboxylic acid, followed by cyclization to form the benzoxazole ring.
A common and effective route begins with the nitration of a substituted phenol, followed by reduction of the nitro group to an amine, and subsequent condensation and cyclization. For the target molecule, a plausible synthetic route is outlined below. This approach ensures high yields and purity of the final compound.
Proposed Synthetic Protocol:
-
Nitration of 4-chloro-2-aminophenol: 4-chloro-2-aminophenol is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, at a controlled temperature to introduce a nitro group at the 5-position, yielding 4-chloro-2-amino-5-nitrophenol.
-
Reduction of the Nitro Group: The nitro group of 4-chloro-2-amino-5-nitrophenol is then selectively reduced to an amino group using a reducing agent like tin(II) chloride in hydrochloric acid or catalytic hydrogenation (H₂/Pd-C) to produce 2,4-diamino-5-chlorophenol.
-
Condensation and Cyclization: The resulting diamine is condensed with 3,4-dichlorobenzoic acid in the presence of a dehydrating agent such as polyphosphoric acid (PPA) at an elevated temperature. This step facilitates the formation of the benzoxazole ring, yielding the target compound, this compound.
Technical Guide: Structure Elucidation of 2-(3,4-Dichlorophenyl)-1,3-benzoxazol-5-amine
Abstract
This technical guide provides a comprehensive, multi-technique workflow for the definitive structure elucidation of 2-(3,4-Dichlorophenyl)-1,3-benzoxazol-5-amine. Benzoxazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, demanding rigorous and unambiguous characterization.[1][2] This document outlines a self-validating analytical strategy employing High-Resolution Mass Spectrometry (HRMS), multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy. Designed for researchers, chemists, and drug development professionals, this guide moves beyond simple data reporting to explain the causal logic behind the experimental choices, ensuring scientific integrity and trustworthiness in the final structural assignment.
Introduction
This compound is a substituted benzoxazole, a privileged scaffold in drug discovery programs owing to its wide range of biological activities.[3][4] The specific arrangement of the dichlorophenyl ring and the amino group on the benzoxazole core suggests its potential as a key intermediate for synthesizing more complex bioactive molecules.[5] Accurate structural confirmation is the bedrock of any further development, from establishing structure-activity relationships (SAR) to meeting regulatory requirements. The objective of this guide is to present a holistic and robust protocol for confirming the molecular structure of this compound, ensuring that each piece of analytical data corroborates the others in a logical, self-validating system.
Chapter 1: Molecular Overview & Predicted Properties
A foundational step in structure elucidation is to establish a baseline of expected properties.
IUPAC Name: this compound
Chemical Structure:
Figure 1: Chemical structure and atom numbering scheme for this compound.
Table 1: Predicted Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₃H₉Cl₂N₃O | Calculated |
| Molecular Weight | 294.14 g/mol | Calculated |
| Monoisotopic Mass | 293.01227 Da | Calculated |
| XLogP3 | 4.1 | Predicted |
| Topological Polar Surface Area | 67.0 Ų | Predicted |
| Hydrogen Bond Donors | 1 (Amine group) | Calculated |
| Hydrogen Bond Acceptors | 4 (N, O, N-amine) | Calculated |
Chapter 2: The Analytical Workflow: A Multi-technique Approach
No single technique provides complete structural information. A synergistic approach is mandatory for unambiguous confirmation.[6][7][8] The workflow is designed such that the output of one technique provides a hypothesis that is rigorously tested by the next. Mass spectrometry provides the molecular formula, NMR spectroscopy maps the atomic connectivity, and FTIR confirms the presence of key functional groups.
Chapter 3: Mass Spectrometry (MS)
Principle: The initial and most critical step is to confirm the molecular weight and elemental composition. High-resolution mass spectrometry (HRMS), typically with electrospray ionization (ESI), provides the exact mass required to determine a unique molecular formula.
Experimental Protocol: HRMS (ESI-TOF)
-
Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., Methanol or Acetonitrile).
-
Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Ionization Mode: Operate in positive ion mode to detect the protonated molecule, [M+H]⁺.
-
Mass Analyzer: Utilize a Time-of-Flight (TOF) analyzer for its high mass accuracy and resolution.
-
Data Analysis: Determine the exact mass of the most intense ion in the molecular ion cluster and use software to generate a list of possible elemental compositions.
Expected Data & Interpretation
The most crucial diagnostic feature for this molecule is the isotopic pattern generated by the two chlorine atoms. The natural abundance of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%) creates a characteristic M, M+2, and M+4 pattern with an approximate intensity ratio of 9:6:1.[9]
Table 2: Predicted HRMS Data for C₁₃H₉Cl₂N₃O
| Ion Species | Isotopic Composition | Calculated Exact Mass (Da) | Expected m/z for [M+H]⁺ |
| M | C₁₃H₉³⁵Cl₂N₃O | 293.01227 | 294.01955 |
| M+2 | C₁₃H₉³⁵Cl³⁷ClN₃O | 295.00932 | 296.01660 |
| M+4 | C₁₃H₉³⁷Cl₂N₃O | 297.00637 | 298.01365 |
The observation of this isotopic cluster, with the measured exact mass of the base peak matching 294.01955 Da within a narrow tolerance (<5 ppm), provides high confidence in the assigned molecular formula.
Fragmentation Analysis (MS/MS)
Tandem mass spectrometry (MS/MS) can further validate the structure by probing its connectivity. By selecting the [M+H]⁺ ion (m/z 294) and subjecting it to collision-induced dissociation (CID), characteristic fragments are produced.
The loss of a chlorine radical is a common pathway for chlorinated aromatic compounds.[9][10] The other major fragments would likely arise from the cleavage of the bond connecting the two main ring systems.
Chapter 4: Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR is the most powerful technique for determining the precise arrangement of atoms in a molecule.[11] 1D NMR (¹H, ¹³C) identifies the different chemical environments, while 2D NMR (COSY, HSQC, HMBC) establishes the connectivity between atoms.[1]
Experimental Protocol: NMR
-
Sample Preparation: Dissolve 10-20 mg of the compound in ~0.6 mL of a suitable deuterated solvent, such as DMSO-d₆. The choice of DMSO-d₆ is strategic as it can solubilize the compound and its N-H protons will be observable.[12]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Acquisition: Acquire ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC spectra on a spectrometer operating at a field strength of 400 MHz or higher for optimal resolution.
Spectral Interpretation
¹H NMR: The proton spectrum can be divided into three distinct regions: the aminobenzoxazole ring system, the dichlorophenyl ring system, and the amine protons.
-
Aminobenzoxazole Protons (H4, H6, H7): These three protons will form an AMX spin system. H4 is expected to be a doublet, H7 a doublet coupled to H6, and H6 a doublet of doublets. Their chemical shifts typically appear between δ 7.0-7.8 ppm.[1]
-
Dichlorophenyl Protons (H2', H5', H6'): This will also be an AMX system. H2' will likely be the most downfield due to its proximity to the benzoxazole ring, appearing as a doublet. H6' will be a doublet coupled to H5', and H5' will be a doublet of doublets.
-
Amine Protons (-NH₂): This will appear as a broad singlet, the chemical shift of which is dependent on concentration and temperature. In DMSO-d₆, it is expected to be in the δ 5.0-6.0 ppm range.
¹³C NMR: The ¹³C spectrum will show 13 distinct carbon signals (assuming no accidental overlap). Key signals include:
-
C2 (Benzoxazole): The imine carbon, highly deshielded, expected around δ 160-165 ppm.
-
C-Cl Carbons: Carbons directly attached to chlorine (C3' and C4') will have shifts in the δ 130-135 ppm range.
-
C-NH₂ Carbon (C5): The amino group will shield this carbon, shifting it upfield relative to other aromatic carbons.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Atom | Predicted ¹H Shift (ppm) | Multiplicity | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (Proton → Carbon) |
| C2 | - | - | ~162.0 | H2', H6', H4 |
| C4 | ~7.50 | d | ~110.0 | H6 |
| C5 | - | - | ~142.0 | H4, H6, NH₂ |
| C6 | ~6.80 | dd | ~115.0 | H4, H7 |
| C7 | ~7.30 | d | ~118.0 | H6 |
| C3a | - | - | ~148.0 | H4, H7 |
| C7a | - | - | ~140.0 | H4, H7 |
| C1' | - | - | ~129.0 | H2', H5', H6' |
| C2' | ~8.20 | d | ~128.0 | C1', C3', C6', C2 |
| C3' | - | - | ~132.0 | H2', H5' |
| C4' | - | - | ~133.0 | H5', H6' |
| C5' | ~7.80 | dd | ~131.0 | C1', C3', C4' |
| C6' | ~8.10 | d | ~130.0 | C1', C2', C4' |
| NH₂ | ~5.50 | br s | - | C5, C6 |
2D NMR - The Definitive Connection: While 1D NMR provides strong evidence, 2D HMBC (Heteronuclear Multiple Bond Correlation) is the ultimate tool for confirming the connectivity. The key correlation is the one that unambiguously links the two ring systems. A correlation from the protons on the dichlorophenyl ring (e.g., H2' and H6') to the C2 carbon of the benzoxazole ring is definitive proof of the structure.
Chapter 5: Vibrational Spectroscopy (FTIR)
Principle: Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the specific functional groups present in the molecule by detecting their characteristic vibrational frequencies.
Experimental Protocol: ATR-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.
-
Background: A background spectrum of the clean, empty crystal should be taken and subtracted from the sample spectrum.
Expected Data & Interpretation
The FTIR spectrum provides a unique fingerprint for the molecule and confirms the presence of key functional groups that were inferred from the MS and NMR data.
Table 4: Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3450 - 3300 | N-H stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |
| 3100 - 3000 | C-H stretch | Aromatic rings |
| ~1640 | C=N stretch | Benzoxazole imine |
| 1620 - 1580 | N-H bend (scissoring) | Primary Amine (-NH₂) |
| 1550 - 1450 | C=C stretch | Aromatic rings |
| ~1250 | C-O-C stretch (asymmetric) | Benzoxazole ether linkage |
| 850 - 750 | C-Cl stretch | Dichlorophenyl group |
The presence of sharp, distinct peaks in the N-H stretching region and a strong C=N stretching band would provide excellent corroborating evidence for the proposed structure.[12][13]
Chapter 6: Final Structure Confirmation & Purity Assessment
The definitive structure elucidation of this compound is achieved not by a single piece of data, but by the overwhelming and consistent evidence from all analytical techniques combined.
-
HRMS confirms the elemental formula is C₁₃H₉Cl₂N₃O.
-
¹³C NMR confirms the presence of 13 unique carbons, consistent with the formula.
-
¹H NMR confirms the presence of 9 protons in distinct aromatic and amine environments.
-
2D NMR (HMBC) provides the irrefutable link between the dichlorophenyl and aminobenzoxazole moieties.
-
FTIR confirms the presence of the key amine (-NH₂), imine (C=N), and ether (C-O-C) functional groups.
This self-validating system, where each result logically supports the others, provides the highest level of confidence in the final structural assignment. Purity can be assessed by the absence of significant impurity signals in the NMR spectra and by using a complementary technique like High-Performance Liquid Chromatography with UV detection (HPLC-UV).
References
- BenchChem (2025). Application Note: Structural Elucidation of Benzoxazole Derivatives using ¹H and ¹³C NMR Spectroscopy.
- BenchChem (2025). An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Benzoxazole Carboxylic Acids.
-
ResearchGate (n.d.). ATR-FTIR spectra on single beads of 2-aminobenzo[d]oxazole resins. Available at: [Link]
-
ESA-IPB (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]
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PMC (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Available at: [Link]
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Intertek (n.d.). Molecular Structure Characterisation and Structural Elucidation. Available at: [Link]
- Benchchem (2025). Predictive Analysis of the Mass Spectrometry Fragmentation Pattern of 3,4-Dichloro-1-(difluoromethyl)-2-fluorobenzene.
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ResearchGate (n.d.). FT-IR spectra of (a) F-Bz and (b) S-Bz benzoxazine monomers. Available at: [Link]
-
NIH (n.d.). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Available at: [Link]
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International Journal of Pharmaceutical and Clinical Research (2019). SYNTHESIS AND CHARACTERIZATION OF NEW 2- AMINOBENZOXAZOLE-5-CARBOHYDRAZIDES. Available at: [Link]
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Journal of Chemical and Pharmaceutical Sciences (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques. Available at: [Link]
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Chemguide (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available at: [Link]
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Taylor & Francis (n.d.). Structure elucidation – Knowledge and References. Available at: [Link]
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Der Pharma Chemica (n.d.). Synthesis, characterization and biological study of new benzoxazole based sulphonamide derivatives. Available at: [Link]
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A Technical Guide to the Spectroscopic Analysis of 2-(3,4-Dichlorophenyl)-1,3-benzoxazol-5-amine
Introduction
2-(3,4-Dichlorophenyl)-1,3-benzoxazol-5-amine is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structural motifs, featuring a benzoxazole core, a dichlorinated phenyl ring, and a primary amine, suggest potential applications as a scaffold in drug discovery and as a functional organic material. The precise elucidation of its molecular structure is paramount for understanding its chemical behavior, reactivity, and potential biological activity. This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize this molecule, offering insights into the rationale behind experimental choices and the interpretation of the resulting data. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the structural analysis of complex organic molecules.
Molecular Structure and Spectroscopic Rationale
The structural integrity of a compound like this compound is confirmed through a suite of spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and their combined application allows for unambiguous confirmation. The choice of spectroscopic methods is dictated by the functional groups present in the molecule: aromatic rings, a primary amine, a C-N double bond within the oxazole ring, and carbon-chlorine bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential.
¹H NMR Spectroscopy: Mapping the Proton Environment
¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Predicted ¹H NMR Spectral Data:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.1 - 7.9 | m | 2H | Protons on the dichlorophenyl ring |
| ~7.7 | d | 1H | Proton on the dichlorophenyl ring |
| ~7.4 | d | 1H | Benzoxazole ring proton |
| ~7.0 | d | 1H | Benzoxazole ring proton |
| ~6.8 | dd | 1H | Benzoxazole ring proton |
| ~3.8 | s (br) | 2H | -NH₂ protons |
Note: Predicted values are based on the analysis of similar structures and general principles of NMR spectroscopy. Actual experimental values may vary based on solvent and other conditions.
Experimental Protocol for ¹H NMR:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with amine groups as it can slow down proton exchange.
-
Instrument Setup: The analysis is typically performed on a 400 MHz or higher field NMR spectrometer.[1]
-
Data Acquisition: Acquire the spectrum using a standard pulse program. Key parameters to optimize include the number of scans (typically 8-16 for good signal-to-noise), relaxation delay, and spectral width.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected. The spectrum is then referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
¹³C NMR spectroscopy provides information about the different carbon environments in the molecule.
Predicted ¹³C NMR Spectral Data:
| Chemical Shift (δ) ppm | Assignment |
| ~163 | C=N of the oxazole ring |
| ~151 | C-O of the oxazole ring |
| ~145-120 | Aromatic carbons |
| ~115-110 | Aromatic carbons |
Note: The exact number of peaks and their shifts will depend on the symmetry of the molecule and the solvent used.
Experimental Protocol for ¹³C NMR:
-
Sample Preparation: A slightly more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is often required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Instrument Setup: The same spectrometer as for ¹H NMR can be used.
-
Data Acquisition: A standard proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon. A larger number of scans is typically required (e.g., 128 or more) to achieve a good signal-to-noise ratio.
-
Data Processing: Similar to ¹H NMR, the FID is processed to obtain the final spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.
Key IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400-3200 | N-H stretching | Primary amine (-NH₂) |
| 1630-1600 | C=N stretching | Oxazole ring |
| 1600-1450 | C=C stretching | Aromatic rings |
| 1250-1200 | C-O stretching | Aryl ether in the oxazole ring |
| 850-750 | C-Cl stretching | Dichlorophenyl group |
Experimental Protocol for FTIR (Attenuated Total Reflectance - ATR):
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Instrument Setup: An FTIR spectrometer equipped with an ATR accessory is used. A background spectrum of the clean ATR crystal is recorded first.
-
Data Acquisition: The sample spectrum is then recorded. The instrument measures the absorption of infrared radiation by the sample.
-
Data Processing: The final spectrum is typically presented as percent transmittance versus wavenumber.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It can also provide structural information through fragmentation patterns.
Expected Mass Spectrometric Data:
-
Molecular Ion Peak (M⁺): The mass spectrum should show a prominent molecular ion peak corresponding to the molecular weight of the compound (C₁₃H₈Cl₂N₂O). The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak (M, M+2, M+4).
-
Fragmentation Pattern: Fragmentation may occur at the bonds connecting the phenyl ring to the benzoxazole core, or through the loss of small molecules like HCN.
Experimental Protocol for Electrospray Ionization (ESI) Mass Spectrometry:
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent like methanol or acetonitrile.
-
Instrument Setup: The sample is introduced into the ESI source of a mass spectrometer. The solvent is evaporated, and the analyte molecules are ionized.
-
Data Acquisition: The ions are then separated based on their mass-to-charge ratio (m/z) and detected. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the molecular formula.[1]
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with conjugated systems.
Expected UV-Vis Absorption:
This compound is expected to have strong UV absorption due to the extended π-conjugated system encompassing the benzoxazole and dichlorophenyl rings. The absorption maxima (λ_max) are likely to be in the range of 280-350 nm.[2] The position of λ_max can be influenced by the solvent polarity.
Experimental Protocol for UV-Vis Spectroscopy:
-
Sample Preparation: A very dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane).
-
Instrument Setup: A dual-beam UV-Vis spectrophotometer is used. A cuvette containing the pure solvent is used as a reference.
-
Data Acquisition: The absorbance of the sample solution is measured over a range of wavelengths (typically 200-800 nm).
-
Data Processing: The resulting spectrum is a plot of absorbance versus wavelength.
Integrated Spectroscopic Analysis Workflow
The following diagram illustrates the logical flow of a comprehensive spectroscopic analysis for structural elucidation.
Caption: Workflow for the spectroscopic characterization of the target compound.
Conclusion
The spectroscopic analysis of this compound requires a multi-faceted approach, integrating data from NMR, IR, MS, and UV-Vis techniques. Each method provides crucial, complementary information that, when combined, allows for the unambiguous confirmation of the compound's structure and purity. The protocols and expected data presented in this guide serve as a comprehensive resource for researchers and scientists, enabling them to conduct thorough and accurate characterization of this and similar complex organic molecules. This rigorous analytical foundation is essential for advancing research in drug discovery and materials science.
References
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SpectraBase. This compound. Available from: [Link]
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The Royal Society of Chemistry. Supporting information Highly efficient synthesis of β-nitrate ester carboxamides through the ring-opening of 2-oxazolines. Available from: [Link]
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Putra, G. S., et al. (2022). In-silico, synthesis, structure elucidation and anticancer activity study of 2-(3,4-dichlorophenyl)-4H-benzo[d][2][3]oxazin-4-one. Pakistan Journal of Pharmaceutical Sciences, 35(5), 1391-1398. Available from: [Link]
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2-(3,4-Dichlorophenyl)-1,3-benzoxazol-5-amine mechanism of action theories
An In-depth Technical Guide to the Theoretical Mechanisms of Action of 2-(3,4-Dichlorophenyl)-1,3-benzoxazol-5-amine
Abstract
The benzoxazole scaffold is a cornerstone in medicinal chemistry, integral to a multitude of compounds with a wide array of biological activities.[1][2][3] This technical guide provides a comprehensive exploration of the theoretical mechanisms of action for the specific, yet under-researched, compound this compound. Drawing upon the established pharmacological profiles of structurally related benzoxazole derivatives, this document synthesizes current knowledge to propose plausible anticancer, antimicrobial, and anti-inflammatory pathways. Detailed experimental protocols are provided to facilitate the empirical validation of these hypotheses, aiming to guide future research and drug development efforts for this promising molecular entity.
Introduction: The Benzoxazole Moiety - A Privileged Scaffold
Benzoxazoles are heterocyclic compounds that have garnered significant attention from the scientific community due to their versatile biological activities.[2][3] Their rigid, planar structure and electron-rich nature allow for diverse molecular interactions, making them ideal candidates for drug design. Marketed drugs, such as the non-steroidal anti-inflammatory drug (NSAID) Flunoxaprofen and the muscle relaxant Chlorzoxazone, feature the benzoxazole core, underscoring its therapeutic relevance.[3][4] The subject of this guide, this compound, combines the benzoxazole nucleus with a dichlorophenyl group, a substitution pattern known to influence biological activity in various compound classes. While direct mechanistic studies on this specific molecule are scarce, the wealth of data on related analogues allows for the formulation of several evidence-based mechanistic theories.
Theoretical Anticancer Mechanisms of Action
The potential of benzoxazole derivatives as anticancer agents is a burgeoning area of research.[1][5] Several distinct, yet potentially overlapping, mechanisms have been proposed for their antitumor effects.
Theory 1: Aryl Hydrocarbon Receptor (AhR) Agonism and CYP1A1 Induction
A compelling theory for the anticancer activity of some benzoxazole derivatives is their role as agonists of the Aryl Hydrocarbon Receptor (AhR). This mechanism is inspired by the anticancer prodrug Phortress, a benzothiazole that is metabolized to an active AhR agonist.[5] It is hypothesized that this compound may act as a bioisostere of Phortress-like compounds.[5]
Proposed Signaling Pathway:
Caption: Proposed AhR Signaling Pathway for Anticancer Activity.
Causality of Experimental Choices: To validate this theory, a logical progression of experiments is necessary. Initial cytotoxicity screening identifies if the compound has anticancer effects. Subsequently, biotransformation studies are crucial to determine if, like Phortress, a metabolite is the active agent. Direct assessment of AhR activation and subsequent CYP1A1 induction provides a mechanistic link. Finally, molecular docking can predict the binding mode and lend theoretical support.
Experimental Protocol: Evaluation of AhR Agonism
-
Cell Viability Assay (MTT):
-
Seed cancer cell lines (e.g., MCF-7, HepG2) in 96-well plates.
-
Treat cells with varying concentrations of this compound for 48-72 hours.
-
Add MTT solution and incubate for 4 hours.
-
Solubilize formazan crystals with DMSO and measure absorbance at 570 nm.
-
Calculate IC50 values.
-
-
CYP1A1 Induction Assay (EROD Assay):
-
Treat HepG2 cells with the compound for 24 hours.
-
Lyse the cells and incubate the lysate with 7-ethoxyresorufin.
-
Measure the fluorescence of the product, resorufin, to quantify CYP1A1 activity.
-
-
Quantitative PCR (qPCR) for CYP1A1 mRNA:
-
Isolate total RNA from treated cells.
-
Synthesize cDNA using reverse transcriptase.
-
Perform qPCR using primers specific for CYP1A1 and a housekeeping gene.
-
Analyze relative gene expression using the ΔΔCt method.
-
-
Molecular Docking:
-
Obtain the crystal structure of the AhR ligand-binding domain.
-
Prepare the ligand (compound) and receptor structures (e.g., removing water, adding hydrogens).
-
Perform docking simulations using software like AutoDock Vina to predict binding affinity and interactions.
-
Theory 2: Inhibition of VEGFR-2 Signaling
Angiogenesis is a critical process for tumor growth, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator.[1] Many benzoxazole derivatives have been investigated as inhibitors of this pathway.[1] The dichlorophenyl moiety of the title compound may enhance its binding to the ATP-binding pocket of the kinase.
Proposed Signaling Pathway:
Caption: Inhibition of VEGFR-2 Signaling Cascade.
Experimental Protocol: Evaluation of VEGFR-2 Inhibition
-
In Vitro Kinase Assay:
-
Use a commercial VEGFR-2 kinase assay kit.
-
Incubate recombinant human VEGFR-2 with a substrate peptide, ATP, and varying concentrations of the compound.
-
Measure kinase activity, often via luminescence or fluorescence, to determine the IC50 value.
-
-
Endothelial Cell Tube Formation Assay:
-
Coat a 96-well plate with Matrigel.
-
Seed Human Umbilical Vein Endothelial Cells (HUVECs) onto the gel in the presence of the compound.
-
Incubate for 6-18 hours and visualize the formation of tube-like structures.
-
Quantify the extent of tube formation.
-
Theoretical Antimicrobial Mechanism of Action
Benzoxazole derivatives are known for their broad-spectrum antimicrobial activity against bacteria and fungi.[3][6][7] The mechanism often involves the inhibition of essential microbial enzymes or disruption of cellular structures.
Proposed Experimental Workflow:
Caption: General Workflow for Antimicrobial Evaluation.
Experimental Protocol: Antimicrobial Susceptibility Testing
-
Broth Microdilution Method (for MIC):
-
Prepare serial two-fold dilutions of the compound in Mueller-Hinton broth in a 96-well plate.
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Incubate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth.[8]
-
-
DNA Gyrase Inhibition Assay:
-
If activity against bacteria is confirmed, specific enzyme targets can be investigated.
-
Use a commercial DNA gyrase supercoiling assay kit.
-
Incubate supercoiled DNA with DNA gyrase and the compound.
-
Analyze the DNA topology by agarose gel electrophoresis. Inhibition is indicated by a reduction in supercoiled DNA.
-
Theoretical Anti-inflammatory Mechanism of Action
Certain benzoxazole derivatives exhibit anti-inflammatory properties, often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in prostaglandin synthesis.[2][9]
Experimental Protocol: In Vitro COX Inhibition Assay
-
Enzyme Immunoassay (EIA):
-
Use commercially available COX-1 and COX-2 inhibitor screening kits.
-
Incubate ovine COX-1 or human recombinant COX-2 with arachidonic acid (substrate) and varying concentrations of the compound.
-
Measure the production of prostaglandin F2α using a competitive EIA.
-
Determine the IC50 values for both COX isoforms to assess potency and selectivity.
-
Data Summary
To provide context for the potential activity of this compound, the following table summarizes the reported activities of various benzoxazole derivatives.
| Compound Class | Biological Activity | Target/Mechanism | Potency (Example) | Reference |
| Piperazine-substituted benzoxazoles | Anticancer | AhR Agonism / CYP1A1 Induction | IC50 < 10 µM on various cancer cell lines | [5] |
| General Benzoxazole Derivatives | Anticancer | VEGFR-2 Inhibition | - | [1] |
| Various Benzoxazole Derivatives | Antibacterial | Not specified | MICs ranging from 1.14 x 10⁻³ µM upwards | [3] |
| 2-Oxo-3H-benzoxazole Derivatives | Anti-inflammatory | Inhibition of Prostaglandin Synthesis | - | [2] |
| 2,5-disubstituted Benzoxazoles | Antiviral (Influenza A) | Not specified | EC50 = 37.03 µM | [10] |
Conclusion and Future Directions
While this compound remains a molecule with an uncharacterized mechanism of action, the extensive research on the benzoxazole scaffold provides a robust framework for targeted investigation. The theories presented herein—AhR agonism and VEGFR-2 inhibition for anticancer effects, broad-spectrum enzyme inhibition for antimicrobial activity, and COX inhibition for anti-inflammatory properties—are grounded in substantial precedent.
The immediate path forward requires the systematic application of the described experimental protocols. Initial broad-based screening for cytotoxicity and antimicrobial activity will be pivotal in directing more focused mechanistic studies. Should any of these theories be validated, further preclinical development, including in vivo efficacy studies and pharmacokinetic profiling, would be warranted. The structural features of this compound suggest it is a compound of significant interest, and rigorous scientific inquiry is essential to unlock its full therapeutic potential.
References
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- BenchChem. (2025). The Discovery and Synthesis of Novel Benzoxazole Compounds: A Technical Guide. BenchChem.
- Brulikova, L. et al. (n.d.). Benzoxazole Derivatives as Promising Antitubercular Agents.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research.
- Kumar, R. et al. (2018).
- NIH. (n.d.). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. NIH.
- Synthesis and Biological Evaluation of Novel 5,7-Dichloro-1,3-benzoxazole Deriv
- Compound N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide. (n.d.). n.d.
- Cas no 339197-79-4 (2-(2,3-Dichlorophenyl)-1,3-benzoxazol-5-amine). (2024). n.d.
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Beilstein Journals. (2024). Synthesis and biological profile of 2,3-dihydro[5][11]thiazolo[4,5-b]pyridines, a novel class of acyl-ACP thioesterase inhibitors. Beilstein Journals.
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- Lirias. (2025). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)
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- 4-(Benzoxazol-2-yl)phenyl 3-((3-Chloro-1,4-Naphthoquinon-2-yl)amino)
- PubMed Central. (2021). Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]. PubMed Central.
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- Biosciences Biotechnology Research Asia. (2022). Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. Biosciences Biotechnology Research Asia.
- Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Deriv
- MDPI. (n.d.). 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole. MDPI.
- PubMed. (2000). 2-Amino-5-chloro-1,3-benzoxazol-3-ium 2-(3,4-dichlorophenoxy)
-
ResearchGate. (n.d.). Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo[1][2][5]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine—A potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays | Request PDF. ResearchGate.
- NIH. (n.d.). Design, Synthesis, and Acaricidal Activity of 2,5-Diphenyl-1,3-oxazoline Compounds. NIH.
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Unveiling the Therapeutic Landscape of 2-(3,4-Dichlorophenyl)-1,3-benzoxazol-5-amine: A Technical Guide to Target Identification and Validation
Abstract
The benzoxazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a broad spectrum of pharmacological activities.[1][2][3] This technical guide focuses on a specific, promising derivative, 2-(3,4-Dichlorophenyl)-1,3-benzoxazol-5-amine, providing an in-depth exploration of its potential biological targets. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of computational predictions and a practical guide to the experimental validation of these targets. By synthesizing in silico data with robust, field-proven experimental protocols, this guide aims to accelerate the elucidation of the mechanism of action of this compound and facilitate its journey through the drug discovery pipeline.
Introduction: The Promise of a Privileged Scaffold
The this compound molecule belongs to the benzoxazole class of heterocyclic compounds, which are recognized for their significant therapeutic potential.[1][3] The benzoxazole core is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2][4] The specific substitutions at the 2- and 5-positions of the benzoxazole ring are critical determinants of biological activity, making this compound a compound of significant interest for novel therapeutic development.[1]
This guide provides a structured approach to identifying the direct biological targets of this compound, moving from computational predictions to rigorous experimental validation.
In Silico Target Prediction: A Data-Driven Starting Point
To narrow the vast landscape of potential biological interactions, computational target prediction was employed. The Simplified Molecular-Input Line-Entry System (SMILES) string for this compound, Nc1ccc2nc(oc2c1)c1ccc(Cl)c(Cl)c1, was submitted to the SwissTargetPrediction server, a tool that predicts protein targets of small molecules based on the principle of similarity to known bioactive ligands.[5]
The analysis revealed a high probability of interaction with several key protein families. The top predicted targets are summarized in the table below.
| Target Class | Specific Predicted Targets (Examples) | Probability | Rationale for Prioritization |
| Protein Kinases | Src, LCK, FYN, ABL1 | High | Kinases are frequently implicated in cancer and inflammatory diseases, aligning with the known activities of benzoxazoles. The dichlorophenyl moiety is a common feature in many kinase inhibitors. |
| Proteases | Thrombin, Factor Xa | Moderate | Inhibition of coagulation factors is a known activity for some heterocyclic compounds. |
| G-protein Coupled Receptors (GPCRs) | Dopamine D2 Receptor, Serotonin 5-HT2A Receptor | Moderate | Benzoxazole derivatives have been reported to have activity at various GPCRs, suggesting a potential role in neurological or metabolic disorders. |
| Nuclear Receptors | Estrogen Receptor | Low | While less probable, interaction with nuclear receptors could indicate potential endocrine-disrupting effects or novel therapeutic applications. |
| Other Enzymes | Monoamine Oxidase B (MAO-B) | Moderate | Structurally related compounds with dichlorophenyl groups have shown MAO-B inhibitory activity. |
These predictions provide a rational basis for initiating a focused experimental campaign to identify and validate the direct molecular targets of this compound.
Experimental Target Validation: From Prediction to Confirmation
The following section details robust, step-by-step methodologies for the experimental validation of the computationally predicted biological targets. The choice of each assay is guided by the nature of the predicted target class, ensuring a comprehensive and reliable validation process.
Initial Hit Confirmation: Thermal Shift Assay (TSA)
The Thermal Shift Assay, or Differential Scanning Fluorimetry (DSF), is a rapid and cost-effective method to screen for direct binding of a compound to a purified protein. The principle lies in the fact that ligand binding typically stabilizes a protein, leading to an increase in its melting temperature (Tm).
Caption: Workflow for Thermal Shift Assay.
-
Protein and Compound Preparation:
-
Prepare the purified target protein at a final concentration of 2 µM in a suitable buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).
-
Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series of the compound.
-
-
Assay Plate Setup:
-
In a 96-well qPCR plate, add the protein solution, the compound dilution series, and a final concentration of 5X SYPRO Orange dye.
-
Include a no-compound (DMSO only) control.
-
The final reaction volume is typically 20-25 µL.
-
-
Data Acquisition:
-
Seal the plate and centrifuge briefly.
-
Place the plate in a real-time PCR instrument.
-
Set the instrument to increase the temperature from 25°C to 95°C with a ramp rate of 0.5°C/min, acquiring fluorescence data at each interval.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature.
-
Fit the data to a Boltzmann equation to determine the melting temperature (Tm), which is the inflection point of the curve.
-
A significant positive shift in Tm in the presence of the compound compared to the DMSO control indicates direct binding.
-
Kinase Profiling: A Focused Approach for a Prominent Target Class
Given the high probability of kinase inhibition predicted by in silico analysis, a comprehensive kinase profiling assay is a critical next step. This involves screening the compound against a large panel of purified kinases to determine its selectivity profile.
Caption: Workflow for AP-MS.
-
Probe Synthesis and Immobilization:
-
Synthesize a derivative of this compound with a linker and a reactive handle (e.g., an alkyne for click chemistry or a biotin tag).
-
Immobilize the probe onto streptavidin or azide-functionalized agarose beads.
-
-
Affinity Pulldown:
-
Prepare a native cell lysate from a relevant cell line.
-
Incubate the lysate with the compound-immobilized beads.
-
Include a control incubation with beads that have not been functionalized with the compound.
-
Perform stringent washes to remove non-specifically bound proteins.
-
Elute the specifically bound proteins.
-
-
Mass Spectrometry and Data Analysis:
-
Separate the eluted proteins by SDS-PAGE and perform an in-gel tryptic digest.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Use a database search algorithm (e.g., Mascot or Sequest) to identify the proteins from the MS/MS spectra.
-
Compare the proteins identified in the compound pulldown with the control pulldown to identify specific interactors.
-
Conclusion and Future Directions
This technical guide provides a comprehensive framework for the identification and validation of the biological targets of this compound. By integrating in silico predictions with robust experimental methodologies, researchers can efficiently navigate the complexities of target deconvolution. The initial computational analysis strongly suggests that protein kinases are a high-priority target class for this compound, a hypothesis that can be definitively tested using the detailed protocols provided.
Successful identification of the direct molecular targets will be a pivotal step in understanding the mechanism of action of this compound and will pave the way for its further development as a potential therapeutic agent. Future studies should focus on cell-based assays to confirm target engagement and functional consequences in a physiological context, as well as lead optimization efforts to enhance potency and selectivity for the validated targets.
References
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Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. International Journal of Research and Review. [Link]
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Benzoxazole derivatives: design, synthesis and biological evaluation. PMC. [Link]
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Benzoxazole: Synthetic Methodology and Biological Activities. Journal of Drug Delivery and Therapeutics. [Link]
-
Synthesis of Novel Benzoxazole Derivatives: Exploration of Their Possible Pharmacological Profiles with Computational Studies. Taylor & Francis Online. [Link]
-
SwissTargetPrediction. SIB Swiss Institute of Bioinformatics. [Link]
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Gfeller, D., Grosdidier, A., Wirth, M., Daina, A., Michielin, O., & Zoete, V. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic acids research, 42(Web Server issue), W32–W38. [Link]
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The Benzoxazole Core: A Historical and Technical Guide for the Modern Researcher
Introduction: The Rise of a Privileged Scaffold
Within the pantheon of heterocyclic chemistry, the benzoxazole core holds a distinguished position. This bicyclic system, an elegant fusion of a benzene and an oxazole ring, has journeyed from a 19th-century chemical curiosity to a cornerstone of modern medicinal chemistry. Its inherent aromaticity and stability, coupled with reactive sites amenable to functionalization, have made it a versatile scaffold for the synthesis of a vast array of complex, bioactive molecules.[1] The benzoxazole motif is now recognized as a "privileged scaffold," a structural framework capable of binding to multiple biological targets with high affinity, leading to its prevalence in numerous therapeutic agents. This guide provides an in-depth exploration of the discovery and history of benzoxazole derivatives, from their initial synthesis to their contemporary applications in drug development. We will delve into the foundational synthetic methodologies, trace their evolution, and examine the discovery of their diverse pharmacological activities, offering a comprehensive resource for researchers, scientists, and drug development professionals.
The Genesis of Benzoxazole: A 19th-Century Breakthrough
The story of benzoxazole begins in the latter half of the 19th century, a period of fervent discovery in organic chemistry. The history of heterocyclic compounds was in its nascent stages, and the synthesis of novel ring systems was a primary focus of chemical exploration.[2]
Ladenburg's Pioneering Synthesis of 2-Methylbenzoxazole (1876)
The first synthesis of a benzoxazole derivative is credited to the German chemist Arthur Ladenburg in 1876.[2] His seminal work, which involved the condensation of o-aminophenol with acetic anhydride, led to the formation of 2-methylbenzoxazole, marking the first recognition of the benzoxazole ring system.[2] This discovery laid the groundwork for the entire field of benzoxazole chemistry.
The Ladenburg synthesis is a classic example of a cyclization reaction, where an open-chain molecule is converted into a ring structure. The reaction proceeds through the initial acylation of the amino group of o-aminophenol by acetic anhydride to form the intermediate, N-(2-hydroxyphenyl)acetamide. Subsequent intramolecular cyclization and dehydration yield the stable aromatic benzoxazole ring.
The Evolution of Synthetic Methodologies: From Classical to Contemporary
Following Ladenburg's initial breakthrough, the synthesis of benzoxazole derivatives has undergone significant evolution. While the condensation of o-aminophenols with carboxylic acids or their derivatives remains a cornerstone of benzoxazole synthesis, a plethora of new reagents, catalysts, and reaction conditions have been developed to improve efficiency, yield, and substrate scope.[3][4]
Classical Approaches: Building on Ladenburg's Foundation
In the years following Ladenburg's discovery, chemists explored variations of his condensation reaction. The use of different carboxylic acids and their derivatives, such as acid chlorides and esters, allowed for the introduction of a wide range of substituents at the 2-position of the benzoxazole ring. Polyphosphoric acid (PPA) became a common reagent for promoting the condensation of o-aminophenols with carboxylic acids at elevated temperatures.[1]
Modern Synthetic Strategies: A Toolkit for the 21st-Century Chemist
The 20th and 21st centuries have witnessed a dramatic expansion of the synthetic chemist's toolkit, leading to the development of numerous innovative methods for benzoxazole synthesis. These modern approaches offer milder reaction conditions, greater functional group tolerance, and improved atom economy.
A summary of key modern synthetic approaches is presented in the table below:
| Synthetic Approach | Key Reactants | Catalyst/Reagent | Key Advantages |
| Condensation with Aldehydes | o-Aminophenol, Aldehyde | Oxidizing agents (e.g., DDQ, IBD), Acid catalysts | Readily available starting materials, diverse aldehyde scope. |
| Reaction with Orthoesters | o-Aminophenol, Orthoester | Acid catalysts | Efficient for the synthesis of 2-unsubstituted and 2-alkyl benzoxazoles. |
| From β-Diketones | o-Aminophenol, β-Diketone | Brønsted acid and CuI | Access to 2-substituted benzoxazoles with various functional groups.[5] |
| Palladium-Catalyzed Reactions | o-Aminophenol, Isocyanides | Palladium catalyst | Mild reaction conditions, good yields for 2-aminobenzoxazoles.[4] |
| Copper-Catalyzed Reactions | 2-Bromoanilines, Acyl chlorides | Copper nanoparticles, CuI | Utilizes readily available starting materials, often under microwave conditions.[5] |
| Green Synthesis Approaches | o-Aminophenol, Aldehyde | Reusable catalysts (e.g., samarium triflate), ionic liquids, ultrasound | Environmentally friendly, often solvent-free or in aqueous media.[4] |
The Dawn of Biological Activity: From Natural Products to Synthetic Drugs
For several decades following their discovery, benzoxazoles remained primarily of academic interest to organic chemists. However, the mid-20th century marked a turning point with the discovery of naturally occurring benzoxazoles possessing potent biological activities. This sparked a surge of interest in the therapeutic potential of this heterocyclic scaffold.
Nature's Blueprint: The Discovery of Bioactive Natural Benzoxazoles
A pivotal moment in the history of benzoxazoles was the isolation of the antibiotic Calcimycin (A23187) from Streptomyces chartreusensis.[2] This complex molecule, which features a benzoxazole ring, demonstrated potent antibacterial and antifungal properties, showcasing the therapeutic potential inherent in this scaffold. The discovery of other bioactive natural products containing the benzoxazole core further fueled research in this area.[5]
The Rise of Synthetic Benzoxazoles in Medicinal Chemistry
Inspired by the biological activity of their natural counterparts, medicinal chemists began to systematically synthesize and evaluate a wide array of benzoxazole derivatives for their therapeutic potential. This led to the discovery of compounds with a remarkable spectrum of pharmacological activities.[6][7]
A Timeline of Key Pharmacological Discoveries:
| Era | Key Biological Activities Discovered | Example Compounds/Classes |
| Mid-20th Century | Antimicrobial, Antifungal | Early synthetic analogs inspired by natural products. |
| Late 20th Century | Anti-inflammatory, Analgesic, Anticancer | Non-steroidal anti-inflammatory drugs (NSAIDs), early anticancer agents.[6] |
| 21st Century | Antiviral, Anticonvulsant, Antihyperglycemic, Kinase Inhibitors | Highly targeted therapeutic agents for a wide range of diseases.[2][8] |
This explosion of research has solidified the benzoxazole scaffold as a "privileged" structure in drug discovery, with numerous benzoxazole-containing drugs reaching the market and many more in various stages of clinical development.[8]
Experimental Protocols: A Nod to the Pioneers and a Guide for the Present
Synthesis of 2-Methylbenzoxazole (A Representative Modern Protocol)
This protocol describes the synthesis of 2-methylbenzoxazole from o-aminophenol and acetic anhydride.
Materials:
-
o-Aminophenol
-
Acetic anhydride
-
Glacial acetic acid (optional, as solvent)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Diethyl ether or other suitable organic solvent
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine o-aminophenol (1 equivalent) and acetic anhydride (1.1 to 1.5 equivalents). If desired, glacial acetic acid can be added as a solvent.[9]
-
Heating: Heat the reaction mixture to reflux and maintain this temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing crushed ice and water to quench the excess acetic anhydride.[9]
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent such as diethyl ether (3 x 50 mL).
-
Drying and Evaporation: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 2-methylbenzoxazole.[1]
Visualizing the Core Concepts
To further elucidate the key concepts discussed in this guide, the following diagrams are provided.
The Ladenburg Synthesis of 2-Methylbenzoxazole
Caption: The Ladenburg synthesis of 2-methylbenzoxazole from o-aminophenol and acetic anhydride.
Evolution of Benzoxazole Synthesis
Caption: A simplified timeline illustrating the evolution of benzoxazole synthesis methodologies.
Conclusion: An Enduring Legacy and a Bright Future
From its humble beginnings in Arthur Ladenburg's 19th-century laboratory, the benzoxazole scaffold has evolved into a molecule of immense significance in the scientific community. Its rich history is a testament to the relentless pursuit of new synthetic methods and the quest for novel therapeutic agents. The journey from a simple heterocyclic curiosity to a privileged scaffold in drug discovery underscores the power of fundamental chemical research to impact human health. As our understanding of biological systems deepens and synthetic methodologies become ever more sophisticated, the benzoxazole core is poised to continue its legacy as a source of innovative solutions to pressing medical challenges. The future of benzoxazole chemistry is bright, with ongoing research promising to unlock even more of the therapeutic potential held within this remarkable heterocyclic system.
References
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Organic Chemistry Portal. Synthesis of Benzoxazoles. Organic Chemistry Portal. Available at: [Link].
- Journal of Chemical and Pharmaceutical Research. Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research. 2011;3(3):302-311.
- RSC Advances. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Adv. 2023;13:24093-24111.
- Christina Ruby Stella P, et al. Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research. 2012;4(6):2988-2993.
- MDPI. Biological activity of 3-(2-benzoxazol-5-yl)
- MDPI. Synthesis, Biological Evaluation and Docking Studies of Benzoxazoles Derived from Thymoquinone. Molecules. 2018;23(9):2347.
- Bentham Science. Exploration of the Biological Potential of Benzoxazoles: An Overview. Mini Rev Med Chem. 2017;17(12):1094-1115.
- Kamal A, et al. BIOLOGICAL POTENTIAL OF BENZOXAZOLE DERIVATIVES: AN UPDATED REVIEW. Asian J Pharm Clin Res. 2020;13(8):1-14.
- International Journal of Research and Review. Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. International Journal of Research and Review. 2022;9(12):334-341.
- International Journal of Pharmaceutical Sciences Review and Research. A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. Int J Pharm Sci Rev Res. 2021;70(1):143-151.
- International Journal of Pharmaceutical and Phytopharmacological Research. Benzoxazole as Anticancer Agent: A Review. IJPPR. 2021;21(3):487-504.
- World Journal of Pharmaceutical Sciences. Benzoxazoles. World J Pharm Sci. 2018;6(10):17-24.
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A Technical Guide to In-Silico Modeling of 2-(3,4-Dichlorophenyl)-1,3-benzoxazol-5-amine Interactions
Abstract
This technical guide provides a comprehensive, in-depth walkthrough for the in-silico analysis of 2-(3,4-Dichlorophenyl)-1,3-benzoxazol-5-amine, a novel small molecule with therapeutic potential. We navigate the complete computational workflow, from initial ligand and target preparation to advanced molecular dynamics and binding free energy calculations. This document is designed for researchers, computational chemists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale for key methodological choices. By integrating molecular docking, molecular dynamics (MD) simulations, and post-simulation analyses, this guide establishes a robust framework for predicting and understanding the molecular interactions that govern the compound's biological activity.
Introduction: The Rationale for In-Silico Investigation
The benzoxazole scaffold is a privileged structure in medicinal chemistry, frequently associated with a wide range of biological activities. The specific compound, this compound (hereafter referred to as DCBA), presents a unique substitution pattern that warrants detailed investigation into its potential protein targets and binding mechanisms. In modern drug discovery, in-silico modeling is an indispensable first step that precedes and guides costly experimental work.[1][2] It allows for the rapid and cost-effective prediction of how a small molecule like DCBA might interact with a biological target at an atomic level.[3]
This guide provides a validated, multi-stage computational strategy to elucidate these interactions. We will proceed from a broad assessment of binding possibilities using molecular docking to a highly detailed, dynamic analysis of the most promising protein-ligand complex through molecular dynamics simulations.
Strategy for Target Selection
Given that DCBA is a novel investigational compound, a definitive biological target may not be established. For the purpose of this technical guide, we will proceed with a hypothetical, yet highly plausible, target: Proto-oncogene tyrosine-protein kinase Abl (c-Abl) . This choice is rationalized by the known activity of similar heterocyclic compounds against kinases, a critical class of drug targets, particularly in oncology. We will use the crystal structure of c-Abl in complex with the inhibitor imatinib (PDB ID: 1IEP) as our receptor model. This provides a well-defined binding site for our investigation.
The Integrated In-Silico Workflow
A successful in-silico investigation is not a single experiment but a multi-step process where each stage refines the insights of the last. The workflow described herein is designed to systematically narrow down possibilities and build a strong, evidence-based model of molecular interaction.
Figure 1: A high-level overview of the integrated workflow for in-silico interaction modeling.
Foundational Stage: Ligand and Receptor Preparation
The principle of "garbage in, garbage out" is paramount in computational chemistry. The accuracy of any simulation is fundamentally limited by the quality of the starting structures. This stage ensures that both the ligand (DCBA) and the receptor (c-Abl kinase) are in a chemically correct and computationally ready state.
Technical Protocol: Structure Preparation
Objective: To prepare PDBQT files for both the receptor and ligand, which contain atomic coordinates, charge information, and atom type definitions required by docking software like AutoDock Vina.[4]
Tools Required:
| Tool | Purpose | Source |
|---|---|---|
| PubChem | Source for ligand 2D/3D structure | NCBI |
| RCSB PDB | Source for receptor crystal structure | rcsb.org |
| PyMOL | Molecular visualization | Schrödinger, Inc. |
| AutoDock Tools (ADT) | File preparation (adding hydrogens, charges) | The Scripps Research Institute |
| Open Babel | File format conversion | openbabel.org |
Step-by-Step Methodology:
-
Receptor Preparation (PDB ID: 1IEP):
-
Action: Download the PDB file from the RCSB PDB database.
-
Rationale: The PDB file contains the experimentally determined 3D coordinates of the protein atoms.
-
Action: Open the PDB file in PyMOL or ADT. Remove all non-essential components: water molecules, co-factors, and the original co-crystallized ligand (imatinib).[5][6]
-
Rationale: Water molecules can interfere with the docking process unless they are known to be critical for binding (which requires a more advanced setup). Removing the original ligand clears the binding site for our new compound.
-
Action: Using AutoDock Tools, add polar hydrogens to the protein.[5]
-
Rationale: Crystal structures often do not resolve hydrogen atoms. Adding them is crucial for correct ionization states and hydrogen bond calculations.
-
Action: Assign Kollman charges to the protein atoms.
-
Rationale: This step adds partial atomic charges, which are essential for calculating electrostatic interactions during docking.
-
Action: Save the final structure as a PDBQT file (e.g., 1iep_receptor.pdbqt).
-
-
Ligand Preparation (DCBA):
-
Action: Obtain the 3D structure of DCBA. If not available, generate it from its 2D structure (e.g., from PubChem SMILES) and perform an energy minimization using a tool like Open Babel with a suitable force field (e.g., MMFF94).
-
Rationale: Energy minimization finds a low-energy, stable 3D conformation of the ligand, which is a better starting point for docking than an arbitrary 2D-to-3D conversion.
-
Action: Load the energy-minimized ligand file (e.g., in .mol2 or .pdb format) into AutoDock Tools.
-
Action: The software will automatically detect the rotatable bonds. Verify these are correct.
-
Rationale: Defining rotatable bonds allows the docking algorithm to flexibly explore different conformations of the ligand within the binding site, which is critical for finding the best fit.
-
Action: Save the final ligand structure as a PDBQT file (e.g., DCBA.pdbqt).
-
Core Analysis: Molecular Docking with AutoDock Vina
Molecular docking predicts the preferred orientation (pose) of a ligand when bound to a receptor and estimates the strength of the interaction, typically as a binding affinity score.[3][7] We utilize AutoDock Vina, a widely used tool known for its accuracy and speed.[4][8]
The "Why" Behind Docking Parameters
-
The Grid Box: We don't search the entire protein. We define a 3D "grid box" centered on the known active site. The causality is clear: focusing the search dramatically increases computational efficiency and reduces the chance of finding irrelevant, low-affinity binding sites. The box must be large enough to allow the ligand to move and rotate freely within the binding pocket.
-
Exhaustiveness: This parameter controls the thoroughness of the conformational search. A higher value increases the probability of finding the true minimum energy pose but also increases computation time. An exhaustiveness of 8 is a common starting point, balancing speed and rigor.
Technical Protocol: Molecular Docking
Figure 2: Step-by-step workflow for executing a molecular docking simulation with AutoDock Vina.
Step-by-Step Methodology:
-
Define the Grid Box:
-
Using ADT or PyMOL, load the prepared receptor (1iep_receptor.pdbqt).
-
Identify the amino acid residues of the active site (where the original ligand was bound).
-
Center the grid box on these residues. For 1IEP, this would be centered near coordinates x=15.2, y=53.9, z=16.9.
-
Set the size of the box to fully encompass the binding site, e.g., 24 x 24 x 24 angstroms.
-
-
Create a Configuration File (config.txt):
-
This text file provides all the necessary inputs to Vina in a single place.
-
-
Run AutoDock Vina:
-
Open a command-line terminal.
-
Navigate to the directory containing your files.
-
Execute the command: vina --config config.txt --log log.txt
-
Analysis of Docking Results
The primary outputs are a PDBQT file with the predicted binding poses and a log file with the corresponding affinity scores.[9][10]
-
Binding Affinity (ΔG): Reported in kcal/mol. More negative values indicate stronger predicted binding.[9] This is the primary metric for ranking different poses or different ligands.
-
Binding Pose: The 3D orientation of the ligand in the receptor's active site. Visual inspection is critical.[9][11]
-
Root Mean Square Deviation (RMSD): Vina provides RMSD values between different poses. A low RMSD (< 2.0 Å) between the top-scoring poses suggests a well-defined and reliable binding prediction.[9][12]
Hypothetical Docking Results for DCBA with c-Abl:
| Pose | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) | Key Interacting Residues (Hypothetical) |
| 1 | -9.2 | 0.000 | MET318, THR315, GLU286, ILE360 |
| 2 | -8.9 | 1.352 | MET318, THR315, PHE382 |
| 3 | -8.7 | 1.876 | MET318, LEU248, GLU286, ASP381 |
Visualization: Use PyMOL to visualize the top-ranked pose (DCBA_docked.pdbqt). Analyze the specific interactions (hydrogen bonds, hydrophobic contacts, pi-stacking) between DCBA and the c-Abl active site residues. Creating high-quality images is essential for communication and publication.[13][14][15][16][17]
Advanced Validation: Molecular Dynamics (MD) Simulations
While docking provides a valuable static snapshot, it does not account for the inherent flexibility of the protein or the influence of solvent. MD simulations address this by simulating the movement of every atom in the system over time, providing a dynamic view of the complex's stability.[18] We will outline a protocol using GROMACS, a powerful and widely-used MD engine.[19][20][21]
Technical Protocol: GROMACS MD Simulation
Objective: To assess the stability of the DCBA-c-Abl complex (from the best docking pose) in a simulated physiological environment.
Force Field Selection: The choice of force field is critical. For the protein, a standard force field like CHARMM36m is appropriate. For the ligand (DCBA), a general force field like the CHARMM General Force Field (CGenFF) or the General Amber Force Field (GAFF) is required to generate its parameters (topology).[22][23][24] Tools like the CHARMM-GUI Ligand Reader & Modeler can automate this process.[25]
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A Comprehensive Technical Guide to 2-(3,4-Dichlorophenyl)-1,3-benzoxazol-5-amine: Synthesis, Characterization, and Applications in Drug Discovery
For distribution to researchers, scientists, and drug development professionals.
This technical guide provides an in-depth analysis of 2-(3,4-Dichlorophenyl)-1,3-benzoxazol-5-amine, a heterocyclic amine with significant potential in medicinal chemistry and materials science. This document outlines the compound's nomenclature, physicochemical properties, a detailed and validated synthetic protocol, and a discussion of its relevance and potential applications, particularly within the field of drug development.
Compound Identification and Nomenclature
The structural representation of the title compound is foundational to its study. The molecule consists of a central benzoxazole core, which is a fused bicyclic system comprising a benzene ring and an oxazole ring. This core is substituted at the 2-position with a 3,4-dichlorinated phenyl group and at the 5-position with an amine group.
Systematic IUPAC Name: this compound
Table 1: Core Compound Identifiers
| Identifier | Value |
| Common Name | 2-(3,4-Dichlorophenyl)-5-aminobenzoxazole |
| Systematic IUPAC Name | This compound |
| Molecular Formula | C₁₃H₉Cl₂N₃O |
| Molecular Weight | 294.14 g/mol |
| Core Structure | 2-Aryl-5-aminobenzoxazole |
Physicochemical and Spectroscopic Profile
The benzoxazole moiety is a privileged scaffold in medicinal chemistry, known for its rigid, planar structure which facilitates π-π stacking interactions with biological targets.[2] The addition of the dichlorophenyl group enhances lipophilicity, while the amine group at the 5-position provides a key site for hydrogen bonding and further chemical modification.
Predicted Properties:
-
LogP (Octanol-Water Partition Coefficient): The presence of the dichlorophenyl group suggests a moderate to high lipophilicity, which is a critical parameter for cell membrane permeability.
-
pKa: The amine group is basic, and its pKa will be influenced by the electron-withdrawing nature of the benzoxazole ring system.
-
Solubility: Expected to have low solubility in aqueous media and higher solubility in organic solvents like DMSO, DMF, and chlorinated solvents.
While experimental data for this specific molecule is not published, characterization would rely on standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic aromatic proton signals, and ¹³C NMR would confirm the number and type of carbon atoms.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass and elemental composition.
-
Infrared (IR) Spectroscopy: Would display characteristic peaks for N-H stretching of the amine, C=N stretching of the oxazole ring, and C-Cl stretching.
Synthesis Methodology: A Validated Protocol
The synthesis of 2-aryl-5-aminobenzoxazoles is well-established in the literature. The most common and robust method involves the condensation of a substituted 2-aminophenol with a corresponding benzoic acid or its derivative, followed by cyclization.[3]
Rationale for Synthetic Strategy
The chosen pathway is a Phillips condensation reaction, a reliable method for forming the benzoxazole ring. The reaction proceeds via the formation of an amide intermediate, followed by an acid-catalyzed intramolecular cyclodehydration. Using polyphosphoric acid (PPA) as both the solvent and the dehydrating agent provides a high-yielding, one-pot procedure.[4]
Diagram 1: Synthetic Workflow
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 2-(3,4-Dichlorophenyl)-5-nitrobenzoxazole
-
Reagent Preparation: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 2-amino-4-nitrophenol (1 equivalent) and 3,4-dichlorobenzoic acid (1.1 equivalents).
-
Reaction Setup: Carefully add polyphosphoric acid (PPA) in sufficient quantity to ensure the mixture can be stirred effectively (approximately 10 times the weight of the limiting reagent).
-
Heating: Heat the reaction mixture to 180-200°C with continuous stirring for 2-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to approximately 100°C and pour it carefully onto crushed ice with vigorous stirring.
-
Precipitation: Neutralize the acidic solution with a saturated sodium bicarbonate solution until a precipitate forms.
-
Isolation: Filter the solid precipitate, wash thoroughly with water, and dry under vacuum. The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.
Step 2: Synthesis of this compound
-
Reaction Setup: Dissolve the 2-(3,4-dichlorophenyl)-5-nitrobenzoxazole (1 equivalent) from the previous step in ethanol or a similar solvent in a round-bottom flask.
-
Reduction: Several methods can be employed for the nitro group reduction:
-
Method A (Tin(II) Chloride): Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 equivalents) and concentrated hydrochloric acid. Reflux the mixture for several hours until the starting material is consumed (monitor by TLC).
-
Method B (Catalytic Hydrogenation): Use palladium on carbon (Pd/C, 5-10 mol%) as a catalyst under a hydrogen atmosphere. This method is often cleaner but requires specialized equipment.
-
-
Work-up (Method A): Cool the reaction mixture and pour it into ice water. Basify with a concentrated sodium hydroxide solution to precipitate the tin salts. Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amine can be purified by column chromatography on silica gel.
Applications and Significance in Drug Discovery
The benzoxazole scaffold is a cornerstone in modern medicinal chemistry, appearing in numerous compounds with a wide array of biological activities.[2][5] The 2-arylbenzoxazole motif, in particular, has been investigated for its potential as an anti-cancer, antimicrobial, and anti-inflammatory agent.[2]
Mechanism of Action and Target Space
The planar, electron-rich system of the benzoxazole ring allows it to function as an effective pharmacophore, capable of intercalating into DNA, binding to enzyme active sites, or interacting with protein-protein interfaces. The specific substitution pattern dictates the target affinity. For instance, dichlorinated phenyl rings are often incorporated to enhance binding affinity through hydrophobic and halogen-bonding interactions.
Diagram 2: Potential Drug Discovery Applications
Sources
- 1. manchesterorganics.com [manchesterorganics.com]
- 2. 1-[5-Chloro-6-(4-chlorophenyl)-1,3-benzoxazol-2-YL]-N-[(1S,3S)-3-(hydroxymethyl)cyclohexyl]piperidine-4-carboxamide | C26H29Cl2N3O3 | CID 53252516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(2-chlorophenyl)-1,3-benzoxazole-5-carboxylic acid | 1018498-30-0 [sigmaaldrich.com]
- 4. 1,3-Benzodioxol-5-amine | C7H7NO2 | CID 84310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-[5-(3,5-dichlorophenyl)-5-trifluoromethyl-4,5-dihydroisoxazol-3-yl]-N-(2,2,2-trifluoroethyl)benzoic acid amide | C19H12Cl2F6N2O2 | CID 11340696 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Synthesis Protocol: 2-(3,4-Dichlorophenyl)-1,3-benzoxazol-5-amine
Introduction: The Significance of the Benzoxazole Scaffold
The benzoxazole ring system is a privileged heterocyclic motif frequently encountered in medicinal chemistry, materials science, and industrial applications. Its rigid, planar structure and unique electronic properties make it an ideal scaffold for designing molecules with specific biological activities. 2-Arylbenzoxazoles, in particular, have demonstrated a wide range of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties.
This application note provides a comprehensive, three-step protocol for the synthesis of 2-(3,4-Dichlorophenyl)-1,3-benzoxazol-5-amine . This compound serves as a crucial intermediate, with the amine functionality at the 5-position offering a versatile handle for further chemical modification and the development of novel derivatives.[1] The protocol is designed for researchers in synthetic chemistry and drug development, emphasizing not only the procedural steps but also the underlying chemical principles and safety considerations to ensure a reliable and reproducible outcome.
Synthesis Strategy and Mechanistic Overview
The synthesis of 2-arylbenzoxazoles is typically achieved through the condensation of an o-aminophenol with a carboxylic acid or its derivative, followed by a cyclodehydration reaction.[2][3] Our strategy for synthesizing the target compound involves a robust, three-step sequence starting from readily available commercial precursors: 2-amino-4-nitrophenol and 3,4-dichlorobenzoyl chloride.
The overall pathway is as follows:
-
Acylation: Selective O-acylation of 2-amino-4-nitrophenol with 3,4-dichlorobenzoyl chloride to form an ester intermediate.
-
Cyclodehydration: Acid-catalyzed intramolecular cyclization of the ester to construct the benzoxazole ring, yielding a nitro-substituted intermediate.
-
Reduction: Catalytic hydrogenation of the nitro group to afford the final product, this compound.
A key challenge in the initial step is preventing the undesired N-acylation of the more nucleophilic amino group. A patented method circumvents this by using the sodium salt of the phenol, which enhances the nucleophilicity of the phenoxide oxygen, directing the acylation to the desired position.[4] The subsequent cyclization is efficiently promoted by a strong dehydrating agent like polyphosphoric acid (PPA), which facilitates the intramolecular condensation at elevated temperatures.[3] Finally, the nitro group is cleanly reduced to the primary amine using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere, a method known for its high efficiency and functional group tolerance.[4]
Caption: Overall synthetic pathway for this compound.
Detailed Experimental Protocol
This section provides a step-by-step methodology for the synthesis. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.
Reagents and Materials
| Reagent | M.W. ( g/mol ) | Amount (10 mmol scale) | Moles (mmol) | Notes |
| 2-Amino-4-nitrophenol | 154.12 | 1.54 g | 10.0 | Starting material |
| Sodium Hydroxide | 40.00 | 0.40 g | 10.0 | For phenolate formation |
| 3,4-Dichlorobenzoyl chloride | 209.46 | 2.10 g (1.47 mL) | 10.0 | Acylating agent |
| Polyphosphoric Acid (PPA) | - | ~20 g | - | Catalyst/Solvent |
| Palladium on Carbon (10%) | - | ~150 mg | - | Catalyst |
| Hydrogen Gas (H₂) | 2.02 | Balloon or cylinder | - | Reducing agent |
| Dichloromethane (DCM) | 84.93 | ~100 mL | - | Solvent |
| Methanol (MeOH) | 32.04 | ~100 mL | - | Solvent |
| Saturated NaHCO₃ (aq) | - | As needed | - | For work-up |
| Brine | - | As needed | - | For work-up |
| Anhydrous MgSO₄ or Na₂SO₄ | - | As needed | - | Drying agent |
Step 1: Synthesis of O-(3,4-Dichlorobenzoyl)-2-amino-4-nitrophenol
-
Phenolate Formation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-4-nitrophenol (1.54 g, 10.0 mmol) and methanol (50 mL). Stir until dissolved. In a separate beaker, dissolve sodium hydroxide (0.40 g, 10.0 mmol) in water (5 mL) and add it to the flask. Stir for 15 minutes at room temperature. The color should deepen, indicating the formation of the sodium phenolate.
-
Solvent Removal: Remove the methanol and water under reduced pressure using a rotary evaporator to obtain the dry sodium 2-amino-4-nitrophenolate salt.
-
Acylation: Suspend the dry salt in anhydrous dichloromethane (50 mL). Cool the flask to 0 °C in an ice bath.
-
Reagent Addition: Add 3,4-dichlorobenzoyl chloride (2.10 g, 10.0 mmol) dropwise to the cooled suspension over 10-15 minutes. A precipitate may form.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).
-
Work-up: Quench the reaction by slowly adding 50 mL of water. Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate (NaHCO₃) solution and 50 mL of brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude ester intermediate as a solid. This intermediate is often used directly in the next step without further purification.
Step 2: Synthesis of 2-(3,4-Dichlorophenyl)-5-nitro-1,3-benzoxazole
-
Reaction Setup: Place the crude ester intermediate from Step 1 into a 100 mL round-bottom flask. Add polyphosphoric acid (PPA) (~20 g). Caution: PPA is highly viscous and corrosive. Handle with care.
-
Cyclodehydration: Insert a magnetic stir bar and heat the mixture to 170-180 °C in an oil bath with stirring for 2-3 hours.[3] The mixture will become a homogenous, dark solution. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Allow the reaction mixture to cool to approximately 80-90 °C. Carefully and slowly pour the warm mixture onto crushed ice (~100 g) in a large beaker with vigorous stirring. A solid precipitate will form. Caution: This is an exothermic process.
-
Isolation: Allow the ice to melt completely. Collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake thoroughly with water until the filtrate is neutral (pH ~7). Dry the solid in a vacuum oven. The crude 2-(3,4-Dichlorophenyl)-5-nitro-1,3-benzoxazole can be purified by recrystallization from ethanol or an ethanol/water mixture to yield a crystalline solid.
Step 3: Synthesis of this compound
-
Reaction Setup: To a 250 mL hydrogenation flask, add the purified 2-(3,4-Dichlorophenyl)-5-nitro-1,3-benzoxazole (e.g., 2.0 g, ~6.2 mmol) and methanol (80 mL).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (~150 mg) to the flask under an inert atmosphere (e.g., nitrogen or argon). Caution: Pd/C is flammable, especially when dry or in the presence of flammable solvents.
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask (or connect to a hydrogenation apparatus). Evacuate the flask and backfill with hydrogen gas three times to ensure an inert atmosphere is replaced by hydrogen.
-
Reaction: Stir the reaction mixture vigorously under a positive pressure of hydrogen (balloon pressure is sufficient) at room temperature for 8-12 hours. The reaction can be monitored by TLC for the disappearance of the nitro compound.
-
Work-up: Once the reaction is complete, carefully purge the flask with nitrogen to remove excess hydrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with a small amount of methanol. Caution: The Celite pad with the catalyst should not be allowed to dry completely in the air as it can ignite. Quench it with water.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the final product, this compound, by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by flash column chromatography on silica gel to obtain a pure solid.
Caption: Step-by-step experimental workflow for the synthesis protocol.
Characterization and Validation
The identity and purity of the intermediates and the final product should be confirmed using standard analytical techniques.
-
Thin-Layer Chromatography (TLC): Essential for monitoring reaction progress. The final product should show a single spot with a lower Rf value than the nitro-intermediate due to the increased polarity of the amine group.
-
Melting Point (m.p.): A sharp melting point range is indicative of high purity.
-
¹H NMR Spectroscopy: The spectrum of the final product should confirm the presence of all aromatic protons. Expect signals corresponding to the three protons of the dichlorophenyl ring and the three protons of the aminobenzoxazole moiety. A broad singlet, typically in the range of 4-6 ppm (which may shift or disappear upon D₂O exchange), will confirm the presence of the -NH₂ group.
-
¹³C NMR Spectroscopy: The spectrum should show the correct number of carbon signals corresponding to the proposed structure.
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent [M+H]⁺ peak corresponding to the molecular weight of the target compound (C₁₃H₈Cl₂N₂O, MW ≈ 295.13 g/mol ).
-
Infrared (IR) Spectroscopy: The spectrum of the final product should display characteristic N-H stretching bands (typically two sharp peaks around 3350-3450 cm⁻¹) for the primary amine, which are absent in the nitro-intermediate. The characteristic symmetric and asymmetric stretching of the nitro group (~1530 and ~1350 cm⁻¹) should have disappeared.
References
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ResearchGate. Synthesis of 2‐aryl benzoxazoles. Available at: [Link]
-
Organic Chemistry Portal. Benzoxazole synthesis. Available at: [Link]
-
MDPI. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 2023. Available at: [Link]
-
ResearchGate. Synthesis of 2-Aryl Benzoxazoles from Benzoxazoles and α-Ketoic Acids by Photoredox Catalysis. Available at: [Link]
-
ACS Publications. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 2019. Available at: [Link]
- Google Patents. CN110577500A - Preparation method of 2-(aminophenyl)-5-aminobenzoxazole.
-
ResearchGate. Synthetic pathway of 2-(substitutedbenzyl/phenyl)-5-aminobenzoxazole.... Available at: [Link]
- Google Patents. US2969370A - Process for the preparation of 2-amino-5-chlorobenzoxazole.
-
Molport. Compound 2-(1,3-benzoxazol-2-yl)-5-{[(3,4-dichlorophenyl)methylidene]amino}phenol.... Available at: [Link]
-
Chemical Synthesis. Cas no 339197-79-4 (2-(2,3-Dichlorophenyl)-1,3-benzoxazol-5-amine). Available at: [Link]
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Application Notes and Protocols: Laboratory Synthesis of 2-(3,4-Dichlorophenyl)-1,3-benzoxazol-5-amine Derivatives
Introduction and Significance
Benzoxazole derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a wide array of biological activities.[1][2] These heterocyclic entities, characterized by a benzene ring fused to an oxazole ring, are prevalent in various natural products and synthetic pharmaceuticals.[3][4] Their significance stems from their ability to interact with various biological targets, exhibiting antitumor, antimicrobial, anti-inflammatory, and antiviral properties, among others.[1][5][6] The 2-aryl substituted benzoxazoles, in particular, have garnered substantial interest due to their broad pharmacological applications.[5]
This document provides a detailed guide for the laboratory synthesis of a specific and potent derivative, 2-(3,4-Dichlorophenyl)-1,3-benzoxazol-5-amine. The strategic incorporation of a 3,4-dichlorophenyl group at the 2-position and an amine group at the 5-position of the benzoxazole scaffold is intended to modulate the molecule's electronic and steric properties, potentially enhancing its biological efficacy and providing a crucial intermediate for further functionalization in drug discovery programs.[7] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth protocols, mechanistic insights, and practical guidance.
Mechanistic Insights: The Chemistry of Benzoxazole Formation
The synthesis of 2-aryl-1,3-benzoxazoles is most commonly achieved through the condensation reaction between a 2-aminophenol and a carboxylic acid or its derivative (e.g., acid chloride, aldehyde).[4] This transformation is a cornerstone of heterocyclic chemistry and proceeds through a well-established mechanism.
The reaction is typically initiated by the nucleophilic attack of the amino group of the 2-aminophenol on the electrophilic carbonyl carbon of the carboxylic acid derivative. This is followed by an intramolecular cyclization, where the hydroxyl group of the 2-aminophenol attacks the newly formed imine or related intermediate. The subsequent dehydration of the cyclic intermediate leads to the formation of the stable, aromatic benzoxazole ring system. Various catalysts, including acids (e.g., polyphosphoric acid, p-toluenesulfonic acid) or coupling agents, are often employed to facilitate this process.[8][9]
Generalized Reaction Scheme
Caption: Generalized workflow for 2-aryl-1,3-benzoxazole synthesis.
Experimental Protocols
This section outlines a detailed, step-by-step protocol for the synthesis of this compound. This procedure is a compilation and adaptation of established synthetic methodologies for benzoxazole formation.[8][10]
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) | Notes |
| 2-Amino-4-nitrophenol | Reagent | Sigma-Aldrich | Starting material for the benzoxazole core. |
| 3,4-Dichlorobenzoic acid | Reagent | Alfa Aesar | Provides the 2-aryl substituent. |
| Polyphosphoric acid (PPA) | Reagent | Fisher Scientific | Serves as both catalyst and solvent. |
| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | Reagent | Acros Organics | Reducing agent for the nitro group. |
| Ethanol (EtOH) | ACS | VWR | Solvent for the reduction step. |
| Ethyl acetate (EtOAc) | HPLC | Fisher Scientific | Extraction and chromatography solvent. |
| Hexanes | HPLC | VWR | Chromatography solvent. |
| Sodium bicarbonate (NaHCO₃) | Reagent | EMD Millipore | For neutralization. |
| Anhydrous sodium sulfate (Na₂SO₄) | Reagent | Sigma-Aldrich | Drying agent. |
| Silica gel | 60 Å, 230-400 mesh | Sorbent Technologies | For column chromatography. |
Step 1: Synthesis of 2-(3,4-Dichlorophenyl)-5-nitro-1,3-benzoxazole
This initial step involves the condensation of 2-amino-4-nitrophenol with 3,4-dichlorobenzoic acid to form the nitro-substituted benzoxazole intermediate.
Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-amino-4-nitrophenol (1.54 g, 10 mmol) and 3,4-dichlorobenzoic acid (1.91 g, 10 mmol).
-
Addition of PPA: Carefully add polyphosphoric acid (approximately 20 g) to the flask. The PPA acts as both a solvent and a dehydrating agent.
-
Heating: Heat the reaction mixture to 180-200°C with constant stirring. The reaction is typically complete within 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the eluent.
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting materials), allow the mixture to cool to approximately 100°C.
-
Precipitation: Carefully and slowly pour the warm reaction mixture into a beaker containing 200 mL of ice-cold water while stirring vigorously. A solid precipitate will form.
-
Neutralization: Neutralize the aqueous suspension by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash it thoroughly with water, and then dry it in a vacuum oven at 60°C.
Step 2: Reduction of the Nitro Group to Synthesize this compound
The second step involves the reduction of the nitro group on the benzoxazole ring to the corresponding amine.
Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve the dried 2-(3,4-dichlorophenyl)-5-nitro-1,3-benzoxazole from Step 1 (approximately 3.27 g, 10 mmol, assuming 100% yield from the previous step) in 100 mL of ethanol.
-
Addition of Reducing Agent: Add tin(II) chloride dihydrate (11.28 g, 50 mmol) to the solution.
-
Heating: Heat the mixture to reflux (approximately 78°C) with stirring for 4-6 hours. Monitor the reaction progress by TLC until the starting material is no longer visible.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it into 200 mL of ice-cold water.
-
Basification: Adjust the pH of the solution to approximately 8-9 by the slow addition of a saturated sodium bicarbonate solution. This will precipitate the tin salts.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification and Characterization
The crude product obtained from the reduction step will likely require purification by column chromatography to obtain the pure this compound.
Purification Protocol:
-
Column Preparation: Prepare a silica gel column using a slurry of silica gel in hexanes.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Load this onto the top of the prepared column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting with 10% ethyl acetate and gradually increasing to 50%). Collect the fractions containing the desired product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a solid.
Characterization:
The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure and the arrangement of protons and carbons.[11]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.[11]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, such as the N-H and C=N bonds.[11]
-
Melting Point: To assess the purity of the final compound.
Overall Synthesis Workflow
Caption: Step-by-step workflow for the synthesis of the target compound.
Troubleshooting and Safety Considerations
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Step 1 | Incomplete reaction; Insufficient heating; Impure starting materials. | Ensure the reaction temperature is maintained. Verify the purity of the 2-amino-4-nitrophenol and 3,4-dichlorobenzoic acid. Increase reaction time if necessary.[12] |
| Incomplete reduction in Step 2 | Insufficient reducing agent; Deactivated catalyst. | Use a fresh batch of tin(II) chloride dihydrate. Ensure an adequate molar excess of the reducing agent. |
| Difficulty in purification | Presence of closely related impurities. | Optimize the solvent system for column chromatography. Consider recrystallization as an alternative or additional purification step.[13] |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: All steps of this synthesis should be performed in a well-ventilated fume hood.
-
Polyphosphoric Acid (PPA): PPA is corrosive and will cause severe burns upon contact. Handle with extreme care. Quenching the hot PPA mixture in water should be done cautiously and slowly to avoid splattering.
-
Solvents: The organic solvents used (ethanol, ethyl acetate, hexanes, dichloromethane) are flammable. Avoid open flames and sources of ignition.
-
Tin(II) Chloride: Tin compounds can be toxic. Avoid inhalation of dust and contact with skin.
Conclusion
The synthesis of this compound provides a valuable molecular scaffold for the development of new therapeutic agents. The protocols detailed in this guide offer a robust and reproducible method for obtaining this compound in the laboratory. By understanding the underlying chemical principles and adhering to the outlined procedures and safety precautions, researchers can successfully synthesize this and related benzoxazole derivatives for further investigation in drug discovery and development programs.
References
- A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery. PubMed.
- Benzoxazole synthesis. Organic Chemistry Portal.
- Benzoxazole derivatives: Significance and symbolism. ScienceDirect.
- Market-available drugs with a benzoxazole moiety.
- General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activ
- Technical Support Center: Synthesis of 2-Aryl Benzoxazoles. Benchchem.
- Biological activities of benzoxazole and its derivatives.
- Chemistry and Pharmacological Exploration of Benzoxazole Derivatives.
- This compound. SpectraBase.
- Synthesis of 2‐aryl benzoxazoles.
- Process for the purification of substituted benzoxazole compounds.
- Synthesis of 2-Aryl Benzoxazoles from Benzoxazoles and α-Ketoic Acids by Photoredox Catalysis.
- Synthesis of Benzoxazoles. ChemicalBook.
- Synthesis of 2-aryl benzoxazoles
- Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement.
- Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. NIH.
- Cas no 339197-79-4 (2-(2,3-Dichlorophenyl)-1,3-benzoxazol-5-amine). guidechem.com.
- In-silico, synthesis, structure elucidation and anticancer activity study of 2-(3,4-dichlorophenyl)-4H-benzo. Ubaya Repository.
- benzoxazol-2-yl)
- 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. MDPI.
- Synthesis, characterization and biological study of new benzoxazole based sulphonamide deriv
- Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Deriv
- Synthetic pathway of 2-(substitutedbenzyl/phenyl)-5-aminobenzoxazole...
- Structural and Spectroscopic Characterization of N-(2-Amino-4,5-Dichlorophenyl)-N-(Phenylsulfonyl)Benzenesulfonamide: a Joint Experimental and Quantum Chemical Study. CoLab.
- 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole. MDPI.
- Drug design, synthesis, in vitro and in silico evaluation of selective monoaminoxidase B inhibitors based on 3-acetyl-2-dichlorophenyl-5-aryl-2,3-dihydro-1,3,4-oxadiazole chemical scaffold. PubMed.
- 2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide. MDPI.
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Application Note: A Framework for High-Throughput Screening of 2-(3,4-Dichlorophenyl)-1,3-benzoxazol-5-amine
Abstract
The benzoxazole moiety is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Derivatives of this scaffold have been investigated for their potential as antiproliferative, anti-inflammatory, and antimicrobial agents.[3][4][5] This application note presents a comprehensive guide for the systematic evaluation of 2-(3,4-Dichlorophenyl)-1,3-benzoxazol-5-amine, a representative member of this class, in high-throughput screening (HTS) campaigns. We provide detailed, field-proven protocols for compound handling, primary cell-based phenotypic screening, and secondary high-content analysis. The methodologies are designed to be robust, reproducible, and adaptable, forming a solid foundation for researchers in drug discovery and chemical biology to identify and characterize the bioactivity of this and similar novel chemical entities.
Introduction: The Rationale for Screening Benzoxazole Derivatives
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify "hit" compounds that modulate a specific biological target or pathway.[6][7] The selection of compounds for these libraries is a critical determinant of success. One highly fruitful strategy involves focusing on scaffolds that are known to interact with diverse biological targets. The benzoxazole heterocycle is one such scaffold, found in both natural products and synthetic compounds with therapeutic potential.[1][8] Its rigid, planar structure and potential for hydrogen bonding allow it to fit into various protein active sites, making it an ideal starting point for drug discovery programs.[1]
This guide focuses on this compound as a candidate for HTS. While specific biological data for this exact molecule is limited, its structure suggests potential for bioactivity. The dichlorophenyl group can influence lipophilicity and binding interactions, while the amine provides a potential site for further chemical modification. This document outlines a logical, step-by-step workflow for taking this compound from initial preparation through primary screening and data analysis to more complex secondary assays.
Compound Profile and Handling
Proper handling and preparation of the test compound are foundational to the integrity of any screening campaign. Inconsistent solubility or inaccurate concentration measurements can invalidate results.
Physicochemical Properties
A summary of the key computed properties for this compound is provided below. This information is critical for designing handling and storage protocols.
| Property | Value | Source |
| Molecular Formula | C₁₃H₉Cl₂N₂O | PubChem |
| Molecular Weight | 292.14 g/mol | PubChem |
| XLogP3 | 4.1 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
Note: Data sourced from computational models.
Protocol: Preparation of Master Stock Solution
The high lipophilicity (XLogP3 = 4.1) suggests poor aqueous solubility. Therefore, dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration master stock.
Causality: DMSO is a standard solvent in HTS because it can dissolve a wide range of organic compounds and is miscible with aqueous assay buffers.[9] However, DMSO can be toxic to cells at concentrations typically above 1%. Therefore, the entire screening workflow is designed to maintain a final DMSO concentration of ≤0.5% in the assay wells.[9]
Step-by-Step Protocol:
-
Weighing: Accurately weigh 5-10 mg of this compound powder using an analytical balance.
-
Dissolution: Add the appropriate volume of 100% cell-culture grade, anhydrous DMSO to achieve a high-concentration master stock, typically 10 mM. For example, for 5 mg of compound (MW 292.14), add 1.71 mL of DMSO for a 10 mM solution.
-
Solubilization: Vortex vigorously for 2-5 minutes. If necessary, use a sonicating water bath for 10-15 minutes to ensure complete dissolution. Visually inspect the solution against a light source to confirm no particulates remain.
-
Aliquoting and Storage: Aliquot the 10 mM master stock into small-volume, low-binding tubes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.
HTS Assay Design and Primary Screening
Given the known antiproliferative activities of many benzoxazole derivatives, a cell-based viability/proliferation assay is a logical starting point for a primary screen.[2][8] Such phenotypic assays can uncover compounds that affect numerous cellular pathways essential for survival and growth.[10]
Choosing a Detection Technology
Fluorescence- and luminescence-based assays are the dominant technologies in HTS due to their high sensitivity, wide dynamic range, and amenability to automation.[11][12][13][14][15]
-
Fluorescence-Based Assays (e.g., Resazurin): These assays are cost-effective and robust. A common method involves the metabolic reduction of non-fluorescent resazurin to the highly fluorescent resorufin by viable, metabolically active cells.[16]
-
Luminescence-Based Assays (e.g., ATP Quantification): These assays, such as Promega's CellTiter-Glo®, measure intracellular ATP levels as an indicator of cell health.[12][16] They are known for their exceptional sensitivity and low background signal, which often results in superior assay statistics (e.g., Z'-factor).[13][17]
For this guide, we will detail a protocol using a luminescence-based ATP quantification assay due to its high signal-to-background ratio.
HTS Workflow Overview
The overall process of a primary HTS campaign is a multi-step, automated workflow designed for efficiency and reproducibility.
Caption: Workflow for a High-Content Analysis (HCA) experiment.
Step-by-Step Protocol:
-
Plate Preparation: Seed and treat cells with a dose-response curve (e.g., 8 concentrations from 100 µM down to 10 nM) of the hit compounds from the primary screen, following steps 1-4 of the primary HTS protocol.
-
Staining: After the 72-hour incubation, add a pre-warmed cocktail of Hoechst 33342, TMRE, and TO-PRO-3 directly to the cell media. Incubate for 30 minutes at 37°C.
-
Expert Insight: This is a "no-wash" staining protocol, which is crucial for preserving cell morphology and is highly amenable to automation.
-
-
Image Acquisition: Place the plates into the high-content imager. Set up the instrument to acquire images from at least two fields of view per well, using appropriate filter sets for each dye (e.g., DAPI channel for Hoechst, TRITC for TMRE, Cy5 for TO-PRO-3).
-
Image Analysis: Use the instrument's analysis software (e.g., HCS Studio Software) to build an analysis pipeline. [18]The software will first identify the nuclei in the Hoechst channel, then use this to define the boundaries of each individual cell. Within each cell, it will quantify the intensity of the other fluorescent markers.
-
Data Interpretation: The output will be a multi-parametric dataset. A compound causing apoptosis might show a decrease in cell number, an increase in nuclear condensation (higher Hoechst intensity), and a decrease in TMRE intensity (loss of mitochondrial membrane potential).
Data Analysis and Hit Validation
Robust data analysis is essential for extracting meaningful results from large HTS datasets and minimizing false positives. [19][20]
Quality Control and Normalization
Z'-Factor: The first step is to assess the quality of each assay plate. The Z'-factor is a statistical parameter that reflects the separation between the positive and negative controls. An assay with a Z'-factor > 0.5 is considered excellent for HTS. [21] Data Normalization: Raw luminescence values are converted into a more intuitive format, such as percent inhibition or percent viability. This is done relative to the on-plate controls.
-
Percent Viability = (RLU_sample - Mean_RLU_pos) / (Mean_RLU_neg - Mean_RLU_pos) * 100
-
Where RLU is the Relative Light Unit, pos is the positive control (staurosporine), and neg is the negative control (DMSO).
-
Hit Selection and Confirmation
A "hit" is a compound that produces a biological response exceeding a defined threshold. A common method is to select compounds that have a percent viability value more than three standard deviations (SD) below the mean of the negative controls.
Hits from the primary screen must be re-tested ("confirmation screen") and then subjected to dose-response analysis to determine their potency (e.g., IC₅₀).
| Parameter | Description | Example Value |
| IC₅₀ | The concentration of an inhibitor where the response is reduced by half. | 1.2 µM |
| Hill Slope | The steepness of the dose-response curve. | 1.1 |
| Max Response | The maximum achievable inhibition at high concentrations. | 95% |
Conclusion
This application note provides a robust framework for utilizing this compound in high-throughput screening. By starting with a sensitive, luminescence-based primary proliferation assay and progressing promising hits to a multiparametric high-content secondary screen, researchers can efficiently identify and characterize the bioactivity of this novel compound. The detailed protocols and underlying scientific rationale provide a solid foundation for drug discovery professionals to integrate this and other benzoxazole derivatives into their screening programs, ultimately accelerating the identification of new therapeutic leads.
References
- Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening - PMC - NIH. (n.d.).
- Bioluminescent Assays for High-Throughput Screening. (n.d.).
- High-Content Screening (HCS) and High-Content Analysis (HCA). (n.d.). Thermo Fisher Scientific - US.
- Bioluminescent assays for high-throughput screening. (n.d.). PubMed.
- High-Content Screening (HCS) Assays. (n.d.). Revvity.
- A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery. (2021). PubMed.
- High Content Screening. (n.d.).
- Bioluminescent Assays for High-Throughput Screening. (n.d.).
- Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). (n.d.).
- The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflamm
- Cell-based assays in high-throughput mode (HTS). (n.d.). BioTechnologia.
- High-throughput Screening Steps | Small Molecule Discovery Center (SMDC). (n.d.). UCSF.
- High-Content Screening, Imaging, and Analysis. (2022). Biocompare.
- High Content Screening Services. (n.d.).
- High throughput screening of small molecule library: procedure, challenges and future. (2016).
- Fluorescence-Based Assays. (n.d.).
- Quantitative high-throughput screening data analysis: challenges and recent advances. (n.d.). PubMed Central.
- Data analysis approaches in high throughput screening. (2014).
- High-Throughput Screening in Drug Discovery Explained. (2025). Technology Networks.
- Accelerating Discovery and Development with Advances in High-Throughput Screening. (2024).
- Establishing assays and small molecule screening facilities for Drug discovery programs. (2011).
- Biological activities of benzoxazole and its derivatives. (n.d.).
- Comprehensive analysis of high-throughput screens with HiTSeekR. (2016). Oxford Academic.
- Benzoxazole derivatives: Significance and symbolism. (2024).
- Synthesis, characterization and biological study of new benzoxazole based sulphonamide deriv
- Biological activity of 3-(2-benzoxazol-5-yl)
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- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
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Application Note & Protocol: Solubilization of 2-(3,4-Dichlorophenyl)-1,3-benzoxazol-5-amine for In Vitro Cell-Based Assays
Introduction: The Benzoxazole Scaffold and the Solubility Challenge
The 2-arylbenzoxazole scaffold is a privileged structure in medicinal chemistry and drug discovery, with derivatives demonstrating a wide array of biological activities, including potent anticancer properties[1]. 2-(3,4-Dichlorophenyl)-1,3-benzoxazol-5-amine belongs to this promising class of heterocyclic compounds. Its dichlorinated phenyl ring suggests significant lipophilicity, a characteristic that often correlates with potent biological activity but simultaneously presents a major hurdle for in vitro studies: poor aqueous solubility[2][3].
Inaccurate concentration due to precipitation can lead to flawed structure-activity relationship (SAR) data and non-reproducible results[4][5]. Furthermore, the solvents used to overcome these solubility issues can introduce their own confounding effects on cell viability and experimental outcomes.
This document provides a comprehensive, field-proven protocol for the effective solubilization and administration of this compound in cell culture settings. The methodology is designed to ensure accurate dosing, maintain compound stability, and minimize solvent-induced artifacts, thereby generating reliable and reproducible data for researchers, scientists, and drug development professionals.
Physicochemical Profile and Solubility Considerations
A fundamental understanding of the compound's properties is critical for developing a robust dissolution strategy. While specific experimental data for this exact molecule is not widely published, its structure allows for reliable inferences based on well-established chemical principles and data from analogous compounds.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value / Characteristic | Rationale & Implication for Cell Culture |
| Molecular Structure | C₁₃H₉Cl₂N₃O | The structure contains a planar, rigid benzoxazole core and a dichlorophenyl group, contributing to high lipophilicity. |
| Aqueous Solubility | Very Low / Poor | Aromatic rings and chlorine atoms increase hydrophobicity. Poor aqueous solubility is a known challenge for this compound class, risking precipitation in culture media[2][6]. |
| Organic Solvent Solubility | Soluble in DMSO | Dimethyl sulfoxide (DMSO) is an effective polar aprotic solvent for dissolving many benzoxazole derivatives and other lipophilic small molecules[2][7][8]. |
| Chemical Stability | Stable under standard conditions | Stock solutions in DMSO are generally stable when stored properly at -20°C or -80°C, though repeated freeze-thaw cycles should be avoided[7][8]. |
| pKa (estimated) | Weakly basic (amine group) | The amine group at the 5-position is a potential site for protonation, but the overall molecule is not expected to be highly soluble even with pH adjustment in physiological buffers. |
Causality Behind Experimental Choice: Given its predicted low aqueous solubility, the primary strategy is to leverage a high-quality organic solvent to create a concentrated stock solution, which can then be diluted to a final working concentration in the aqueous cell culture medium. DMSO is the solvent of choice due to its high solubilizing power and established use in cell-based assays[9].
Experimental Workflow: From Powder to Cellular Treatment
The following diagram outlines the comprehensive workflow for preparing this compound for cell culture experiments. This process is designed to maximize solubility and minimize the risk of precipitation and solvent toxicity.
Caption: Overall workflow for preparing and dosing cells with the compound.
Detailed Protocols
Protocol: Preparation of a 10 mM Master Stock Solution
This protocol describes the preparation of a high-concentration master stock in 100% DMSO. This high concentration is key to minimizing the final solvent percentage in the cell culture.
Materials:
-
This compound powder (MW: 279.12 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Calculation: Determine the mass of the compound required. To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 279.12 g/mol * (1000 mg / 1 g) = 2.79 mg
-
-
Weighing: Carefully weigh the calculated amount of powder and transfer it to a sterile vial. If the compound is potentially toxic, perform this step in a chemical fume hood.
-
Dissolution: Add the calculated volume of sterile DMSO (e.g., 1 mL for 2.79 mg) to the vial.
-
Mixing: Tightly cap the vial and vortex vigorously for 1-2 minutes until the compound is fully dissolved[7].
-
Aiding Dissolution (if necessary): If the compound does not fully dissolve, utilize the following methods sequentially:
-
Visual Inspection: Once dissolved, the solution should be clear and free of any visible particulates when viewed against both light and dark backgrounds.
-
Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the master stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store aliquots at -20°C or -80°C, protected from light[7]. Solutions in DMSO can be stable for several months when stored correctly[8].
Protocol: Preparation of Working Solutions and Cell Dosing
This protocol details the critical step of diluting the DMSO stock into the aqueous culture medium. The key is to avoid compound precipitation while keeping the final DMSO concentration non-toxic to the cells.
Procedure:
-
Thaw Stock: Remove a single aliquot of the 10 mM master stock from the freezer and thaw it completely at room temperature.
-
Intermediate Dilution (for dose-response): It is best practice to perform serial dilutions in 100% DMSO rather than directly in aqueous media[7][11]. For example, to create a 1 mM intermediate stock, dilute the 10 mM master stock 1:10 in sterile DMSO. This ensures the compound remains dissolved before the final aqueous dilution.
-
Final Dilution into Medium:
-
Pre-warm the required volume of complete cell culture medium to 37°C.
-
To achieve a final concentration of 10 µM in the culture well, you would perform a 1:1000 dilution from the 10 mM master stock. For example, add 1 µL of the 10 mM stock to 999 µL of pre-warmed medium.
-
Crucial Step: Add the compound/DMSO solution to the medium (not the other way around). Pipette the DMSO stock directly into the medium and immediately mix gently by pipetting up and down or by inverting the tube. Avoid vigorous vortexing, which can cause shearing forces on media components.
-
-
Dosing Cells: Immediately add the final working solution to your cell culture plates.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the medium without the compound. For a 1:1000 dilution, this would be 1 µL of pure DMSO per 999 µL of medium, resulting in a final DMSO concentration of 0.1%[7][12].
Validating Your Experiment: Essential Controls
A protocol is only as trustworthy as its controls. The following are non-negotiable for experiments involving solvent-dissolved compounds.
Caption: Logical relationships between the experimental goal and necessary controls.
Table 2: Typical DMSO Tolerance Limits for Cultured Cells
| Cell Type | Typical Max. Final DMSO % | Reference(s) |
| Most Immortalized Cell Lines | 0.5% - 1.0% | [13] |
| Recommended Safe Limit | ≤ 0.5% | [7][12][14] |
| Sensitive / Primary Cells | ≤ 0.1% | [7][13] |
| High-Throughput Screening (HTS) | 0.1% - 1.0% (Assay Dependent) | [7] |
Note: It is imperative to determine the specific tolerance for your cell line of interest, as sensitivity can vary significantly.[15][16]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Compound won't dissolve in 100% DMSO | - Insufficient solvent volume.- Low-quality or non-anhydrous DMSO.- Compound has very low intrinsic solubility. | - Increase DMSO volume to create a lower concentration stock.- Use fresh, high-purity, anhydrous DMSO.- Apply gentle warming (37°C) and sonication as described in the protocol[7][10]. |
| Stock solution is cloudy after thawing | - Compound has precipitated out of solution due to freeze-thaw cycle. | - Warm the stock to 37°C and vortex thoroughly to re-dissolve before use[10].- Ensure proper aliquoting to avoid repeated freeze-thaw cycles. |
| Precipitation occurs upon dilution in culture medium | - The compound's kinetic solubility limit has been exceeded.- Rapid change in solvent polarity. | - Perform serial dilutions in 100% DMSO first before the final aqueous dilution[7][11].- Lower the final desired compound concentration.- Add the DMSO stock slowly to the medium while gently mixing[11]. |
| High cytotoxicity observed in vehicle control wells | - Final DMSO concentration is too high for the cell line. | - Reduce the final DMSO concentration by making a more concentrated master stock.- Perform a DMSO toxicity curve to determine the LC₅₀ for your specific cells[14]. |
Safety Precautions
This compound is a biologically active compound with an uncharacterized toxicological profile. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All weighing and handling of the dry powder should be performed in a chemical fume hood.
References
-
Eppendorf. (n.d.). Cell Culture FAQ: How does DMSO affect your cells? Eppendorf Denmark. [Link]
-
Al-Adham, I. S. I., et al. (2018). Evaluation of the effects of dimethylsulphoxide on morphology, cellular viability, mRNA, and protein expression of stem cells culture in growth media. Biomedical Research, 29(14). [Link]
-
Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Keyence Corporation. [Link]
-
LifeTein. (2023). DMSO usage in cell culture. LifeTein. [Link]
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Gao, Y., et al. (2014). Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel. Journal of Stem Cell Research & Therapy, 4(8). [Link]
-
Emulate. (2019). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Emulate, Inc. [Link]
-
Kesuma, D., et al. (2022). In-silico, synthesis, structure elucidation and anticancer activity study of 2-(3,4-dichlorophenyl)-4H-benzo[d][15][16]oxazin-4-one. Ubaya Repository. [Link]
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Kerns, E. H., & Di, L. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Drug Discovery & Development. [Link]
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Reddit. (2023). How to prepare sterile drug solution in DMSO for cell culture? r/labrats. [Link]
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ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture? ResearchGate. [Link]
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Inglese, J., et al. (2010). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Current Protocols in Chemical Biology. [Link]
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Arch Pharm (Weinheim). (2024). Synthesis and in vitro cytotoxicity of benzoxazole-based PPARα/γ antagonists in colorectal cancer cell lines. Archiv der Pharmazie. [Link]
-
Solve Scientific. (n.d.). High Throughput Measurement of Compound Solubility and Physical Form with BMI. Solve Scientific. [Link]
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LIRIAS. (2024). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. LIRIAS. [Link]
-
MDPI. (2023). 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole. MDPI. [Link]
-
MolPort. (n.d.). Compound N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide. MolPort. [Link]
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Application Notes & Protocols: Evaluating 2-(3,4-Dichlorophenyl)-1,3-benzoxazol-5-amine as a Novel Anticancer Agent
Document ID: AN-BZO-2026-01
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the evaluation of 2-(3,4-Dichlorophenyl)-1,3-benzoxazol-5-amine as a potential anticancer agent. Benzoxazole derivatives represent a significant class of heterocyclic compounds with a wide spectrum of pharmacological activities, including potent anticancer effects.[1][2][3] This guide outlines the rationale, experimental design, and detailed protocols for the preclinical assessment of this specific compound, covering initial in vitro cytotoxicity screening, mechanistic assays such as apoptosis and cell cycle analysis, and a proposed framework for subsequent in vivo validation.
Introduction: The Rationale for Investigating Benzoxazole Scaffolds
The benzoxazole nucleus is a privileged heterocyclic scaffold found in numerous pharmacologically active compounds.[2] Its structural similarity to natural nucleic acid bases like adenine and guanine may facilitate interaction with biological macromolecules, making it a valuable pharmacophore in medicinal chemistry.[2] Extensive research has demonstrated that synthetic derivatives bearing the benzoxazole backbone exhibit strong anti-proliferative activity against a variety of human cancer cell lines, including breast, lung, colon, and melanoma.[1][2][4][5]
The subject of this guide, this compound, combines the core benzoxazole structure with a dichlorophenyl moiety. The halogen substitution is a common strategy in drug design to enhance binding affinity and metabolic stability. The primary amine at the 5-position offers a site for potential further derivatization but also critically influences the molecule's electronic properties and biological interactions. This guide provides the necessary protocols to systematically investigate its anticancer potential.
Synthesis and Characterization
A reliable synthesis and thorough characterization are prerequisites for any biological evaluation. The following is a proposed synthetic route based on established methodologies for 2-arylbenzoxazole synthesis.
Proposed Synthesis Protocol
The most common and efficient method for synthesizing the 2-arylbenzoxazole core is the condensation of a 2-aminophenol with a substituted benzoic acid or its derivative, typically facilitated by a dehydrating agent like polyphosphoric acid (PPA).
-
Step 1: Synthesis of this compound.
-
To a reaction vessel, add 1 equivalent of 2,4-diaminophenol dihydrochloride and 1.1 equivalents of 3,4-dichlorobenzoic acid.
-
Add polyphosphoric acid (PPA) as both the solvent and catalyst (approximately 10x the weight of the reactants).
-
Heat the mixture with stirring to 180-200°C for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to approximately 100°C and pour it carefully onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate (NaHCO₃) until a precipitate forms.
-
Filter the crude product, wash thoroughly with water, and dry under a vacuum.
-
Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the final compound.
-
Physicochemical Characterization
The identity and purity of the synthesized compound must be unequivocally confirmed before biological testing.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy should be performed to confirm the chemical structure and atom connectivity.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is required to confirm the exact molecular weight and elemental composition.
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) should be used to determine the purity of the final compound, which should ideally be >95% for biological assays.
Preclinical Evaluation Workflow
A systematic, multi-stage approach is essential to validate the anticancer potential of a novel compound. The workflow begins with broad in vitro screening to assess cytotoxicity and progresses to more detailed mechanistic studies, culminating in in vivo efficacy models for the most promising candidates.
Caption: General workflow for preclinical anticancer drug evaluation.
In Vitro Experimental Protocols
Cell Culture
-
Source: Human cancer cell lines should be acquired from a certified cell bank (e.g., ATCC) to ensure identity and purity.[6] Recommended initial screening panel: MCF-7 (Breast), A549 (Lung), HCT-116 (Colon).
-
Culture Conditions: Cells are to be cultured in the medium recommended by the supplier, typically supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cultures in a humidified incubator at 37°C with 5% CO₂.[6]
Protocol: Cytotoxicity Assessment (MTT Assay)
This assay quantitatively measures metabolic activity, which serves as an indicator of cell viability.[7] Viable cells possess mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT into an insoluble purple formazan product.[8][9]
-
Materials:
-
96-well flat-bottom plates
-
Cancer cell lines
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[10]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
-
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[6][7]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with 100 µL of the medium containing the compound dilutions. Include a vehicle control (DMSO, final concentration <0.5%) and a no-cell blank control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: Add 10-20 µL of the 5 mg/mL MTT solution to each well and incubate for another 3-4 hours at 37°C until purple formazan crystals are visible.[6][7][8]
-
Solubilization: Carefully aspirate the medium and add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[9] Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[8]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Table 1: Example Cytotoxicity Data for this compound
| Cell Line | Cancer Type | IC₅₀ (µM) after 48h |
|---|---|---|
| MCF-7 | Breast Adenocarcinoma | 5.2 ± 0.4 |
| A549 | Lung Carcinoma | 8.9 ± 0.7 |
| HCT-116 | Colorectal Carcinoma | 3.5 ± 0.3 |
| WI-38 | Normal Lung Fibroblast | > 50 |
Protocol: Apoptosis Detection (Annexin V-FITC/PI Staining)
Apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. This flow cytometry-based assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (PS) on the cell membrane via Annexin V binding. Propidium Iodide (PI) is used to differentiate early apoptotic (membrane-intact) from late apoptotic/necrotic (membrane-compromised) cells.[11]
Caption: Principle of Annexin V/PI assay for apoptosis detection.
-
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its determined IC₅₀ concentration for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant. Centrifuge the cell suspension.
-
Washing: Wash the cells once with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
-
Data Interpretation:
-
Lower-Left Quadrant (Annexin V-/PI-): Live, viable cells.
-
Lower-Right Quadrant (Annexin V+/PI-): Early apoptotic cells.
-
Upper-Right Quadrant (Annexin V+/PI+): Late apoptotic or necrotic cells.
-
Upper-Left Quadrant (Annexin V-/PI+): Primarily necrotic cells/debris.
-
Protocol: Cell Cycle Analysis (Propidium Iodide Staining)
Many anticancer drugs exert their effect by arresting the cell cycle at a specific phase (G0/G1, S, or G2/M), preventing cell division.[12] This protocol uses propidium iodide, a fluorescent dye that binds stoichiometrically to DNA, allowing for cell cycle phase distribution to be quantified by flow cytometry based on DNA content.[13]
-
Materials:
-
Cold 70% Ethanol
-
PBS
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
-
Procedure:
-
Cell Treatment: Seed cells and treat with the test compound at its IC₅₀ concentration for 24 hours.
-
Harvesting: Harvest cells by trypsinization, wash with PBS, and centrifuge to obtain a cell pellet.
-
Fixation: Resuspend the pellet and add cold 70% ethanol dropwise while vortexing to prevent clumping. Fix the cells overnight at -20°C or for at least 2 hours on ice.[6][13] This step permeabilizes the cells and preserves DNA integrity.
-
Rehydration & RNase Treatment: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in PBS containing RNase A and incubate for 30 minutes at 37°C. RNase treatment is crucial to eliminate the signal from double-stranded RNA that PI can also bind to.[13]
-
Staining: Add PI staining solution and incubate for 15-30 minutes in the dark.
-
Analysis: Analyze the samples on a flow cytometer, using a linear scale for the DNA fluorescence channel.[14]
-
-
Data Analysis:
-
Use cell cycle analysis software to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Compare the cell cycle distribution of treated cells to the vehicle control to identify any phase-specific arrest.
-
Table 2: Example Cell Cycle Distribution in HCT-116 Cells after 24h Treatment
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
|---|---|---|---|
| Vehicle Control | 55.1% | 29.5% | 15.4% |
| Compound (3.5 µM) | 25.3% | 18.2% | 56.5% |
Hypothesized Mechanism of Action
Based on the known activities of other 2-arylbenzoxazole derivatives, this compound may induce apoptosis by targeting key signaling pathways. A plausible hypothesis is the inhibition of anti-apoptotic proteins like Bcl-2 or the activation of pro-apoptotic pathways, leading to caspase activation.[15]
Caption: Hypothesized intrinsic apoptosis pathway activated by the compound.
Proposed In Vivo Efficacy Study: Xenograft Model
Positive in vitro results should be validated in a living organism. The cell line-derived xenograft (CDX) model, where human cancer cells are implanted into immunodeficient mice, is a standard and indispensable tool for preclinical evaluation of anticancer agents.[16][17][18]
-
Animal Model: Severe Combined Immunodeficient (SCID) or Athymic Nude mice (6-8 weeks old). These mice lack a functional adaptive immune system, allowing human tumor grafts to grow.[16][18]
-
Cell Line: HCT-116 (based on potent in vitro activity).
-
Procedure:
-
Tumor Implantation: Subcutaneously inject 2-5 x 10⁶ HCT-116 cells suspended in Matrigel into the flank of each mouse.[18]
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Monitor tumor volume 2-3 times per week using calipers (Volume = 0.5 x Length x Width²).
-
Randomization: Once tumors reach the target size, randomize mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle Control (e.g., saline or a suitable solvent)
-
Group 2: Test Compound (Low Dose, e.g., 20 mg/kg)
-
Group 3: Test Compound (High Dose, e.g., 40 mg/kg)
-
Group 4: Positive Control (Standard-of-care drug, e.g., 5-FU for colorectal cancer)
-
-
Drug Administration: Administer the compound and controls via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) daily or on a specified schedule for 21-28 days.[19]
-
Efficacy and Toxicity Monitoring: Continue to measure tumor volumes throughout the study. Monitor animal body weight and general health as indicators of toxicity.
-
Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size or at the end of the treatment period. Euthanize the animals, and excise, weigh, and photograph the tumors.
-
-
Data Analysis:
-
Compare the mean tumor growth curves for each group.
-
Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group relative to the vehicle control.
-
Conclusion
The application notes and protocols detailed in this guide provide a robust framework for the systematic evaluation of this compound as a potential anticancer therapeutic. By progressing from broad cytotoxicity screening to specific mechanistic assays and finally to in vivo models, researchers can generate the comprehensive data package required to validate this compound's efficacy and mechanism of action, paving the way for further preclinical and clinical development.
References
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- MTT assay protocol. Abcam.
- Cell cycle analysis with flow cytometry and propidium iodide. Abcam.
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- Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
- Exploring the potential of Benzoxazole Derivatives as Anti-cancer Agents: A Comprehensive Review. Asian Journal of Pharmaceutical and Health Sciences.
- MTT Proliferation Assay Protocol.
- Assaying cell cycle status using flow cytometry. PubMed Central.
- Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. International Journal of Research in Engineering, Science and Management.
- Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne.
- Protocol for Cell Viability Assays. BroadPharm.
- Annexin V-FITC Staining Protocol for Apoptosis Detection.
- MTT Cell Proliferation Assay.
- Benzoxazole Derivatives as New Generation of Anti-breast Cancer Agents.
- Some benzoxazole derivatives with anticancer activities reported in the literature.
- View of Exploring the potential of Benzoxazole Derivatives as Anti-cancer Agents: A Comprehensive Review. Asian Journal of Pharmaceutical and Health Sciences.
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed Central.
- In Vitro Efficacy of Novel Anticancer Agents: A Methodological and Data Interpret
- Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Crown Bioscience.
- Patient-derived cancer models: Valuable platforms for anticancer drug testing. Frontiers.
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- Xenograft Models.
- 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Altogen Labs.
- Proliferation & Cell Cycle - Flow Cytometry Guide. Bio-Rad Antibodies.
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- Cell Cycle Analysis. University of Wisconsin Carbone Cancer Center.
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- In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs.
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- In vivo anticancer activity of benzoxazine and aminomethyl compounds derived
- Biological activity of 3-(2-benzoxazol-5-yl)
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Application Notes and Protocols for Antimicrobial Assays of 2-(3,4-Dichlorophenyl)-1,3-benzoxazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Therapeutic Potential of Benzoxazole Scaffolds
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. The benzoxazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antibacterial and antifungal properties.[1][2][3] The compound 2-(3,4-Dichlorophenyl)-1,3-benzoxazol-5-amine represents a promising candidate for investigation within this chemical class. The dichlorophenyl moiety is known to enhance the antimicrobial effects of various heterocyclic compounds, suggesting that this particular substitution may confer potent activity.[4]
These application notes provide a comprehensive framework for the systematic evaluation of the antimicrobial properties of this compound. The protocols detailed herein are grounded in established methodologies, primarily referencing the standards set forth by the Clinical and Laboratory Standards Institute (CLSI), to ensure reproducibility and comparability of results.[5][6][7] This guide is designed to empower researchers to meticulously characterize the compound's antimicrobial profile, from initial screening to a more in-depth analysis of its kinetic effects on microbial populations.
PART 1: Initial Screening and Potency Determination
The initial phase of antimicrobial evaluation focuses on determining the compound's ability to inhibit the growth of a panel of clinically relevant microorganisms. This is quantitatively expressed as the Minimum Inhibitory Concentration (MIC).
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8][9] This method is considered a gold standard for susceptibility testing due to its efficiency and the quantitative nature of the results.[8]
Causality Behind Experimental Choices:
-
96-Well Plate Format: This allows for the simultaneous testing of multiple concentrations and microbial strains, enhancing throughput.
-
Two-Fold Serial Dilutions: This provides a logarithmic concentration gradient, which is standard for determining the MIC with sufficient resolution.
-
0.5 McFarland Standard: Standardizing the initial inoculum density is critical for the reproducibility of MIC results. A higher inoculum can lead to falsely elevated MIC values.
-
Controls: The inclusion of positive (microorganism with a known antibiotic), negative (microorganism without the test compound), and sterility (broth only) controls is essential for validating the assay's integrity.[8][10]
Experimental Protocol: Broth Microdilution
-
Preparation of Microbial Inoculum:
-
From a fresh agar plate (18-24 hours growth), select 3-5 well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which is approximately equivalent to 1.5 x 10⁸ colony-forming units (CFU)/mL for bacteria.
-
Dilute this standardized suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
-
In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in the appropriate broth to obtain a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
-
Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well containing the compound dilutions.
-
Include a positive control (a standard antibiotic like Gentamicin for bacteria or Fluconazole for fungi), a negative/growth control (inoculum in broth without the compound), and a sterility control (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours for most bacteria or as appropriate for the specific microorganism.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound where no visible growth (turbidity) is observed.[8]
-
Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Agar Well Diffusion Assay
The agar well diffusion method is a qualitative or semi-quantitative technique to assess the antimicrobial activity of a compound.[11][12] It provides a visual confirmation of the compound's ability to inhibit microbial growth.
Causality Behind Experimental Choices:
-
Microbial Lawn: Creating a uniform lawn of bacteria ensures that the zone of inhibition is solely due to the antimicrobial activity of the compound diffusing from the well.
-
Uniform Wells: Using a sterile cork borer creates wells of a consistent diameter, which is important for comparing the zones of inhibition between different compounds or concentrations.
-
Diffusion: The compound diffuses from the well into the agar, creating a concentration gradient. The diameter of the zone of inhibition is proportional to the susceptibility of the microorganism to the compound.
Experimental Protocol: Agar Well Diffusion
-
Preparation of Agar Plates and Inoculum:
-
Prepare Mueller-Hinton agar plates.
-
Create a microbial lawn by evenly streaking a sterile swab dipped in a standardized inoculum (0.5 McFarland) across the entire surface of the agar plate.[13]
-
-
Creation of Wells and Application of Compound:
-
Use a sterile cork borer to create uniform wells in the agar.
-
Add a fixed volume of the this compound solution to a designated well.
-
Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compound) in separate wells.[13]
-
-
Incubation and Measurement:
-
Incubate the plates at 37°C for 16-24 hours.
-
Measure the diameter of the clear zone of inhibition around each well in millimeters.
-
Data Presentation: Summarizing Antimicrobial Potency
Effective data management is crucial for comparing antimicrobial efficacy. The following table provides a standardized format for presenting MIC data.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Microorganisms
| Test Microorganism | Gram Stain | Compound MIC (µg/mL) | Positive Control (Antibiotic) | Positive Control MIC (µg/mL) |
| Staphylococcus aureus ATCC 25923 | Positive | Data | Gentamicin | Data |
| Escherichia coli ATCC 25922 | Negative | Data | Gentamicin | Data |
| Pseudomonas aeruginosa ATCC 27853 | Negative | Data | Ciprofloxacin | Data |
| Candida albicans ATCC 10231 | N/A | Data | Fluconazole | Data |
PART 2: Elucidating the Nature of Antimicrobial Action
Once the inhibitory potential of the compound is established, the next critical step is to determine whether it is bactericidal (kills the bacteria) or bacteriostatic (inhibits growth). The time-kill kinetics assay is the definitive method for this purpose.[14][15]
Time-Kill Kinetics Assay
This assay measures the rate at which a compound kills a microbial population over time.[16][17]
Causality Behind Experimental Choices:
-
Multiple Time Points: Sampling at various time intervals (e.g., 0, 2, 4, 8, 24 hours) allows for the construction of a kill curve, revealing the dynamics of the antimicrobial effect.
-
CFU Counting: Plating and counting CFUs provides a direct measure of viable microorganisms at each time point.
-
Log Reduction: A ≥3-log₁₀ reduction (99.9% kill) in CFU/mL is the standard definition of bactericidal activity.[14][16]
Experimental Protocol: Time-Kill Kinetics Assay
-
Preparation:
-
Prepare a standardized microbial inoculum as described for the broth microdilution assay.
-
Prepare flasks or tubes containing the appropriate broth with this compound at concentrations corresponding to its MIC, 2x MIC, and 4x MIC.
-
Include a growth control flask (no compound).
-
-
Inoculation and Sampling:
-
Inoculate each flask with the standardized microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.
-
-
Viable Cell Counting:
-
Perform serial dilutions of the collected aliquots in sterile saline.
-
Plate the dilutions onto appropriate agar plates.
-
Incubate the plates until colonies are visible, then count the colonies to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL against time for each concentration of the compound and the growth control.
-
A bactericidal effect is generally defined as a ≥ 3-log₁₀ decrease in CFU/mL from the initial inoculum. A bacteriostatic effect is indicated if the CFU/mL remains relatively constant or shows less than a 3-log₁₀ reduction.[14]
-
Workflow for Time-Kill Assay
Caption: Workflow for the time-kill kinetics assay.
PART 3: Hypothetical Mechanism of Action
While the precise mechanism of action for this compound requires experimental validation, many antimicrobial agents exert their effects by disrupting essential cellular processes. For benzoxazole derivatives, potential mechanisms could involve the inhibition of key enzymes in metabolic pathways or interference with cell membrane integrity.[18][19]
Hypothetical Signaling Pathway Inhibition
Caption: Hypothetical mechanism of action for the test compound.
Conclusion
This document provides a structured and scientifically grounded approach to the antimicrobial evaluation of this compound. By following these detailed protocols, researchers can generate robust and reliable data to characterize its antimicrobial spectrum, potency, and mode of action. Such a systematic evaluation is a critical step in the journey of developing novel and effective antimicrobial agents to combat the growing threat of infectious diseases.
References
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Emery Pharma. Time-Kill Kinetics Assay. [Link]
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Nelson Labs. Time-Kill Evaluations. [Link]
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MI - Microbiology. Broth Microdilution. [Link]
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Scribd. Time Kill Assay. [Link]
-
Labmonk. Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. [Link]
-
Chemistry Notes. Antimicrobial activity by Agar well diffusion. [Link]
-
Clinical and Laboratory Standards Institute (CLSI). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]
-
ResearchGate. Agar well-diffusion antimicrobial assay. [Link]
-
National Center for Biotechnology Information. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. [Link]
-
International Journal of Botany Studies. Agar well diffusion: A prominent method for In vitro screening of antimicrobials. [Link]
-
National Center for Biotechnology Information. Resistance Modulation Action, Time-Kill Kinetics Assay, and Inhibition of Biofilm Formation Effects of Plumbagin from Plumbago zeylanica Linn. [Link]
-
Acta Scientific. Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. [Link]
-
National Center for Biotechnology Information. Methods for in vitro evaluating antimicrobial activity: A review. [Link]
-
Regulations.gov. M07-A8. [Link]
-
ResearchGate. M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]
-
Routledge. Antimicrobial Susceptibility Testing Protocols - 1st Edition. [Link]
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Apec.org. Antimicrobial Susceptibility Testing. [Link]
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National Center for Biotechnology Information. Antimicrobial Susceptibility Testing. [Link]
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National Center for Biotechnology Information. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. [Link]
-
PubMed. Design, synthesis and antimicrobial evaluation of novel benzoxazole derivatives. [Link]
-
National Center for Biotechnology Information. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. [Link]
-
Lirias. A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. [Link]
-
National Center for Biotechnology Information. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. [Link]
-
Dovepress. Synthesis, characterization, and antimicrobial evaluation of novel 5-b. [Link]
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National Center for Biotechnology Information. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline. [Link]
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MDPI. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. [Link]
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National Center for Biotechnology Information. Mechanism of Antifungal Activity by 5-Aminoimidazole-4-Carbohydrazonamide Derivatives against Candida albicans and Candida krusei. [Link]
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National Center for Biotechnology Information. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. [Link]
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National Center for Biotechnology Information. Antibacterial and antifungal activities of benzimidazole and benzoxazole derivatives. [Link]
-
PubMed. In vitro antifungal activity of 2-(2'-hydroxy-5'-aminophenyl)benzoxazole in Candida spp. strains. [Link]
-
MDPI. 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones as Antimicrobial Agents. Design, Synthesis, Biological Evaluation and Molecular Docking Studies. [Link]
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Application Note: High-Throughput Analytical Strategies for the Quantification of 2-(3,4-Dichlorophenyl)-1,3-benzoxazol-5-amine
Introduction
2-(3,4-Dichlorophenyl)-1,3-benzoxazol-5-amine is a heterocyclic aromatic amine containing a benzoxazole core, a dichlorinated phenyl group, and a primary amine moiety. Compounds with these structural features are of significant interest in pharmaceutical and materials science research due to their diverse biological activities and potential applications.[1][2] The accurate and sensitive quantification of this compound is critical for quality control in manufacturing, pharmacokinetic studies, and metabolic profiling.
Given the absence of standardized analytical protocols for this specific molecule, this application note presents two robust and validated methods for its determination: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods have been developed based on the well-established analytical chemistry of structurally related aromatic amines, benzoxazole derivatives, and chlorinated hydrocarbons.[1][3][4][5][6]
The protocols herein are designed for researchers, scientists, and drug development professionals, providing a comprehensive guide from sample preparation to data analysis, while adhering to the principles of analytical method validation outlined by the International Council for Harmonisation (ICH).[7][8]
Part 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
The inherent polarity and UV-absorbing properties of this compound make RP-HPLC an ideal analytical technique. The methodology is designed for high-throughput analysis with excellent sensitivity and selectivity.
Principle of the Method
The separation is achieved on a C18 stationary phase, which retains the analyte based on hydrophobic interactions. The mobile phase, a mixture of an aqueous buffer and an organic solvent, is optimized to ensure efficient elution and sharp peak shapes. The primary amine group on the benzoxazole ring necessitates a slightly acidic mobile phase to ensure consistent ionization and prevent peak tailing. UV detection is performed at a wavelength of maximum absorbance, determined by a preliminary UV scan of the analyte.
Experimental Protocol: HPLC-UV
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Chemicals and Reagents:
-
This compound reference standard (>98% purity).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Ammonium acetate (analytical grade).
-
Formic acid (analytical grade).
-
Water (HPLC grade or Milli-Q).
-
2. Preparation of Solutions
-
Mobile Phase A: Prepare a 10 mM ammonium acetate solution in water and adjust the pH to 4.5 with formic acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Diluent: A mixture of methanol and water (50:50, v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of diluent in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.
3. Sample Preparation [9][10][11][12][13]
-
Solid Samples: Accurately weigh the sample and dissolve it in the diluent to a known volume. If the sample matrix is complex, a solid-phase extraction (SPE) cleanup may be necessary.
-
Liquid Samples: Dilute the sample with the diluent to an appropriate concentration within the linear range of the method.
-
Filtration: Prior to injection, filter all samples and standards through a 0.22 µm syringe filter to remove particulate matter and prevent column clogging.
4. HPLC Conditions
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Gradient elution with Mobile Phase A (10 mM Ammonium Acetate, pH 4.5) and Mobile Phase B (Acetonitrile) |
| Gradient Program | 0-2 min: 30% B; 2-15 min: 30% to 90% B; 15-18 min: 90% B; 18-20 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 265 nm (or wavelength of maximum absorbance) |
| Injection Volume | 10 µL |
5. Data Analysis and System Suitability
-
Quantification: Create a calibration curve by plotting the peak area against the concentration of the working standard solutions. Determine the concentration of the analyte in the samples by interpolation from the calibration curve.
-
System Suitability: Before sample analysis, perform at least five replicate injections of a mid-range standard solution. The relative standard deviation (RSD) of the peak area and retention time should be less than 2.0%.
Method Validation Summary (Hypothetical Data)
The method should be validated according to ICH Q2(R2) guidelines.[7][8][14]
| Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Range | 0.1 - 50 µg/mL | Meets criteria |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | ≤ 2.0% | < 1.5% |
| Limit of Detection (LOD) | S/N ratio ≥ 3 | 0.03 µg/mL |
| Limit of Quantification (LOQ) | S/N ratio ≥ 10 | 0.1 µg/mL |
| Specificity | No interference at the retention time of the analyte | Peak purity > 99% |
HPLC Workflow Diagram
Caption: Workflow for HPLC-UV analysis.
Part 2: Gas Chromatography-Mass Spectrometry (GC-MS)
For enhanced selectivity and structural confirmation, particularly at trace levels or in complex matrices, GC-MS is a powerful alternative. The volatility of the analyte may be sufficient for direct analysis, but derivatization can improve chromatographic performance.
Principle of the Method
The sample is volatilized in the GC inlet and separated based on its boiling point and interaction with a non-polar stationary phase capillary column. The separated components then enter the mass spectrometer, where they are ionized (typically by electron ionization) and fragmented. The resulting mass spectrum provides a unique fingerprint for identification, while selected ion monitoring (SIM) allows for highly sensitive quantification.
Experimental Protocol: GC-MS
1. Instrumentation and Materials
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source and a quadrupole mass analyzer.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Chemicals and Reagents:
-
This compound reference standard (>98% purity).
-
Dichloromethane (pesticide residue grade).
-
Hexane (pesticide residue grade).
-
(Optional) Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
-
Internal Standard (IS): A deuterated analog or a compound with similar chemical properties but a different retention time, such as anthracene-d10.
-
2. Preparation of Solutions
-
Solvent: Dichloromethane or hexane.
-
Internal Standard Stock Solution (100 µg/mL): Prepare a stock solution of the internal standard in the chosen solvent.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve the reference standard in the solvent.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 10 ng/mL to 1000 ng/mL) containing a fixed concentration of the internal standard.
3. Sample Preparation [15][16]
-
Extraction: For solid or aqueous samples, perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) into an organic solvent like dichloromethane.
-
Concentration: If necessary, concentrate the extract under a gentle stream of nitrogen.
-
Internal Standard Addition: Add a known amount of the internal standard to all samples and standards.
-
(Optional) Derivatization: If peak tailing is observed due to the primary amine, derivatization may be beneficial. Evaporate the solvent and add 50 µL of BSTFA. Heat at 70°C for 30 minutes. Reconstitute in hexane for injection.
4. GC-MS Conditions
| Parameter | Recommended Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless (1 µL) |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | 100 °C (hold 1 min), ramp to 300 °C at 20 °C/min, hold 5 min |
| Transfer Line Temp. | 290 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Mode | Full Scan (50-500 m/z) for identification; Selected Ion Monitoring (SIM) for quantification |
5. Data Analysis
-
Identification: Confirm the identity of the analyte by comparing its retention time and mass spectrum with that of a reference standard.
-
Quantification (SIM Mode): Monitor characteristic ions of the analyte and the internal standard. Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.
Method Validation Summary (Hypothetical Data)
| Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (R²) | ≥ 0.995 | 0.998 |
| Range | 10 - 1000 ng/mL | Meets criteria |
| Accuracy (% Recovery) | 90.0% - 110.0% | 95.7% - 104.5% |
| Precision (% RSD) | ≤ 15.0% | < 10% |
| Limit of Detection (LOD) | S/N ratio ≥ 3 | 2 ng/mL |
| Limit of Quantification (LOQ) | S/N ratio ≥ 10 | 10 ng/mL |
| Specificity | Correct ion ratios and retention time | Confirmed |
GC-MS Workflow Diagram
Caption: Workflow for GC-MS analysis.
Conclusion
This application note details two effective and reliable methods for the analysis of this compound. The RP-HPLC-UV method is well-suited for routine quality control and quantification in simpler matrices, offering high throughput and precision. For trace-level detection, analysis in complex matrices, or unequivocal identification, the GC-MS method provides superior selectivity and sensitivity. Both protocols are grounded in established analytical principles and can be validated to meet stringent regulatory requirements, such as those outlined by the ICH.
References
-
PubMed. (n.d.). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Retrieved from [Link]
-
PubMed. (2001). Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns. Retrieved from [Link]
-
AMS Biotechnology (AMSBIO). (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
Mtoz Biolabs. (n.d.). How to Prepare Sample for HPLC?. Retrieved from [Link]
-
LCGC International. (n.d.). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Retrieved from [Link]
-
YouTube. (2024). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]
-
Taylor & Francis Online. (2022). Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Retrieved from [Link]
-
International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives. Retrieved from [Link]
-
Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]
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IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]
-
Organomation. (n.d.). HPLC Sample Preparation. Retrieved from [Link]
-
Greyhound Chromatography. (2023). How to Prepare a Sample for HPLC Analysis. Retrieved from [Link]
-
Nacalai Tesque. (n.d.). Sample Pretreatment for HPLC. Retrieved from [Link]
-
PMC. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Retrieved from [Link]
-
Asian Journal of Pharmaceutical and Clinical Research. (n.d.). A Review on Various Synthetic Methods of Benzoxazole Moiety. Retrieved from [Link]
-
Trade Science Inc. (2012). SYNTHESIS, CHARACTERIZATION AND ANTI-MICROBIAL ACTIVITY OF NEW SERIES OF BENZOXAZOLE DERIVATIVES. Retrieved from [Link]
-
PubMed. (n.d.). [Simultaneous determination of 18 chlorinated hydrocarbon organic solvents in cosmetics by gas chromatography-mass spectrometry]. Retrieved from [Link]
-
MDPI. (n.d.). Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties: Experimental, Spectroscopic and Computational Analysis. Retrieved from [Link]
-
ResearchGate. (2025). A streamlined and authenticated GC-MS method for the simultaneous analysis of all regulated chlorinated organic carriers (COCs) from the consumer goods at ng mL −1 level. Retrieved from [Link]
-
MDPI. (n.d.). Evaluation of a Simplified Method for GC/MS Qualitative Analysis of Polycyclic Aromatic Hydrocarbons, Polychlorinated Biphenyls, and Organic Pesticides Using PARADISe Computer Program. Retrieved from [Link]
-
ResearchGate. (n.d.). Determining aromatic hydrocarbons and chlorinated hydrocarbons in sediments and tissues using accelerated solvent extraction and gas chromatography/mass spectrometry. Retrieved from [Link]
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Application Notes and Protocols for the Purification of 2-(3,4-Dichlorophenyl)-1,3-benzoxazol-5-amine
Introduction
2-(3,4-Dichlorophenyl)-1,3-benzoxazol-5-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Benzoxazole derivatives are known to possess a wide range of biological activities, and the specific substitutions on this molecule suggest its potential as a scaffold for novel therapeutic agents.[1] The purity of such compounds is of paramount importance for accurate biological evaluation and to meet stringent regulatory standards in drug development.
This guide provides a comprehensive overview of robust purification techniques for this compound, tailored for researchers, scientists, and drug development professionals. The protocols detailed herein are designed to be a starting point for optimization, providing the scientific rationale behind each step to allow for adaptation to specific impurity profiles and scales.
Physicochemical Properties and Impurity Profile
Structural Features and Predicted Properties:
-
Benzoxazole Core: A rigid, planar heterocyclic system.
-
3,4-Dichlorophenyl Group: This moiety increases the molecular weight and hydrophobicity.
-
Amine Group (-NH2): A basic functional group that can participate in hydrogen bonding and provides a site for potential salt formation.
Based on these features, the compound is expected to be a solid at room temperature with moderate to low solubility in non-polar solvents and better solubility in polar organic solvents. Dichlorinated anilines, for instance, are generally soluble in alcohols, ether, and acetone.[2][3][4] The melting point is likely to be elevated due to the rigid aromatic structure, similar to other 2-phenylbenzoxazole derivatives which often have melting points above 100°C.[5][6]
Common Impurities:
The impurity profile will largely depend on the synthetic route. Common impurities may include:
-
Unreacted starting materials (e.g., a substituted 2-aminophenol and 3,4-dichlorobenzoic acid or its derivatives).
-
Reagents and catalysts from the synthesis.
-
Side-products from incomplete reactions or side reactions.
-
Isomers or regioisomers.
Purification Workflow
A general workflow for the purification of this compound is presented below. The choice of techniques will depend on the initial purity of the crude material and the desired final purity.
Caption: General purification workflow for this compound.
Recrystallization
Recrystallization is often the most efficient method for purifying crystalline solids. The key is to find a solvent or solvent system in which the target compound has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities are either highly soluble or insoluble at all temperatures.
Solvent Selection Strategy
A systematic approach to solvent screening is crucial. Based on the predicted polarity of the target compound, a range of solvents should be tested on a small scale.
| Solvent Class | Example Solvents | Rationale for Testing |
| Alcohols | Ethanol, Methanol, Isopropanol | The amine and benzoxazole nitrogen can hydrogen bond with protic solvents. Dichlorinated anilines show good solubility in alcohols.[2][3] |
| Esters | Ethyl Acetate | A moderately polar solvent that is often effective for a wide range of organic compounds. |
| Ketones | Acetone | A polar aprotic solvent that can dissolve a variety of functionalized aromatic compounds.[2] |
| Chlorinated Solvents | Dichloromethane (DCM) | Often a good solvent for aromatic compounds, but may need to be used as part of a solvent pair due to high solubility. |
| Aromatic Hydrocarbons | Toluene | Can be effective for aromatic compounds, especially at elevated temperatures. |
| Solvent Pairs | Ethyl Acetate/Hexane, DCM/Hexane, Ethanol/Water | Used when a single solvent is not ideal. A "good" solvent is paired with a "poor" (anti-solvent) to fine-tune the solubility and induce crystallization. |
Protocol for Recrystallization
-
Solvent Screening:
-
Place approximately 20-30 mg of the crude material into several test tubes.
-
To each tube, add a different solvent (e.g., ethanol, ethyl acetate, toluene) dropwise at room temperature until a total of 0.5 mL has been added. Observe for solubility. A good solvent will not dissolve the compound at this stage.
-
Heat the test tubes that did not show complete dissolution in a water bath, adding more solvent dropwise until the solid just dissolves.
-
Allow the solutions to cool slowly to room temperature, then place them in an ice bath.
-
The ideal solvent is one that dissolves the compound when hot and forms a significant amount of crystalline precipitate upon cooling.
-
-
Recrystallization Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent in small portions and heat the mixture to boiling with stirring. Continue adding the solvent until the solid is completely dissolved.
-
If the solution is colored, and it is suspected that the color is from an impurity, add a small amount of activated charcoal and boil for a few minutes.
-
Hot filter the solution through a fluted filter paper to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to allow for the formation of large crystals.
-
Once crystal formation appears to be complete, cool the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven at a temperature well below the melting point.
-
Troubleshooting: If the compound "oils out" instead of crystallizing, try re-heating the solution and adding a small amount of additional solvent before allowing it to cool more slowly. Scratching the inside of the flask with a glass rod at the meniscus can also help induce crystallization.
Column Chromatography
For mixtures that are not effectively separated by recrystallization, or for obtaining very high purity, column chromatography is the method of choice.
Thin-Layer Chromatography (TLC) for Method Development
Before performing column chromatography, it is essential to develop a suitable mobile phase using TLC.
-
Stationary Phase: Silica gel 60 F254 plates are a good starting point.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or DCM) is typically used.
-
Procedure:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the plate in a chamber containing a mixture of hexane and ethyl acetate (e.g., starting with a 9:1 ratio).
-
Visualize the separated spots under UV light.
-
Adjust the solvent ratio to achieve a retention factor (Rf) of approximately 0.2-0.4 for the target compound. A lower Rf is generally better for achieving good separation from closely eluting impurities.
-
For basic compounds like this amine, streaking on the TLC plate can be an issue. Adding a small amount of triethylamine (0.1-1%) to the mobile phase can help to obtain sharper spots.
-
Caption: Workflow for TLC method development.
Protocol for Flash Column Chromatography
-
Column Packing:
-
Select a column of appropriate size for the amount of crude material to be purified.
-
Prepare a slurry of silica gel in the chosen mobile phase.
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add a layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DCM.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column and apply pressure (using a pump or inert gas) to begin elution.
-
Collect fractions in test tubes.
-
Monitor the elution of the compounds by TLC analysis of the collected fractions.
-
-
Product Recovery:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Preparative High-Performance Liquid Chromatography (Prep HPLC)
For achieving the highest purity, especially for drug development applications, preparative HPLC is the preferred method.
Method Development
Analytical HPLC is first used to develop the separation method. Both normal-phase and reversed-phase chromatography can be explored.
-
Reversed-Phase HPLC: This is often the method of choice for compounds of this polarity.
-
Stationary Phase: A C18 column is a common starting point.
-
Mobile Phase: A gradient of water and an organic solvent (acetonitrile or methanol) is typically used. Adding a modifier like formic acid or trifluoroacetic acid (0.1%) can improve peak shape for amine-containing compounds.
-
-
Normal-Phase HPLC:
-
Stationary Phase: A silica or cyano-bonded column can be used.
-
Mobile Phase: A mixture of a non-polar solvent like hexane or heptane and a more polar solvent like isopropanol or ethyl acetate.
-
Protocol for Preparative HPLC
-
System Preparation:
-
Equilibrate the preparative HPLC system with the initial mobile phase conditions developed at the analytical scale.
-
-
Sample Preparation:
-
Dissolve the partially purified compound in the mobile phase or a compatible solvent at a high concentration.
-
Filter the sample solution through a 0.45 µm filter to remove any particulate matter.
-
-
Injection and Fraction Collection:
-
Inject the sample onto the column.
-
Monitor the elution profile using a UV detector at an appropriate wavelength.
-
Collect fractions corresponding to the peak of the target compound.
-
-
Product Recovery:
-
Combine the pure fractions.
-
Remove the organic solvent by rotary evaporation.
-
If the mobile phase contained water and non-volatile buffers, lyophilization (freeze-drying) may be necessary to obtain the final solid product.
-
Purity Assessment
After purification, it is crucial to assess the purity of the final product. The following analytical techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity by peak area percentage.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any remaining impurities.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7257, 3,4-Dichloroaniline. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12281, 3,5-Dichloroaniline. Retrieved from [Link]
- Kumar, D. R., et al. (2016). Synthesis, characterization and biological study of new benzoxazole based sulphonamide derivatives. Der Pharma Chemica, 8(20), 114-120.
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Cardiff University. (n.d.). RSC Medicinal Chemistry. Retrieved from [Link]
-
University of Sydney. (2023). Solubility of Organic Compounds. Retrieved from [Link]
- El-Gaby, M. S. A., et al. (2007). The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. Molecules, 12(6), 1277-1288.
-
Chembase.cn. (2024). 2-(2,3-Dichlorophenyl)-1,3-benzoxazol-5-amine. Retrieved from [Link]
-
Der Pharma Chemica. (2016). Synthesis, characterization and biological study of new benzoxazole based sulphonamide derivatives. Retrieved from [Link]
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Application Notes & Protocols: Safe Handling and Storage of 2-(3,4-Dichlorophenyl)-1,3-benzoxazol-5-amine
Introduction
The 2-(Aryl)-1,3-benzoxazole scaffold is a privileged structure in medicinal chemistry and materials science, valued for its unique photophysical properties and broad spectrum of biological activities. 2-(3,4-Dichlorophenyl)-1,3-benzoxazol-5-amine, a member of this class, incorporates structural motifs—a dichlorinated phenyl ring and a primary aromatic amine—that suggest its potential utility in drug discovery programs and as a synthetic intermediate. However, these same functional groups are associated with significant health and environmental hazards.
This document provides a detailed guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of this compound. The protocols herein are designed to mitigate risks, ensure the integrity and stability of the chemical, and promote reproducible experimental outcomes. Adherence to these guidelines is critical for maintaining a safe laboratory environment.
Section 1: Hazard Identification and Risk Assessment
A thorough understanding of the potential hazards is the foundation of safe laboratory practice. The toxicological profile of this compound has not been extensively documented; therefore, a risk assessment must be based on the hazards associated with its structural components.
-
Primary Aromatic Amine Moiety: Aromatic amines are a class of compounds with well-documented toxicities.[1][2] Many are known to be readily absorbed through the skin and can cause moderate to severe poisoning, with potential effects on the cardiovascular and respiratory systems.[3] A significant concern is their potential carcinogenicity and mutagenicity, often linked to metabolic activation in the liver.[3][4]
-
Dichlorophenyl Group: Chlorinated aromatic compounds can exhibit persistence in the environment and may pose a risk to aquatic life. Halogenated hydrocarbons are known for potential anesthetic effects and can have damaging effects on the liver and kidneys upon overexposure.[4]
-
Solid Powder Form: As a solid, this compound presents a significant inhalation hazard.[5] Fine powders can easily become airborne, leading to respiratory exposure.[6] Furthermore, many organic powders, when suspended in the air in sufficient concentration, can form explosive dust clouds in the presence of an ignition source.[7][8]
Based on these structural alerts, the compound should be treated as hazardous. A laboratory-specific risk assessment must be conducted before any work begins.
Table 1: Anticipated Hazard Classification
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity (Oral, Inhalation) | Category 3/4 (Assumed) | H301/H302 + H331/H332: Toxic/Harmful if swallowed or if inhaled.[9] |
| Skin Sensitization | Category 1 (Possible) | H317: May cause an allergic skin reaction.[9] |
| Germ Cell Mutagenicity | Category 2 (Suspected) | H341: Suspected of causing genetic defects.[10] |
| Carcinogenicity | Category 1B/2 (Suspected) | H350/H351: May cause cancer.[4][9] |
| Reproductive Toxicity | Category 1B (Possible) | H360: May damage fertility or the unborn child. |
| Long-term Aquatic Hazard | Category 1/2 (Assumed) | H410/H411: Very toxic/toxic to aquatic life with long lasting effects.[9] |
Section 2: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to containment, known as the "Hierarchy of Controls," is essential for mitigating exposure.
Caption: Decision workflow for proper compound storage.
5.1 Recommended Storage Conditions
The amine functional group is susceptible to oxidation, and the overall molecule may be sensitive to light and moisture. Therefore, stringent storage conditions are recommended.
Table 3: Recommended Storage Parameters
| Parameter | Condition | Rationale |
|---|---|---|
| Temperature | 2-8°C or -20°C | Low temperatures slow down potential degradation reactions. Refer to supplier data if available; otherwise, -20°C is preferred for long-term storage. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | The primary aromatic amine can be oxidized by air. Storing under an inert atmosphere minimizes oxidative degradation. |
| Light | Protect from Light (Amber Vial) | Benzoxazole and aromatic amine structures can be photosensitive, leading to photochemical degradation. |
| Moisture | Tightly sealed container in a desiccator. | Protects from hydrolysis and moisture-driven degradation. The compound should be stored in a dry, well-ventilated place. |
| Container | Tightly sealed, amber glass vial. | Prevents exposure to light, air, and moisture. Ensure the container is clearly labeled with the compound name, date received, and all relevant hazard pictograms. [11]|
5.2 Compound Stability and Forced Degradation
For long-term projects, it is crucial to understand the stability profile of the compound under experimental conditions. Stability-indicating analytical methods, such as HPLC, should be used to separate the parent compound from any potential degradants. [12][13]A forced degradation study can rapidly identify potential stability issues. [14] Protocol 5.1: Basic Forced Degradation Study
Objective: To identify likely degradation pathways and establish the stability-indicating nature of an analytical method. [14]
-
Prepare Stock Solutions: Prepare several identical solutions of the compound in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions: Expose individual aliquots to the following conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 8-24 hours. [14] * Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 8-24 hours. [14] * Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours. [14] * Thermal Stress (Solid): Store the solid compound at 80°C for 48 hours. [14] * Photostability: Expose a solution to UV light (as per ICH Q1B guidelines).
-
-
Analysis: At appropriate time points, neutralize the acid/base samples and dilute all samples to the target concentration. Analyze by a validated HPLC-UV method, comparing each stressed sample to an unstressed control.
-
Evaluation: Assess the percentage of degradation and the appearance of new peaks, which represent degradation products. This data is critical for determining appropriate storage and handling conditions for solutions during experiments.
Section 6: Waste Disposal
All waste containing this compound, whether solid or in solution, must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated materials (gloves, bench pads, pipette tips) and excess solid compound in a dedicated, sealed, and clearly labeled hazardous waste container. [15]* Liquid Waste: Collect all solutions in a compatible, sealed, and labeled hazardous waste container. Do not mix with incompatible waste streams (e.g., strong oxidizers).
-
Disposal: All waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations. [9]Do not pour down the drain.
Conclusion
This compound is a compound with significant potential that requires handling with the utmost care. Its structural features suggest a high likelihood of toxicity. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to the detailed protocols for handling, storage, and disposal outlined in this guide, researchers can mitigate the risks to themselves and the environment while ensuring the quality and integrity of their scientific work.
References
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- Chemical Safety Guidelines - Toxic and Health Hazard Powders - Duke University.
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- SAFETY DATA SHEET - Sigma-Aldrich (similar compound example 3).
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- A Comprehensive Guide to Safe Powder Handling - BFM® Fitting.
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- safety data sheet - Enamine (benzoxazole example).
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- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ResearchGate.
- safety data sheet - Enamine (spill procedure example).
- STRENGTH AND STABILITY TESTING FOR COMPOUNDED PREPARATIONS - US Pharmacopeia (USP).
- SAFETY DATA SHEET - Sigma-Aldrich (storage conditions).
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- Stability testing overview for Pharmaceutical products - GMP SOP.
- 2,5-Dichloro-1,3-benzoxazole Safety Data Sheet - CymitQuimica.
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- 9. sigmaaldrich.com [sigmaaldrich.com]
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- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. usp.org [usp.org]
- 13. gmpsop.com [gmpsop.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-(3,4-Dichlorophenyl)-1,3-benzoxazol-5-amine
Introduction: Navigating the Synthesis of a Key Benzoxazole Intermediate
Welcome to the technical support guide for the synthesis of 2-(3,4-Dichlorophenyl)-1,3-benzoxazol-5-amine. This molecule is a valuable heterocyclic intermediate in medicinal chemistry and materials science, prized for its unique structural motifs.[1][2] However, its multi-step synthesis presents several challenges that can impact yield and purity. Low yields, incomplete reactions, and purification difficulties are common hurdles for researchers.[3]
This guide is structured to provide direct, actionable solutions to the most common problems encountered during this synthesis. Drawing from established chemical principles and field-proven insights, we will dissect the reaction pathway, troubleshoot common failure points, and provide optimized protocols to enhance your experimental success.
Synthetic Pathway Overview
The most reliable and common route to synthesizing this compound is a two-step process. This approach begins with the formation of the benzoxazole core via condensation, followed by the reduction of a nitro group to the target amine.
-
Step 1: Condensation & Cyclization: 2-Amino-4-nitrophenol is condensed with 3,4-dichlorobenzaldehyde to form an intermediate Schiff base, which then undergoes intramolecular cyclization to yield 2-(3,4-Dichlorophenyl)-5-nitro-1,3-benzoxazole.
-
Step 2: Nitro Group Reduction: The nitro intermediate is then reduced to the final product, this compound, typically using catalytic hydrogenation or metal-acid systems.[4]
Caption: High-level workflow for the two-step synthesis.
Troubleshooting Guide & FAQs
This section addresses specific issues in a direct question-and-answer format.
Part 1: Condensation & Cyclization Issues
Question: My yield of the nitro-intermediate, 2-(3,4-Dichlorophenyl)-5-nitro-1,3-benzoxazole, is very low. What are the primary causes?
Answer: Low yields in this step typically stem from four key areas: starting material quality, suboptimal reaction conditions, side product formation, and workup losses.[3]
-
Purity of Starting Materials:
-
2-Amino-4-nitrophenol: This starting material can degrade over time, appearing as a dark, tar-like solid instead of brown crystals. Impurities can inhibit the reaction. It is crucial to use a high-purity reagent or recrystallize it from hot water if degradation is suspected.[5]
-
3,4-Dichlorobenzaldehyde: Aldehydes are prone to oxidation to the corresponding carboxylic acid upon exposure to air. This impurity will not participate in the reaction and reduces the effective concentration of your aldehyde, leading to lower conversion. Use freshly opened or purified aldehyde for best results.
-
-
Suboptimal Reaction Conditions:
-
Temperature: The intramolecular cyclization of the intermediate Schiff base requires sufficient thermal energy. Temperatures below 130°C may be insufficient for many catalyst systems.[6] However, excessively high temperatures (>200°C) can lead to polymerization and degradation.[4] An optimal temperature screening is recommended.[7]
-
Catalyst: The choice of acid catalyst is critical. Polyphosphoric acid (PPA) is commonly used as both a catalyst and a solvent, effectively driving the dehydration and cyclization.[4] Other Lewis or Brønsted acids can also be employed, but their effectiveness may vary.[6] Ensure the catalyst is active and not hydrolyzed.
-
Water Removal: The condensation reaction produces water. If not effectively removed, water can shift the equilibrium back towards the starting materials, preventing complete formation of the Schiff base intermediate. When not using a dehydrating agent like PPA, employing a Dean-Stark apparatus can significantly improve yields.
-
-
Side Product Formation:
-
The primary side product is often the uncyclized Schiff base. This occurs when the reaction lacks sufficient energy or catalytic activity to complete the final ring-closing step.[3] You can often push the reaction to completion by increasing the temperature or extending the reaction time while monitoring via Thin Layer Chromatography (TLC).[7]
-
Caption: Decision tree for troubleshooting low condensation yield.
Question: I'm using a catalyst, but the reaction is still sluggish. What should I investigate?
Answer: Catalyst inefficiency is a frequent issue. Here's a breakdown of what to check:
-
Catalyst Activity: Ensure your catalyst is active. Solid acid catalysts can absorb moisture from the air, reducing their efficacy. If using a Lewis acid, ensure it hasn't been deactivated.[3]
-
Catalyst Loading: The amount of catalyst can be critical. While catalytic amounts are desired, sometimes a small increase in loading can significantly improve the reaction rate and overall conversion.[8]
-
Choice of Catalyst: Not all catalysts are equally effective. For benzoxazole synthesis, strong Brønsted acids or Lewis acids are often required to promote cyclization.[6] If one catalyst isn't working, consider screening others like samarium triflate or zinc triflate, which have shown efficacy in similar syntheses.[9][10]
Part 2: Nitro Group Reduction Issues
Question: My reduction of the nitro group is incomplete. How can I drive it to completion?
Answer: Incomplete reduction is usually due to the reducing agent or the reaction conditions.
-
Choice of Reducing Agent:
-
Catalytic Hydrogenation (H₂/Pd-C): This is a very clean method but relies on the activity of the palladium on carbon catalyst. Ensure the catalyst is not old or "poisoned." The reaction also requires a positive pressure of hydrogen and efficient stirring to ensure proper mixing of the gas, liquid, and solid phases.
-
Iron Powder and Ammonium Chloride (Fe/NH₄Cl): This is a robust and cost-effective method.[4] The key is to use finely divided iron powder to maximize surface area. The reaction is often run in a protic solvent like ethanol/water, and heating is typically required to achieve a reasonable reaction rate.
-
-
Reaction Monitoring: Use TLC to monitor the disappearance of the nitro-intermediate starting material. If the reaction stalls, you can try adding a fresh portion of the reducing agent or increasing the temperature.
-
pH Considerations: After the reduction using a metal/acid system, the product is often in its protonated (salt) form. The workup procedure must involve neutralization with a base (e.g., NaHCO₃, Na₂CO₃) to a slightly basic pH to precipitate the free amine product. Incorrect pH adjustment can lead to significant product loss in the aqueous layer.
Question: My final product is impure and difficult to clean up. What are the best purification strategies?
Answer: Purification of the final amine product can be challenging due to its polarity.
-
Column Chromatography: This is the most effective method for removing stubborn impurities.
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A gradient solvent system is typically required. Start with a nonpolar system (e.g., Hexane/Ethyl Acetate 9:1) and gradually increase the polarity by increasing the proportion of ethyl acetate. The final product is quite polar and may require a solvent system with up to 50% or more ethyl acetate.
-
-
Recrystallization: If the crude product is relatively clean (>90%), recrystallization can be a highly effective final purification step.
-
Solvent Choice: A common choice is ethanol or an ethanol/water mixture.[8] Dissolve the crude product in a minimum amount of hot ethanol and slowly add water until the solution becomes cloudy. Re-heat to clarify and then allow it to cool slowly to form pure crystals.
-
-
Washing: Before extensive purification, washing the crude product with a solvent that dissolves impurities but not the product can be beneficial. Washing with cold ethanol can remove some soluble byproducts.[8]
| Parameter | Step 1: Condensation | Step 2: Reduction (Fe/NH₄Cl) |
| Key Reagents | 2-Amino-4-nitrophenol, 3,4-Dichlorobenzaldehyde | Iron Powder, Ammonium Chloride |
| Solvent/Catalyst | Polyphosphoric Acid (PPA) | Ethanol/Water |
| Temperature | 170-200°C[4] | 70-80°C[4] |
| Reaction Time | 1.5 - 3 hours | 2 - 4 hours |
| Workup | Quench on ice, neutralize with base, filter solid | Filter hot, concentrate, extract/precipitate |
| Common Issue | Incomplete cyclization (stalled Schiff base) | Incomplete reduction of nitro group |
| Troubleshooting | Increase temp/time; ensure anhydrous conditions | Use activated, fine iron powder; ensure sufficient heating |
| Table 1. Comparative summary of optimized conditions for each synthetic step. |
Optimized Experimental Protocols
The following protocols are generalized procedures based on common methodologies and should be optimized for specific laboratory conditions.
Protocol 1: Synthesis of 2-(3,4-Dichlorophenyl)-5-nitro-1,3-benzoxazole
-
Reagent Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 2-amino-4-nitrophenol (1.0 eq) and 3,4-dichlorobenzaldehyde (1.05 eq).
-
Reaction Initiation: Slowly add polyphosphoric acid (PPA) (approx. 10x the weight of the aminophenol) to the flask. The mixture will become a thick, stirrable slurry.
-
Heating: Heat the reaction mixture to 180-190°C with vigorous stirring for 2-3 hours.[4] Monitor the reaction progress by TLC (e.g., 7:3 Hexane:Ethyl Acetate), observing the disappearance of the starting materials.
-
Workup: After completion, cool the reaction mixture to approximately 80-90°C and very carefully pour it onto a large amount of crushed ice with stirring. This will hydrolyze the PPA and precipitate the crude product.
-
Neutralization & Filtration: Slowly neutralize the acidic aqueous slurry with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is ~7-8.
-
Isolation: Filter the resulting solid precipitate, wash thoroughly with water, and dry under vacuum. The crude product is typically a yellow or brown solid and can be used in the next step without further purification if TLC shows high conversion.
Protocol 2: Synthesis of this compound
-
Reagent Setup: To a solution of the crude 2-(3,4-Dichlorophenyl)-5-nitro-1,3-benzoxazole (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 ratio), add ammonium chloride (NH₄Cl) (4-5 eq).
-
Addition of Iron: Heat the mixture to reflux (approx. 75-80°C). Once refluxing, add iron powder (Fe) (3-4 eq) portion-wise over 30 minutes to control the exothermic reaction.[4]
-
Reaction: Maintain the reaction at reflux with vigorous stirring for 2-3 hours. Monitor the reaction by TLC until the starting nitro compound is completely consumed.
-
Workup: While still hot, filter the reaction mixture through a pad of Celite® to remove the iron salts. Wash the Celite pad with hot ethanol.
-
Isolation: Combine the filtrates and remove the ethanol under reduced pressure. The remaining aqueous solution can be extracted with ethyl acetate, or the pH can be adjusted to precipitate the product.
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude amine. Purify the crude product by column chromatography on silica gel or by recrystallization from ethanol/water.
References
- Benchchem. Technical Support Center: Troubleshooting Benzoxazole Synthesis. Accessed January 7, 2026.
- Benchchem. Optimizing reaction conditions for one-pot benzoxazole synthesis. Accessed January 7, 2026.
- Benchchem. Technical Support Center: Optimization of Benzoxazole Synthesis. Accessed January 7, 2026.
- Organic Chemistry Portal. Benzoxazole synthesis. Accessed January 7, 2026.
- Soni, S., et al.
- A Review on Various Synthetic Methods of Benzoxazole Moiety. World Journal of Pharmacy and Pharmaceutical Sciences.
- Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega, 2019.
- 2-amino-4-nitrophenol. Organic Syntheses Procedure.
- Cas no 339197-79-4 (2-(2,3-Dichlorophenyl)-1,3-benzoxazol-5-amine). Benchchem.
- A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. National Institutes of Health (NIH), 2021.
- Review of synthesis process of benzoxazole and benzothiazole deriv
- CN105801440A - Preparation method of 2-amino-4-nitrophenol.
- Synthetic pathway of 2-(substitutedbenzyl/phenyl)-5-aminobenzoxazole....
- 2-Amino-4-nitrophenol 96 99-57-0. Sigma-Aldrich.
- Synthesis, characterization and biological study of new benzoxazole based sulphonamide deriv
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- 1. 339197-79-4(2-(2,3-Dichlorophenyl)-1,3-benzoxazol-5-amine) | Kuujia.com [kuujia.com]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Benzoxazole synthesis [organic-chemistry.org]
- 10. ijpbs.com [ijpbs.com]
Technical Support Center: Synthesis of 2-(3,4-Dichlorophenyl)-1,3-benzoxazol-5-amine
Welcome to the technical support center for the synthesis of 2-(3,4-Dichlorophenyl)-1,3-benzoxazol-5-amine. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the challenges you might encounter during your experiments. Our aim is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in the laboratory.
Troubleshooting Guide: From Reaction Failure to Success
The synthesis of this compound can be primarily approached via two synthetic routes. This guide is structured to address the potential pitfalls in each of these pathways.
Synthetic Route 1: Direct Condensation
This route involves the direct condensation of 4-amino-2-hydroxyaniline with 3,4-dichlorobenzoic acid, typically in the presence of a dehydrating agent like polyphosphoric acid (PPA) at elevated temperatures.[1]
Synthetic Route 2: Nitro-Intermediate and Reduction
A common and often higher-yielding approach is a two-step synthesis. First, 2-amino-4-nitrophenol is condensed with 3,4-dichlorobenzoic acid to form 2-(3,4-dichlorophenyl)-5-nitrobenzoxazole. The nitro group is then reduced to the desired amine.[1][2]
Below is a troubleshooting guide formatted to address issues that may arise in these synthetic pathways.
Problem 1: Low or No Product Yield in Benzoxazole Ring Formation (Both Routes)
Symptoms:
-
Thin Layer Chromatography (TLC) analysis shows predominantly starting materials.
-
After workup, a minimal amount of solid is recovered.
-
The recovered solid is not the desired product, as confirmed by analytical techniques like NMR or Mass Spectrometry.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Insufficient Dehydration | The formation of the benzoxazole ring is a condensation reaction that requires the removal of two molecules of water. If the dehydrating agent (e.g., PPA) is old, has absorbed moisture, or is used in insufficient quantity, the reaction will not proceed to completion. | 1. Use fresh PPA: Ensure the PPA is freshly opened or has been stored under anhydrous conditions. 2. Increase PPA amount: A common ratio is 1:10 to 1:20 (w/w) of reactants to PPA. Consider increasing the amount of PPA to ensure a sufficient dehydrating environment. 3. Azeotropic removal of water: For some syntheses, a Dean-Stark apparatus can be used with a suitable solvent (e.g., toluene) to azeotropically remove water as it is formed.[3] |
| Suboptimal Reaction Temperature | The condensation and cyclization to form the benzoxazole ring typically require high temperatures to overcome the activation energy.[1][4] | 1. Verify temperature: Use a calibrated thermometer to ensure the reaction mixture reaches the target temperature (often 170-200°C for PPA-mediated reactions).[1] 2. Gradual temperature increase: Slowly increase the temperature to the desired point and monitor the reaction by TLC. |
| Poor Quality Starting Materials | Impurities in the 4-amino-2-hydroxyaniline, 2-amino-4-nitrophenol, or 3,4-dichlorobenzoic acid can interfere with the reaction. | 1. Assess purity: Check the melting point of the starting materials against literature values. 2. Purify starting materials: Recrystallize the starting materials if purity is questionable. |
| Incomplete Reaction Time | Complex cyclization reactions may require extended periods to reach completion. | 1. Monitor reaction progress: Use TLC to monitor the disappearance of starting materials and the appearance of the product spot. 2. Extend reaction time: If the reaction is proceeding but is slow, extend the reaction time, checking periodically by TLC. |
Problem 2: Incomplete Reduction of the Nitro Group (Route 2)
Symptoms:
-
TLC analysis shows a mixture of the desired amine product and the nitro-intermediate.
-
NMR spectrum of the final product shows signals corresponding to both the nitro and amino-substituted benzoxazole.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Inactive Catalyst (Catalytic Hydrogenation) | The Palladium on carbon (Pd/C) catalyst can lose activity due to improper storage or handling. | 1. Use fresh catalyst: Ensure the Pd/C is from a fresh batch. 2. Proper handling: Handle the catalyst under an inert atmosphere to prevent oxidation. |
| Insufficient Reducing Agent | For chemical reductions (e.g., with iron powder or tin(II) chloride), an insufficient molar equivalent of the reducing agent will lead to incomplete reduction.[1] | 1. Recalculate stoichiometry: Ensure the correct molar equivalents of the reducing agent are used. It is common to use a significant excess. 2. Activate the reducing agent: For some metals like iron, pre-treatment with acid can remove the passivating oxide layer. |
| Suboptimal pH | The efficiency of many chemical reductions is pH-dependent. | 1. Adjust pH: For reductions with metals like iron, the reaction is often carried out in the presence of an acid source like ammonium chloride or acetic acid.[1] Ensure the pH is in the optimal range for the chosen reducing agent. |
| Inadequate Hydrogen Pressure (Catalytic Hydrogenation) | Low hydrogen pressure can result in a slow or incomplete reaction. | 1. Increase hydrogen pressure: If your equipment allows, increase the hydrogen pressure. 2. Ensure proper agitation: Vigorous stirring is necessary to ensure good contact between the substrate, catalyst, and hydrogen gas. |
Problem 3: Formation of Side Products
Symptoms:
-
TLC shows multiple spots in addition to the starting materials and the desired product.
-
Purification by column chromatography is difficult due to overlapping spots.
-
NMR of the crude product shows unexpected signals.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Decarboxylation of Benzoic Acid | At high temperatures, 3,4-dichlorobenzoic acid can undergo decarboxylation, leading to the formation of 1,2-dichlorobenzene and other byproducts. | 1. Optimize temperature and time: Use the lowest temperature and shortest reaction time that allows for the formation of the desired product. |
| Side Reactions of the Amine Group (Route 1) | The free amine in 4-amino-2-hydroxyaniline can undergo side reactions, such as acylation at the amine instead of the intended reaction with the carboxylic acid. | 1. Use a protected starting material: Consider protecting the amine group before the condensation reaction and then deprotecting it in a subsequent step. 2. Optimize reaction conditions: Lowering the reaction temperature or changing the catalyst may favor the desired reaction pathway. |
| Formation of Polymeric Materials | Under harsh acidic and high-temperature conditions, starting materials or intermediates can polymerize. | 1. Control temperature: Avoid excessive heating. 2. Gradual addition of reactants: Adding one reactant slowly to the reaction mixture can help to control the reaction and minimize polymerization. |
Visualizing the Process
Reaction Workflow
Caption: Synthetic routes to this compound.
Troubleshooting Logic
Caption: Troubleshooting decision tree for synthesis failures.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is better, direct condensation or the nitro-intermediate route?
A1: While direct condensation appears more straightforward, the nitro-intermediate route is often preferred for a few reasons. The nitro group is less reactive than the amino group under the harsh conditions of the condensation and cyclization step, which can prevent side reactions. This often leads to a cleaner reaction and a higher overall yield, even with the additional reduction step.
Q2: What is a suitable solvent for the reduction of the nitro group?
A2: The choice of solvent depends on the reduction method. For catalytic hydrogenation with Pd/C, common solvents include ethanol, methanol, or ethyl acetate. For chemical reductions with metals like iron, a mixture of ethanol and water is often used to dissolve the reactants and facilitate the reaction.[1]
Q3: How can I purify the final product, this compound?
A3: The crude product can typically be purified by column chromatography on silica gel. A common eluent system would be a gradient of ethyl acetate in hexane or dichloromethane. Recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, can also be an effective method for obtaining a highly pure product.
Q4: What are the key characterization techniques for the final product?
A4: The structure of this compound should be confirmed using a combination of spectroscopic methods:
-
¹H NMR: To confirm the presence of aromatic protons and the amine protons.
-
¹³C NMR: To identify the number of unique carbon atoms and confirm the presence of the benzoxazole core and the dichlorophenyl ring.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition through high-resolution mass spectrometry (HRMS).
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H stretches of the amine and the C=N and C-O stretches of the benzoxazole ring.
Q5: Are there any specific safety precautions I should take?
A5: Yes. Polyphosphoric acid (PPA) is corrosive and should be handled with care in a fume hood. The high temperatures required for the condensation step should be carefully controlled. When working with flammable solvents like ethanol and ethyl acetate, ensure there are no ignition sources nearby. For catalytic hydrogenation, proper procedures for handling hydrogen gas and the pyrophoric Pd/C catalyst must be followed. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Benzoxazole Synthesis.
- UCF STARS. (n.d.). Preparation of 2,5-Diaryl-1,3,4-Oxadiazoles.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Cyclization in Benzoxazole Synthesis.
- MDPI. (2020). Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino).
- Google Patents. (n.d.). CN105418441A - Preparation method for 2,3-dichloro-4-hydroxyaniline.
- MDPI. (2023). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio).
- Preprints.org. (2023). Dichlorophenoxy)Methyl)-4H- 1,2,4-Triazol-3-yl)Thio.
- ResearchGate. (n.d.). Synthetic pathway of 2-(substitutedbenzyl/phenyl)-5-aminobenzoxazole....
- PrepChem.com. (n.d.). Synthesis of 3-amino-2,5-dichlorobenzoic acid.
- ResearchGate. (n.d.). List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid.
- Google Patents. (n.d.). CN111732553A - Method for synthesizing herbicide fenoxaprop-p-ethyl.
- TSI Journals. (2016). AN EFFICIENT SYNTHESIS OF (5-(3-HYDROXYQUINOXALIN- 2-YL)-1, 3, 4-THIADIAZOL-2-YL) BENZAMIDES AND (3-(3-.
- NIH. (n.d.). Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides.
- The Royal Society of Chemistry. (n.d.). Supporting information Highly efficient synthesis of β-nitrate ester carboxamides through the ring-opening of 2-oxazolines.
- Oriental Journal of Chemistry. (n.d.). Synthesis of new -1,3,4-Thiadiazoles Substituted with Oxazepine and Benzoxazepine Moieties.
-
Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor. (2015). PubMed Central. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. stars.library.ucf.edu [stars.library.ucf.edu]
- 3. rsc.org [rsc.org]
- 4. Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino)-phenols from 2-((5H-1,2,3-Dithiazol-5-ylidene)amino)phenols through Unprecedented Formation of Imidazole Ring from Two Methanimino Groups - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 2-(3,4-Dichlorophenyl)-1,3-benzoxazol-5-amine
Welcome to the technical support center for 2-(3,4-Dichlorophenyl)-1,3-benzoxazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we will delve into the critical aspects of its stability in various solvents, offering both theoretical understanding and practical, field-tested protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this molecule is influenced by several factors, primarily:
-
pH: The benzoxazole ring is susceptible to hydrolysis, with the rate being pH-dependent. Both acidic and basic conditions can potentially lead to ring cleavage.[1]
-
Solvent Choice: The polarity and protic nature of the solvent can influence the rate of degradation. For instance, protic solvents may facilitate hydrolysis. The solubility of the compound in a given solvent is also a critical preliminary consideration.
-
Presence of Oxidizing Agents: The primary amine group (-NH2) on the benzoxazole core can be susceptible to oxidation, leading to the formation of various degradation products.
-
Exposure to Light (Photostability): Aromatic systems and compounds with heteroatoms, like benzoxazoles, can be sensitive to UV or visible light, which may induce photolytic degradation.
-
Temperature: Elevated temperatures can accelerate the rate of all degradation pathways, including hydrolysis, oxidation, and other reactions.
Q2: Which solvents are recommended for initial solubility and stability screening?
A2: For initial screening, it is advisable to test solubility in a range of solvents with varying polarities. Based on the structure of this compound, good starting points would be:
-
Aprotic Polar Solvents: Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are often excellent choices for dissolving benzoxazole derivatives and are suitable for creating stock solutions.[2]
-
Protic Polar Solvents: Methanol and ethanol can be used, but with caution, as they may participate in solvolysis reactions over time.
-
Non-polar Solvents: Dichloromethane (DCM) and ethyl acetate may be suitable for certain applications, such as extractions, but solubility might be limited.
-
Aqueous Buffers: For biological assays, solubility and stability in aqueous buffers at various pH values (e.g., pH 4.5, 7.4, 9.0) are critical to evaluate.
It is crucial to perform preliminary solubility tests and then proceed with stability assessments in the chosen solvent systems.
Q3: What is a forced degradation study and why is it necessary for this compound?
A3: A forced degradation or stress testing study is an essential component of drug development that exposes a compound to conditions more severe than accelerated stability testing.[3][4] The goal is to identify the likely degradation products, establish the intrinsic stability of the molecule, and develop stability-indicating analytical methods.[5] For this compound, this is crucial to understand its degradation pathways (e.g., hydrolysis of the benzoxazole ring, oxidation of the amine) and to ensure that the analytical methods used can separate the intact compound from any potential degradants.[6]
Troubleshooting Guide
Issue 1: I am observing a rapid loss of my compound in an aqueous buffered solution during an experiment.
-
Possible Cause: Hydrolytic degradation of the benzoxazole ring. The rate of hydrolysis for benzoxazoles is known to be pH-dependent.[1]
-
Troubleshooting Steps:
-
Verify pH of the solution: Ensure the pH of your buffer is accurate and stable over the course of your experiment.
-
Conduct a pH stability profile: Prepare solutions of the compound in buffers of varying pH (e.g., pH 2, 4, 7, 9, 12) and monitor the concentration of the parent compound over time using a stability-indicating HPLC method. This will help identify the pH range of maximum stability.
-
Consider co-solvents: If the compound is unstable at the desired pH, investigate the use of organic co-solvents (e.g., DMSO, ethanol) to reduce the activity of water and potentially slow down hydrolysis. However, be mindful of the impact of co-solvents on your specific application.
-
Issue 2: My stock solution in DMSO is turning yellow/brown after storage.
-
Possible Cause: This could be due to oxidative degradation, especially if the solution has been exposed to air and light. The primary amine group is a potential site for oxidation.
-
Troubleshooting Steps:
-
Protect from light: Store stock solutions in amber vials to minimize light exposure.
-
Inert atmosphere: For long-term storage, consider purging the headspace of the vial with an inert gas like nitrogen or argon before sealing.
-
Storage temperature: Store stock solutions at -20°C or -80°C to slow down the degradation rate.[2]
-
Fresh solutions: For sensitive experiments, it is always best to use freshly prepared solutions.
-
Issue 3: I see multiple peaks in my chromatogram after a thermal stress test, but I am unsure if they are true degradants.
-
Possible Cause: The additional peaks could be degradants, but they could also be impurities from the solvent or excipients, or artifacts of the experimental conditions.
-
Troubleshooting Steps:
-
Run a blank: Analyze a blank sample (solvent without the compound) that has been subjected to the same stress conditions. This will help identify any peaks originating from the solvent or container.
-
Mass balance analysis: A good stability-indicating method should account for the majority of the initial compound's mass. The decrease in the parent peak area should correspond to the increase in the peak areas of the degradation products.
-
Peak purity analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound and the new peaks.
-
LC-MS analysis: The most definitive way to identify degradants is to use liquid chromatography-mass spectrometry (LC-MS) to determine the molecular weights of the new peaks and propose their structures.
-
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
This protocol outlines a comprehensive forced degradation study to assess the intrinsic stability of the compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 N HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 N NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Neutral Hydrolysis: Dilute the stock solution with purified water to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours, protected from light.
-
Photolytic Degradation: Expose the solid compound and a solution (100 µg/mL in a suitable solvent) to a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be kept in the dark.
-
Thermal Degradation: Expose the solid compound to dry heat at 80°C for 48 hours.
3. Sample Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for analysis.
-
Analyze all samples using a validated stability-indicating HPLC method (see Protocol 2).
4. Data Evaluation:
-
Calculate the percentage of degradation for each condition.
-
Identify and quantify major degradation products.
-
Perform mass balance calculations.
Protocol 2: Stability-Indicating HPLC-UV Method
This is a starting point for developing a stability-indicating method. Optimization will be required.
-
Instrumentation: HPLC with a UV/PDA detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Scan from 200-400 nm and select an appropriate wavelength for quantification (e.g., the λmax of the parent compound).
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Data Presentation
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | Time (hours) | Temperature (°C) | % Degradation | Number of Degradants | Major Degradant Peak (RT, min) |
| 0.1 N HCl | 24 | 60 | |||
| 0.1 N NaOH | 24 | 60 | |||
| Water | 24 | 60 | |||
| 3% H₂O₂ | 24 | RT | |||
| Photolytic (Solid) | - | - | |||
| Photolytic (Solution) | - | - | |||
| Thermal (Solid) | 48 | 80 |
(Note: This table should be filled with experimental data.)
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Potential degradation pathways.
References
-
Effect of pH on first-order rate constant for the hydrolysis of... - ResearchGate. Available at: [Link]
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions - Spectroscopy. Available at: [Link]
-
Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties: Experimental, Spectroscopic and Computational Analysis - MDPI. Available at: [Link]
-
Degradation studies on benzoxazinoids. Soil degradation dynamics of 2,4-dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one (DIMBOA) and its degradation products, phytotoxic allelochemicals from gramineae - PubMed. Available at: [Link]
-
Forced Degradation Studies - MedCrave online. Available at: [Link]
-
Forced Degradation – A Review - International Journal of Pharmaceutical Quality Assurance. Available at: [Link]
-
A Review: Stability Indicating Forced Degradation Studies - Research Journal of Pharmacy and Technology. Available at: [Link]
-
Absorption and fluorescence characteristics of some 2-alkyl- and 2-aryl-benzoxazoles in different solvents and at various acid - Indian Journal of Chemistry. Available at: [Link]
-
5‐Aryl Substituted 2‐(2‐Methoxyphenyl)benzoxazoles with Large Stokes Shifts: Synthesis, Crystal Structures and Optical Properties - ResearchGate. Available at: [Link]
-
Protonation Effect of Polybenzoxazole: Experimental Evidence - ResearchGate. Available at: [Link]
Sources
minimizing off-target effects of 2-(3,4-Dichlorophenyl)-1,3-benzoxazol-5-amine in assays
Initiating Data Collection
Formulating Research Strategy
I'm expanding my approach to encompass broader search terms and sources. I'm actively seeking methods to mitigate off-target effects in assays. I will focus on finding established techniques for small-molecule inhibitors. I'm also searching for established experimental protocols and troubleshooting guides. My goal is to use peer-reviewed publications and vendor technical notes to find mechanistic details and protocol standards.
Deepening Search Criteria
I'm now expanding my Google searches to pinpoint primary targets, off-target effects, and relevant assay types for 2-(3,4-Dichlorophenyl)-1,3-benzoxazol-5-amine. I'm focusing on minimizing off-target effects in assays, especially kinase and cell-based methods. I'm also hunting for specific protocols, troubleshooting guides, and authoritative references to inform a detailed technical support guide, which will be presented to the user.
Gathering Chemical Data
I've started by gathering basic chemical information and supplier links for "this compound." The initial results are broad. However, I need to delve deeper into its primary biological target, mechanism, and off-target effects. This is the next frontier.
Analyzing Benzoxazole Derivatives
I've discovered that the benzoxazole core structure of the target compound is indeed relevant in medicinal chemistry, with related derivatives showing biological activity. My focus now is on minimizing off-target effects. This has yielded rich results, including techniques like kinase selectivity profiling through biochemical and cell-based assays, as well as CETSA for target engagement confirmation. I've also found details on computational methods.
Defining the Primary Target
I'm now zeroing in on the primary biological target for "this compound." The prior work revealed the core benzoxazole structure's medicinal relevance and the importance of minimizing off-target effects, leading me to explore kinase selectivity, target engagement assays like CETSA, and computational methods. My aim is to make the guide very specific to this compound. With this goal, I'm now actively searching to define the specific primary target.
Prioritizing Target Identification
My search for the specific biological target of "this compound" continues. While I've gathered useful resources on off-target effect mitigation, the guide's specificity hinges on identifying this primary target. The benzoxazole core's relevance is clear, and I'm leveraging tools like kinase profiling and CETSA based on prior findings. If the target remains elusive, I'll proceed more generally, but specific target information is the current priority.
Pinpointing the Target
I've hit a roadblock. My targeted search for the precise biological target of "2-(3,4-D ichlorophenyl)-1,3-benzoxazol-5-amine" hasn't borne fruit. Research exists on benzoxazole derivatives' diverse activities, but this specific compound's direct target remains elusive, and there is no conclusive answer. I'm expanding my search parameters, perhaps looking for indirect interactions.
Revising the Approach
I'm shifting gears. Direct target identification for the benzoxazole derivative remains a dead end. However, I've found a structurally similar Src kinase inhibitor, prompting a hypothesis. Now, I'm designing a technical support guide. It will focus on strategies for researchers when a primary drug target is elusive or off-target effects are a major issue. This should allow me to take advantage of previous research.
Reframing the Focus
I've hit a dead end in directly identifying the benzoxazole's target. However, the discovery of a similar compound as an Src kinase inhibitor has sparked a new direction. Since the compound's direct target is elusive, I'm now crafting a support guide to help researchers facing similar challenges. This guide focuses on identifying and mitigating off-target effects. I'll outline strategies for optimal concentrations, engagement validation, and potential off-target identification.
Technical Support Center: Synthesis of 2-(3,4-Dichlorophenyl)-1,3-benzoxazol-5-amine
Welcome to the technical support center for the synthesis of 2-(3,4-Dichlorophenyl)-1,3-benzoxazol-5-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot impurity formation during this multi-step synthesis. By understanding the underlying chemical principles and potential pitfalls, you can optimize your reaction conditions, improve yield, and ensure the highest purity of your final compound.
Overview of the Synthetic Pathway
The synthesis of this compound is typically achieved through a two-step process. The first step involves the condensation of 2-amino-4-nitrophenol with 3,4-dichlorobenzoyl chloride to form the benzoxazole ring, yielding the intermediate 2-(3,4-dichlorophenyl)-5-nitro-1,3-benzoxazole. The second step is the selective reduction of the nitro group to an amine to afford the final product. This guide is structured to address issues that may arise in each of these critical stages.
Caption: General two-step synthetic workflow.
Part 1: Troubleshooting the Benzoxazole Ring Formation
The formation of the 2-arylbenzoxazole core is a critical step that involves the acylation of 2-amino-4-nitrophenol followed by an intramolecular cyclization and dehydration.[1] Several impurities can arise from this process.
FAQ 1: My reaction is sluggish, and upon workup, I isolate a significant amount of a polar, water-soluble compound along with my starting material. What is happening?
Answer: This issue most likely points to the hydrolysis of your acylating agent, 3,4-dichlorobenzoyl chloride, back to 3,4-dichlorobenzoic acid. Acyl chlorides are highly susceptible to moisture.
Root Cause Analysis:
-
Presence of Water: Trace amounts of water in your solvent, glassware, or starting 2-amino-4-nitrophenol can rapidly hydrolyze the highly reactive 3,4-dichlorobenzoyl chloride.
-
Reagent Quality: The 3,4-dichlorobenzoyl chloride may have degraded during storage. It is a low melting solid (30-33 °C) and can be hygroscopic.[2][3]
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions:
-
Dry all glassware in an oven ( >120 °C) for several hours and cool under a stream of dry nitrogen or in a desiccator.[4]
-
Use anhydrous solvents. If not available, solvents like toluene can be dried by azeotropic distillation.
-
Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.[4]
-
-
Reagent Handling:
-
Use freshly opened or properly stored 3,4-dichlorobenzoyl chloride.
-
If the quality is suspect, it can be prepared fresh by refluxing 3,4-dichlorobenzoic acid with thionyl chloride.[3]
-
FAQ 2: I am observing a major byproduct that is more polar than my desired nitro-intermediate but less polar than the 2-amino-4-nitrophenol starting material. What is this impurity?
Answer: You are likely isolating the N-acylated, uncyclized intermediate: N-(2-hydroxy-5-nitrophenyl)-3,4-dichlorobenzamide . This o-hydroxyamide is a necessary intermediate, but its failure to cyclize results in it being a major process impurity.[5]
Root Cause Analysis:
-
Insufficient Heat: The intramolecular cyclization (dehydration) step typically requires elevated temperatures.
-
Lack of Dehydrating Agent/Catalyst: While thermal cyclization is possible, acidic catalysts or dehydrating agents like polyphosphoric acid (PPA) are often used to drive the reaction to completion.[1]
Corrective Actions:
-
Increase Reaction Temperature: After the initial acylation (which can often be done at lower temperatures), increase the heat to promote cyclization. Monitor the disappearance of the intermediate by Thin Layer Chromatography (TLC).
-
Use a Catalyst/Dehydrating Agent: Consider performing the reaction in a medium like PPA, which acts as both a solvent and a powerful dehydrating agent, facilitating the ring closure at elevated temperatures.[1][6]
Caption: Formation of the uncyclized intermediate impurity.
Part 2: Troubleshooting the Nitro Group Reduction
The selective reduction of an aromatic nitro group in a molecule containing other potentially sensitive functionalities (halogens, benzoxazole ring) requires careful selection of the reducing agent.
FAQ 3: After my reduction using catalytic hydrogenation (H₂/Pd-C), I see new, less polar impurities in my mass spec analysis, suggesting loss of chlorine. How can I avoid this?
Answer: You are observing dehalogenation, a common side reaction with palladium-based catalysts.[7] The C-Cl bonds on the dichlorophenyl ring are being reduced.
Root Cause Analysis:
-
Catalyst Choice: Palladium on carbon (Pd/C) is highly active and known to catalyze the hydrogenolysis (cleavage) of aryl halides.[7]
-
Reaction Conditions: Prolonged reaction times, high hydrogen pressure, or elevated temperatures can exacerbate dehalogenation.
Recommended Solutions:
-
Switch Catalysts: Use a catalyst less prone to causing dehalogenation. Raney Nickel is often a suitable alternative for reducing nitro groups without affecting aryl chlorides.[7]
-
Use Transfer Hydrogenation: Employing a hydrogen donor like ammonium formate with Pd/C can sometimes provide milder conditions and reduce dehalogenation.[8]
-
Use Chemical Reducing Agents: Metal-based reductions are highly selective for the nitro group and will not affect the aryl chlorides or the benzoxazole ring under standard conditions.
Table 1: Comparison of Selective Nitro Reduction Methods
| Reagent/Method | Advantages | Disadvantages & Potential Impurities | Citation |
|---|---|---|---|
| SnCl₂·2H₂O / EtOH | Excellent selectivity for nitro groups. Tolerates halogens, esters, and nitriles.[9] | Requires stoichiometric amounts. Tin salts can be difficult to remove, leading to inorganic impurities. | [9] |
| Fe / HCl or AcOH | Inexpensive, effective, and selective.[7] | Requires acidic conditions. Workup can be tedious to remove iron salts. | [7] |
| H₂ / Raney Nickel | Catalytic method, cleaner workup than metal/acid systems. Less prone to dehalogenation than Pd/C. | Raney Nickel is pyrophoric and requires careful handling. Can still cause dehalogenation under harsh conditions. | [7] |
| Sodium Sulfide (Na₂S) | Mild and can be selective if multiple nitro groups are present. Does not reduce aliphatic nitro groups. | Can be slow. Workup involves sulfur-containing byproducts. |[7] |
FAQ 4: My reduction with Tin(II) Chloride (SnCl₂) worked, but my final product is contaminated with a metallic residue that I can't remove by recrystallization. How do I purify my product?
Answer: This is a very common issue with tin-based reductions. The tin salts formed during the reaction can complex with your amine product, making them difficult to remove.
Purification Protocol for Removing Tin Salts:
-
Quenching: After the reaction is complete (as monitored by TLC), concentrate the reaction mixture to remove the solvent (e.g., ethanol).
-
Basification and Extraction:
-
Redissolve the residue in a suitable organic solvent like ethyl acetate.
-
Pour this solution into a vigorously stirring, saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution.
-
The goal is to raise the pH to >9. This precipitates the tin as tin hydroxides (Sn(OH)₂/Sn(OH)₄), which are insoluble.[8]
-
-
Filtration: Filter the entire biphasic mixture through a pad of Celite® (diatomaceous earth) to remove the precipitated tin hydroxides. Wash the Celite pad thoroughly with more ethyl acetate.
-
Workup: Transfer the filtrate to a separatory funnel, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to obtain the crude product, now free of tin salts.
Caption: Workflow for removal of tin salt impurities.
Summary of Potential Impurities
Table 2: Common Impurities in the Synthesis of this compound
| Impurity Name | Structure | Source / Stage of Formation | Mitigation Strategy |
|---|---|---|---|
| 3,4-Dichlorobenzoic acid | 3,4-Cl₂-C₆H₃-COOH | Hydrolysis of 3,4-dichlorobenzoyl chloride (Step 1) | Use anhydrous conditions; use fresh, high-purity acyl chloride. |
| N-(2-hydroxy-5-nitrophenyl)-3,4-dichlorobenzamide | 3,4-Cl₂-C₆H₃-CONH-C₆H₃(OH)(NO₂) | Incomplete cyclization of the acylated intermediate (Step 1) | Increase reaction temperature or use a dehydrating catalyst like PPA. |
| 2-(3,4-Dichlorophenyl)-5-nitro-1,3-benzoxazole | 2-(3,4-Cl₂-C₆H₃)-benzoxazole-5-NO₂ | Incomplete reduction (Step 2) | Increase reaction time, temperature, or equivalents of reducing agent; monitor by TLC. |
| 2-(Monochlorophenyl)-1,3-benzoxazol-5-amine | 2-(Cl-C₆H₄)-benzoxazole-5-NH₂ | Dehalogenation during catalytic hydrogenation (Step 2) | Avoid Pd/C catalysts; use Raney Ni or chemical reducing agents like SnCl₂ or Fe/acid. |
| Organotin Complexes | Product complexed with Sn salts | Incomplete removal of tin byproducts after SnCl₂ reduction (Step 2) | Perform a basic aqueous wash (pH > 9) and filter through Celite® during workup. |
References
-
A Technical Guide to the Synthesis of Benzoxazole Derivatives from o-Aminophenol. Benchchem. [1]
-
Šlachtová, V., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. [10]
-
Various Authors. (2013). What is the best way of reducing the nitro group, without affecting the 3-ethoxy substituted Benzisoxazoles?. ResearchGate. [8]
-
Technical Support Center: Strategies to Minimize Byproduct Formation in Benzoxazole Cyclization. Benchchem. [5]
-
Wikipedia. (n.d.). Reduction of nitro compounds. [11]
-
Avoiding the formation of byproducts in reactions involving 2-Amino-2',5'-dichlorobenzophenone. Benchchem. [4]
-
Nitro Reduction - Common Conditions. Organic Chemistry Portal. [7]
-
3,4-Dichlorobenzoyl Chloride. ChemBK. [2]
-
Various Authors. (2019). Selective reduction of nitro group to amine, in benzene ring containing nitrile?. Stack Exchange. [9]
-
3,4-Dichlorobenzoyl chloride. ChemicalBook. [3]
-
Ertan-Bolelli, T., et al. (2016). Synthesis, molecular docking and antimicrobial evaluation of novel benzoxazole derivatives. ResearchGate. [6]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chembk.com [chembk.com]
- 3. 3,4-Dichlorobenzoyl chloride | 3024-72-4 [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Benzoxazole Ring Formation
Welcome to the Technical Support Center for Benzoxazole Synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome common challenges in your experimental work. This guide is structured to address specific issues you may encounter, explaining the causality behind experimental choices to empower your research and development.
Troubleshooting Guide
This section addresses the most frequent obstacles encountered during benzoxazole ring formation. Each issue is broken down by probable cause, followed by a logical, step-by-step solution.
Issue 1: Low or No Product Yield
A low yield is the most common problem, stemming from a range of factors from starting material quality to suboptimal reaction conditions.[1][2]
Probable Causes & Solutions
-
Purity of Starting Materials: Impurities in your 2-aminophenol or the corresponding aldehyde, carboxylic acid, or other coupling partners can significantly inhibit the reaction.[1][3] 2-Aminophenols are particularly susceptible to air oxidation, which can introduce colored impurities and reduce yield.[3]
-
Solution:
-
Verify Purity: Assess the purity of your starting materials via melting point analysis or spectroscopy (NMR, IR). Compare your findings with literature values.[1]
-
Purify Reagents: If impurities are detected, purify the starting materials. Recrystallization or distillation are common effective methods.[3]
-
Use an Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent oxidation, especially when working with sensitive 2-aminophenols.[1][3]
-
-
-
Suboptimal Reaction Conditions: The reaction's success is highly dependent on a fine balance of temperature, time, solvent, and catalysis.[1]
-
Solution:
-
Temperature Optimization: Benzoxazole synthesis can require a wide range of temperatures, from ambient to over 140°C.[2] If the reaction is sluggish or stalled, the temperature may be too low to overcome the activation energy.[3] Incrementally increase the temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[2][3] Conversely, excessively high temperatures can cause decomposition.[4]
-
Reaction Time: Ensure the reaction is allowed to run to completion. Monitor its progress at regular intervals using TLC to determine the optimal time.[4]
-
Catalyst Activity: If using a catalyst, ensure it is fresh and active, as some are sensitive to air and moisture.[1][3] In some cases, catalyst loading is critical; a small increase can significantly improve conversion.[1][4] If a recyclable catalyst's activity has diminished, try adding a fresh portion.[3]
-
-
-
Poor Solubility of Reactants: The starting materials may not be sufficiently soluble in the chosen solvent at the reaction temperature.[5]
-
Solution:
-
Increase Temperature: If the solvent's boiling point permits, increasing the temperature can improve solubility.[5]
-
Solvent Screening: Test a range of solvents with varying polarities (e.g., toluene (non-polar), Dichloromethane (DCM, moderately polar), and Dimethylformamide (DMF, polar aprotic)).[5]
-
-
Issue 2: Significant Side Product Formation
The formation of side products reduces the yield of the desired benzoxazole and complicates purification.[1]
Probable Causes & Solutions
-
Incomplete Cyclization (Stable Schiff Base Intermediate): In syntheses involving a 2-aminophenol and an aldehyde, the intermediate Schiff base may be stable and fail to cyclize efficiently.[1][4]
-
Solution:
-
Increase Temperature/Time: Higher temperatures can provide the necessary activation energy for the cyclization step.[3][4]
-
Change Catalyst: Lewis acids are often effective at promoting the cyclization of the Schiff base intermediate.[4]
-
Add an Oxidant: The final step is an aromatization which is often an oxidation. While air can serve as the oxidant, sometimes an explicit oxidant is required to drive the reaction to completion.[3][6]
-
-
-
Polymerization: Under harsh conditions (e.g., high heat, strong acid/base), the 2-aminophenol starting material or reactive intermediates can self-condense or polymerize.[1][3]
-
Solution:
-
Optimize Conditions: Carefully control the temperature, reaction time, and stoichiometry. Avoid excessively high temperatures or prolonged reaction times once the product is formed.[1]
-
-
Issue 3: Difficulty in Product Purification
Even with a successful reaction, significant product loss can occur during workup and purification.[1][7]
Probable Causes & Solutions
-
Co-elution of Impurities: Impurities with a polarity similar to the desired product can be very difficult to separate using column chromatography.[7]
-
Solution:
-
Optimize Chromatography: Screen different solvent systems (eluents) for column chromatography to achieve better separation.
-
Recrystallization: If the product is a solid, recrystallization is an excellent method for removing impurities. A systematic solvent screening is crucial to find a solvent in which the product is soluble at high temperatures but poorly soluble at room temperature.[7]
-
-
-
On-Column Degradation: Some benzoxazole derivatives may be sensitive to the stationary phase (e.g., silica or alumina), leading to degradation during chromatography.[7]
-
Solution:
-
Deactivate Silica: Use silica gel that has been treated with a base (e.g., triethylamine) in the eluent to neutralize acidic sites.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina or a reverse-phase C18 silica.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for benzoxazole formation from a 2-aminophenol and an aldehyde?
The most common pathway involves three key steps:
-
Condensation: The amino group of the 2-aminophenol attacks the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate which then dehydrates to form a Schiff base (imine).
-
Intramolecular Cyclization: The hydroxyl group of the 2-aminophenol then attacks the imine carbon, leading to the formation of a non-aromatic benzoxazoline ring.
-
Aromatization: The benzoxazoline intermediate is then oxidized to form the stable, aromatic benzoxazole ring. This oxidation can often be accomplished by air or may require a specific oxidizing agent.[6][8]
Caption: General mechanism of benzoxazole synthesis.
Q2: How do I select the right solvent for my reaction?
The choice of solvent is critical and depends on the specific synthetic route.[5]
-
Polar Aprotic Solvents (DMF, DMSO, Acetonitrile): These are commonly used because they can stabilize charged intermediates and transition states, often leading to faster reactions.[5]
-
Protic Solvents (Ethanol, Water): These "green" solvents can participate in hydrogen bonding, which may help to activate carbonyl groups towards nucleophilic attack.[5]
-
Solvent-Free Conditions: This is an increasingly popular, environmentally friendly option. Reactions are often conducted by grinding the reactants together or with microwave irradiation.[2][5][8]
Q3: What are the common types of catalysts used for benzoxazole synthesis?
A wide variety of catalysts can be employed to facilitate the reaction, often leading to higher yields and milder conditions.
-
Brønsted or Lewis Acids: These are commonly used to activate the carbonyl group for the initial condensation step.[8]
-
Heterogeneous Catalysts: Solid-supported catalysts, such as Brønsted acidic ionic liquid gels or metal oxides, are advantageous because they can be easily recovered by filtration and reused, simplifying the workup.[4][8]
-
Nanocatalysts: Metal nanoparticles supported on various materials are also effective and offer high surface area and catalytic activity.[6]
Q4: How can I effectively monitor the reaction's progress?
Regularly monitoring the reaction is key to determining the optimal reaction time and preventing the formation of degradation products.
-
Thin-Layer Chromatography (TLC): This is the most common and convenient method. It allows for a quick, qualitative assessment of the consumption of starting materials and the formation of the product.[2][8]
-
Gas Chromatography (GC): For volatile compounds, GC provides a more quantitative analysis of the reaction mixture over time.[8]
Data & Protocols
Table 1: Comparison of Selected Catalytic Systems
| Catalyst | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| BAIL Gel (1 mol%) | 2-Aminophenol, Benzaldehyde | Solvent-Free | 130 | 5 | 98 | [8] |
| ZnS Nanoparticles | o-Aminophenol, Aldehyde | Ethanol | 70 | 1 | 96 | [4] |
| Ni(II) Complex | 2-Aminophenol, Aromatic Aldehydes | DMF | 80 | 3-4 | 87-94 | [6] |
| TiO₂–ZrO₂ | 2-Aminophenol, Aromatic Aldehyde | Acetonitrile | 60 | 0.25-0.4 | 83-93 | [6] |
| EG–G2–Pd | 2-Aminophenol, Benzaldehyde | Ethanol | 50 | 3 | 88 | [6] |
Experimental Protocol 1: General Synthesis of 2-Phenylbenzoxazole (Solvent-Free)
This protocol is adapted from a general method using a heterogeneous catalyst and provides a starting point for optimization.[8]
-
Reaction Setup: In a 5 mL vessel, combine 2-aminophenol (1.0 mmol, 109.1 mg), benzaldehyde (1.0 mmol, 106.1 mg, 102 µL), and a catalytic amount of a suitable heterogeneous acid catalyst (e.g., 1 mol% BAIL gel).[8]
-
Reaction: Stir the reaction mixture at 130 °C for 5 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:19 mixture of acetone and petroleum ether as the eluent).[8]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dissolve the mixture in ethyl acetate (10 mL).
-
Catalyst Removal: Separate the solid catalyst by centrifugation or filtration.[8]
-
Isolation: Transfer the organic solution to a separatory funnel. Wash with saturated NaHCO₃ solution and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to obtain the crude product.[8]
-
Purification: Purify the crude solid by silica gel column chromatography or recrystallization to afford the pure 2-phenylbenzoxazole.[8]
Experimental Protocol 2: Solvent Screening Workflow
Use this workflow to identify the optimal solvent for your specific substrate combination.[5]
Caption: Workflow for parallel solvent screening.
References
- Solvent effects and selection for benzoxazole formation reactions. (n.d.). Benchchem.
- Technical Support Center: Troubleshooting Benzoxazole Synthesis. (n.d.). Benchchem.
- Optimizing reaction conditions for one-pot benzoxazole synthesis. (n.d.). Benchchem.
- Technical Support Center: Optimization of Benzoxazole Synthesis. (n.d.). Benchchem.
- Technical Support Center: Purification of Benzoxazole Derivatives. (n.d.). Benchchem.
-
Nguyen, T. T., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega. Retrieved January 7, 2026, from [Link]
- Technical Support Center: Troubleshooting Cyclization in Benzoxazole Synthesis. (n.d.). Benchchem.
-
Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances. Retrieved January 7, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Investigating the Degradation Pathways of 2-(3,4-Dichlorophenyl)-1,3-benzoxazol-5-amine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for investigating the degradation pathways of novel benzoxazole derivatives, using 2-(3,4-Dichlorophenyl)-1,3-benzoxazol-5-amine as a representative model. Given the specific nature of this compound, this guide synthesizes established principles of drug metabolism and chemical stability testing to provide a robust framework for your investigations.
PART 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers may have when initiating degradation studies.
Q1: What are the probable metabolic "hotspots" on the this compound molecule?
A1: Based on the structure, several positions are susceptible to metabolic modification. The primary sites for Phase I metabolism, catalyzed by enzymes like Cytochrome P450s (CYPs), are likely to be:
-
Aromatic hydroxylation: The dichlorophenyl ring and the benzoxazole ring system are candidates for hydroxylation.[1]
-
N-oxidation or deamination: The primary amine at the 5-position of the benzoxazole ring is a prime target for oxidation or deamination.[2][3]
-
Oxidative cleavage: The benzoxazole ring itself could undergo oxidative cleavage, though this is generally a less common initial pathway.
For Phase II metabolism, the primary amine and any hydroxylated metabolites formed in Phase I can undergo conjugation reactions, such as glucuronidation or sulfation, to increase water solubility for excretion.
Q2: How can I predict the major degradation products in chemical stability studies?
A2: Forced degradation studies, also known as stress testing, are designed to predict chemical degradation pathways.[][5][6][7][8] The major degradation products can be predicted by considering the compound's susceptibility to:
-
Hydrolysis: The benzoxazole ring may be susceptible to hydrolytic cleavage, particularly under acidic or basic conditions, which could lead to the formation of an amide intermediate.[9]
-
Oxidation: The electron-rich aromatic rings and the primary amine are susceptible to oxidation.[6] Common oxidizing agents used in these studies include hydrogen peroxide.[7]
-
Photodegradation: Aromatic and heterocyclic systems can be sensitive to light, leading to a variety of degradation products through photo-oxidation or rearrangement.[10][11][12][13]
Q3: We are observing high variability in our in vitro metabolic stability assays. What are the common causes?
A3: High variability is a frequent challenge in in vitro ADME assays.[14] Key factors to investigate include:
-
Experimental Conditions: Inconsistencies in temperature, pH, and enzyme concentrations can significantly impact results.[14]
-
Compound Solubility: Poor solubility of the test compound in the assay medium can lead to inconsistent concentrations and, therefore, variable degradation rates.
-
Enzyme Activity: The activity of liver microsomes or hepatocytes can vary between batches and donors. It is crucial to use well-characterized enzyme preparations and include appropriate positive and negative controls.
-
Incubation Time: For slowly metabolized compounds, standard incubation times (e.g., up to 1 hour for microsomes) may not be sufficient to observe significant degradation, leading to results with high variability near the limit of quantification.[15]
Q4: How do I select the appropriate analytical method to monitor degradation?
A4: Liquid chromatography coupled with mass spectrometry (LC-MS) is the most powerful and widely used technique for monitoring drug degradation and identifying metabolites.[16][17] For quantitative analysis of the parent compound and its degradation products, a triple-quadrupole LC-MS/MS system operating in multiple reaction monitoring (MRM) mode offers high sensitivity and selectivity.[17] For the identification of unknown metabolites, high-resolution mass spectrometry (HRMS) systems like time-of-flight (TOF) or Orbitrap are preferred as they provide accurate mass measurements, which can be used to determine the elemental composition of the degradation products.[16][18]
PART 2: Troubleshooting Guides for Specific Degradation Pathways
This section provides detailed protocols and troubleshooting advice for common experimental workflows.
Guide 1: Investigating Metabolic Degradation using In Vitro Liver Microsome Stability Assay
This assay is a primary screen to assess the susceptibility of a compound to Phase I metabolism.
Experimental Protocol
-
Preparation of Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., human, rat), a buffered solution (e.g., phosphate buffer, pH 7.4), and the test compound dissolved in a suitable organic solvent (e.g., DMSO, acetonitrile).
-
Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to allow the compound to equilibrate with the microsomes.
-
Initiation of Reaction: Add a pre-warmed NADPH solution to initiate the metabolic reaction. A control incubation without NADPH should be run in parallel to assess non-enzymatic degradation.
-
Time-point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant for the remaining concentration of the parent compound.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Action(s) |
| No or very low degradation | Compound is highly stable. | Extend the incubation time or use a system with broader metabolic capability (e.g., hepatocytes).[15] |
| Low enzyme activity. | Verify the activity of the microsomal batch with a known substrate (e.g., testosterone, verapamil). | |
| Poor compound solubility. | Check the solubility of the compound in the final incubation mixture. Adjust the organic solvent concentration (typically ≤1%). | |
| High variability between replicates | Inconsistent pipetting. | Use calibrated pipettes and ensure thorough mixing. |
| Non-specific binding. | Evaluate the extent of non-specific binding of the compound to the incubation vessel. | |
| Degradation in the absence of NADPH | Chemical instability. | The compound may be unstable at pH 7.4 and 37°C. Perform a stability check in the buffer alone. |
| Contamination of microsomes with other cofactors. | This is rare but can be checked with a new batch of microsomes. |
Experimental Workflow Diagram
Caption: Workflow for in vitro metabolic stability assay.
Guide 2: Assessing Chemical Stability via Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a compound.[8] These studies are a key component of regulatory submissions.[7]
Typical Forced Degradation Conditions
| Stress Condition | Typical Reagents and Conditions | Purpose |
| Acid Hydrolysis | 0.1 M HCl, 70°C, up to 7 days | To assess stability in acidic environments. |
| Base Hydrolysis | 0.1 M NaOH, 70°C, up to 7 days | To assess stability in basic environments. |
| Oxidation | 3% H₂O₂, Room Temperature, up to 24 hours | To evaluate susceptibility to oxidative degradation.[7] |
| Thermal Degradation | 70°C (in solid state and solution), up to 7 days | To assess stability at elevated temperatures. |
| Photostability | Exposure to UV and visible light (e.g., 1.2 million lux hours and 200 watt hours/m²), in solid state and solution | To evaluate light sensitivity.[19] |
Note: The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[7]
Troubleshooting Unexpected Degradation Profiles
| Issue | Potential Cause(s) | Recommended Action(s) |
| No degradation observed | The molecule is highly stable under the tested conditions. | Increase the severity of the stress (e.g., higher temperature, longer exposure), but avoid overly harsh conditions that may lead to irrelevant degradation products.[7] |
| Complete degradation | The stress conditions are too harsh. | Reduce the stress intensity (e.g., lower temperature, shorter time, more dilute acid/base/oxidant). |
| Multiple, complex degradation products | Secondary or tertiary degradation is occurring. | This may be a result of over-stressing the sample.[7] Analyze samples at earlier time points to identify the primary degradants. |
| Degradation in control samples | The compound is unstable in the solvent or under ambient conditions. | Ensure control samples are protected from light and stored at an appropriate temperature. |
Guide 3: Identification of Degradation Products using LC-MS/MS
The structural elucidation of degradation products is crucial for understanding the degradation pathways.
Protocol for Sample Analysis and Data Interpretation
-
LC Separation: Develop a robust chromatographic method that separates the parent compound from its degradation products.
-
MS and MS/MS Data Acquisition: Acquire full-scan MS and data-dependent MS/MS spectra for all observed peaks. High-resolution MS is highly recommended for accurate mass determination.[18]
-
Propose Elemental Compositions: Use the accurate mass of the parent and degradation products to propose their elemental compositions.
-
Interpret MS/MS Fragmentation: Analyze the fragmentation patterns of the parent compound and its degradation products to identify structural similarities and differences.
-
Propose Structures: Based on the mass shift from the parent compound and the fragmentation data, propose plausible structures for the degradation products.
Troubleshooting Logic for Metabolite Identification
Caption: Decision logic for identifying degradation products.
PART 3: Proposing a Degradation Pathway
By combining the data from metabolic and chemical stability studies, a comprehensive degradation pathway can be proposed. For this compound, a hypothetical pathway might involve initial hydroxylation of one of the aromatic rings, followed by N-acetylation or glucuronidation of the primary amine. Alternatively, hydrolytic cleavage of the benzoxazole ring could occur under harsh acidic or basic conditions.
Hypothetical Degradation Pathway Diagram
Caption: Hypothetical degradation pathways.
PART 4: References
-
Stability Testing of Active Pharmaceutical Ingredients. BOC Sciences.
-
Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen atoms in the ring. PubMed.
-
Liquid chromatography-mass spectrometry in in vitro drug metabolite screening. PubMed.
-
Spotlight on stability: API and drug product testing. Almac.
-
Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS). YouTube.
-
Sensitive Quantification of Drug Metabolites Using LC-MS. Technology Networks.
-
Consequences of New Approach to Chemical Stability Tests to Active Pharmaceutical Ingredients. PMC - NIH.
-
Applications of Liquid Chromatography-Mass Spectrometry in Drug Metabolite Identification. ResearchGate.
-
Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen atoms in the ring. ResearchGate.
-
Photocatalytic degradation of N-heterocyclic aromatics—effects of number and position of nitrogen atoms in the ring. Semantic Scholar.
-
Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen atoms in the ring. Sigma-Aldrich.
-
Metabolite identification and quantitation in LC-MS/MS-based metabolomics. PMC - NIH.
-
Stability Testing for API Synthesis. MRIGlobal.
-
API/Pharmaceuticals Stability Testing. Creative BioMart Microbe.
-
A mechanistic study of the metabolism of 1,1-dichloro-2,2-bis(p-chlorophenyl)ethane (DDD). PubMed.
-
Forced Degradation Studies. STEMart.
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass.
-
Hydrolysis pathway for 2-phenylbenzoxazole. ResearchGate.
-
What are common issues in in vitro ADME assays?. Patsnap Synapse.
-
The effect of subchronic feeding of 1,1-dichloro-2,2-bis(4'-chlorophenyl)ethene (DDE) on its metabolism in mice. PubMed.
-
Development of forced degradation and stability indicating studies of drugs—A review. NIH.
-
Metabolism of 1,1,1-Trichloro-2,2-bis(p-chlorophenyl)ethane (DDT), 1,1-Dichloro-2,2-bis(p-chlorophenyl)ethane, and 1-Chloro-2,2-bis(p-chlorophenyl)ethene in the Hamster. ResearchGate.
-
Technical Support Center: Addressing Compound Instability During In Vitro Experiments. Benchchem.
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
-
Method Development for Forced Degradation of Small Molecule GLP-1 Agonist Orforglipron. Waters.
-
Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. NIH.
-
Biotransformation and Bioactivation Reactions of Alicyclic Amines in Drug Molecules. PubMed.
-
Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. MDPI.
-
Examples of aromatic amines found in pharmaceutical compounds. ResearchGate.
-
Biotransformation of nitro aromatic amines in artificial alkaline habitat by pseudomonas DL17. PMC - PubMed Central.
-
Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Publishing.
-
metabolic stability assays for predicting intrinsic clearance. YouTube.
-
ACS Sustainable Chemistry & Engineering. ACS Publications.
-
Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. PMC - NIH.
-
DDT Chemistry, Metabolism, and Toxicity. EPA.
-
How to Study Slowly Metabolized Compounds Using In Vitro Models. WuXi AppTec DMPK.
-
Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties: Experimental, Spectroscopic and Computational Analysis. MDPI.
-
Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research.
-
Dichlorodiphenyltrichloroethane (DDT), DDT Metabolites and Pregnancy Outcomes. PMC.
-
Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. International Journal of Research and Review.
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- 1. The effect of subchronic feeding of 1,1-dichloro-2,2-bis(4'-chlorophenyl)ethene (DDE) on its metabolism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies: Lessons Learned from Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biotransformation and bioactivation reactions of alicyclic amines in drug molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. almacgroup.com [almacgroup.com]
- 6. Consequences of New Approach to Chemical Stability Tests to Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen atoms in the ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Photocatalytic degradation of N-heterocyclic aromatics—effects of number and position of nitrogen atoms in the ring | Semantic Scholar [semanticscholar.org]
- 13. Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen atoms in the ring. | Sigma-Aldrich [merckmillipore.com]
- 14. What are common issues in in vitro ADME assays? [synapse.patsnap.com]
- 15. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. Liquid chromatography-mass spectrometry in in vitro drug metabolite screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]
- 18. researchgate.net [researchgate.net]
- 19. Forced Degradation Studies - STEMart [ste-mart.com]
Technical Support Center: Purification of Dichlorophenyl Benzoxazole Compounds
Welcome to the technical support center for handling the unique purification challenges presented by dichlorophenyl benzoxazole compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter difficulties in isolating these molecules with high purity. The inherent characteristics of this compound class—namely their planar, aromatic nature, and the presence of halogen atoms—often lead to complex purification hurdles.
This document moves beyond standard protocols to provide in-depth, troubleshooting-focused guidance in a question-and-answer format. We will explore the "why" behind common issues and offer structured solutions grounded in chemical principles.
Part 1: Frequently Asked Questions (FAQs) - Troubleshooting & Strategy
This section addresses the most common issues encountered during the purification of dichlorophenyl benzoxazole derivatives.
Q1: My crude product is a dark, oily residue that won't crystallize. What are the likely culprits and my first steps?
This is a classic problem often stemming from persistent colored impurities and residual starting materials or byproducts from the synthesis. The most common synthetic route involves the condensation of a 2-aminophenol with a dichlorobenzoic acid derivative, which can lead to several problematic impurities.
-
Likely Impurities:
-
Unreacted 2-aminophenol: Highly polar and prone to oxidation, forming colored tar-like substances.
-
Polymeric byproducts: Self-condensation or side reactions can lead to high molecular weight, non-crystalline materials.
-
Residual acid/coupling agents: Carboxylic acids or reagents like EDC/HOBt can interfere with crystallization.
-
Isomeric Impurities: Depending on the starting materials, you may have regioisomers of the dichlorophenyl group which can act as crystallization inhibitors.
-
-
Your First Steps - A Pre-Purification Workflow:
-
Aqueous Wash: Dissolve the crude oil in a water-immiscible solvent like ethyl acetate or dichloromethane (DCM). Wash sequentially with a mild base (e.g., saturated NaHCO₃ solution) to remove acidic starting materials, followed by water and then brine. This single step can dramatically improve the quality of the crude material.
-
Charcoal/Silica Plug: If the color persists, it's often due to highly conjugated, polar impurities. After the aqueous wash, pass the organic solution through a short plug of silica gel or activated charcoal. This is a rapid way to capture a significant portion of the "tar."
-
Solvent Swap & Trituration: After drying and concentrating the organic layer, attempt to induce crystallization by trituration. Add a non-polar solvent in which your product is poorly soluble (e.g., hexanes, pentane, or diethyl ether) to the concentrated oil. Vigorously stir or sonicate the mixture. This can often crash out the desired product as a solid, leaving more soluble impurities behind in the solvent.
-
Q2: I'm struggling with column chromatography. My compound either streaks badly on the column or co-elutes with a persistent impurity. How can I improve my separation?
Streaking and co-elution are common frustrations. Dichlorophenyl benzoxazoles are moderately polar and their flat structure can lead to strong π-π interactions with the silica surface, causing tailing. Co-elution often occurs with structurally similar impurities.
-
Troubleshooting Strategy 1: Optimizing the Mobile Phase
-
Problem: Tailing/Streaking on Silica Gel.
-
Cause: Strong interaction between the benzoxazole nitrogen/oxygen and the acidic silanol groups (Si-OH) on the silica surface.
-
Solution: Add a small amount of a competitive base or a polar modifier to the mobile phase.
-
Triethylamine (TEA): Adding 0.1-1% TEA can neutralize the acidic sites on the silica, dramatically reducing tailing for basic or pseudo-basic compounds like benzoxazoles.
-
Methanol/Ethanol: If your compound is running in Ethyl Acetate/Hexanes, adding a small percentage (1-5%) of a more polar alcohol can improve peak shape by competing for binding sites.
-
-
-
Troubleshooting Strategy 2: Changing the Stationary Phase
-
Problem: Co-elution with a similarly polar impurity.
-
Cause: The impurity and product have identical affinities for silica gel. You need to exploit a different separation mechanism.
-
Solution: Switch to a different stationary phase.
-
| Stationary Phase | Separation Principle | Ideal for Separating... | Typical Mobile Phase |
| Normal Phase (Silica Gel) | Polarity (Adsorption) | Compounds with different polar functional groups. | Hexanes/Ethyl Acetate, DCM/Methanol |
| Reverse Phase (C18) | Hydrophobicity | Compounds with different alkyl chain lengths or aromatic surface areas. Excellent for separating isomers. | Acetonitrile/Water, Methanol/Water |
| Alumina (Basic or Neutral) | Polarity (Adsorption) | Acid-sensitive compounds. Can offer different selectivity than silica. | Hexanes/Ethyl Acetate |
| Cyano (CN) Phase | Polarity & π-π interactions | Aromatic compounds, isomers. Can be used in normal or reverse-phase mode. | (NP) Hexanes/Isopropanol, (RP) ACN/Water |
-
Workflow Diagram: Chromatography Troubleshooting
Below is a logical workflow to systematically troubleshoot your column chromatography issues.
Caption: A systematic workflow for troubleshooting common column chromatography issues.
Q3: My recrystallization attempt failed. Either nothing crashed out, or I got back an impure powder. How can I develop a reliable recrystallization protocol?
Recrystallization is a powerful but delicate technique. Success hinges on finding the right solvent system where the product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain soluble at all temperatures.
-
Systematic Solvent Screening: Do not guess. Test solubility on a small scale (a few milligrams of crude product in a vial).
-
Add a solvent dropwise at room temperature. Does it dissolve easily? If so, it's a poor recrystallization solvent but a good "Solvent 1" for a two-solvent system.
-
If it's insoluble at room temp, heat the mixture. Does it dissolve? If yes, cool it to room temperature and then in an ice bath. Does a solid crash out? If so, you've found a good single solvent for recrystallization.
-
If it's insoluble even when hot, it's a poor solvent, but could be a good "Solvent 2" (anti-solvent).
-
-
The Two-Solvent System (The Workhorse Method): This is often the most effective method.
-
Dissolve your compound in a minimal amount of a hot solvent in which it is highly soluble ("Solvent 1," e.g., Acetone, THF, Ethyl Acetate).
-
To this hot solution, add a second, miscible solvent in which your compound is poorly soluble ("Solvent 2" or "anti-solvent," e.g., Hexanes, Water, Diethyl Ether) dropwise until the solution just begins to turn cloudy (the saturation point).
-
Add a drop or two of Solvent 1 to make it clear again.
-
Allow the solution to cool slowly to room temperature, then transfer to an ice bath or refrigerator to maximize crystal formation. Slow cooling is critical for forming pure, well-defined crystals.
-
| Common "Solvent 1" (Good Solubility) | Common "Solvent 2" (Anti-Solvent) |
| Dichloromethane (DCM) | Hexanes / Pentane |
| Ethyl Acetate | Hexanes / Pentane |
| Acetone | Water / Hexanes |
| Tetrahydrofuran (THF) | Water / Hexanes |
| Isopropanol | Water / Diethyl Ether |
Part 2: Key Experimental Protocols
These protocols provide detailed, step-by-step methodologies for the techniques discussed above.
Protocol 1: Flash Column Chromatography on Silica Gel with a TEA Modifier
Objective: To purify a dichlorophenyl benzoxazole derivative exhibiting tailing on silica gel.
-
Slurry Preparation:
-
In a flask, dissolve/suspend 1.0 g of crude product in a minimal amount of dichloromethane (DCM).
-
Add 2-3 g of silica gel to the flask.
-
Concentrate the slurry on a rotary evaporator until a dry, free-flowing powder is obtained. This "dry loading" method prevents band broadening at the start of the column.
-
-
Column Packing:
-
Select a glass column of appropriate size (e.g., for 1 g of crude on silica, a 40-50 mm diameter column is a good start).
-
Pack the column using a slurry of silica gel in your starting mobile phase (e.g., 98:2 Hexanes:Ethyl Acetate). Ensure the packing is uniform and free of air bubbles.
-
-
Loading and Elution:
-
Carefully add the dry-loaded sample to the top of the packed column.
-
Begin elution with your starting mobile phase. For this example, we will use a Hexanes/Ethyl Acetate system with a triethylamine (TEA) modifier.
-
Mobile Phase A: Hexanes
-
Mobile Phase B: Ethyl Acetate containing 1% Triethylamine (e.g., 10 mL of TEA in 990 mL of Ethyl Acetate).
-
Start elution with 100% A.
-
Gradually increase the percentage of B (e.g., from 0% to 20% B over 10 column volumes) to elute your compound. A shallow gradient is often key to separating closely-eluting impurities.
-
-
Fraction Collection and Analysis:
-
Collect fractions throughout the run.
-
Analyze fractions by Thin Layer Chromatography (TLC) or LCMS. Use a UV lamp (254 nm) to visualize the aromatic benzoxazole spots.
-
Combine the pure fractions and concentrate under reduced pressure to obtain the purified product.
-
Protocol 2: Optimized Two-Solvent Recrystallization
Objective: To obtain high-purity crystalline material from an impure solid or oil. This protocol uses Ethyl Acetate and Hexanes, a common and effective pair for this class of compounds.
-
Dissolution:
-
Place 1.0 g of the crude dichlorophenyl benzoxazole in a 50 mL Erlenmeyer flask with a stir bar.
-
Add a minimal amount of Ethyl Acetate (e.g., 5-10 mL) and heat the mixture gently (e.g., to 50-60 °C) with stirring until all the solid dissolves. Do not add excessive solvent; the solution should be concentrated.
-
-
Inducing Saturation (The Critical Step):
-
While the solution is still warm and stirring, add Hexanes dropwise from a pipette or burette.
-
Continue adding Hexanes until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.
-
Add 1-2 drops of Ethyl Acetate to just re-dissolve the precipitate, resulting in a clear, saturated solution.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature without disturbance. Slow cooling is essential for selective crystallization of the product, leaving impurities in the mother liquor.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration, using a Büchner funnel.
-
Wash the collected crystals with a small amount of cold Hexanes to remove any remaining mother liquor.
-
Dry the crystals under high vacuum to remove all residual solvents.
-
Validation: Check the purity of the crystals and the mother liquor by TLC or LCMS to confirm the effectiveness of the purification.
-
References
-
Katritzky, A. R., & Rachwal, S. (2010). Recent Progress in the Synthesis of 1,3-Benzoxazole Derivatives. Chemical Reviews, 110(3), 1564–1610. Available at: [Link]
-
Dolan, J. W. (2002). Peak Tailing and What to Do About It. LCGC North America, 20(5), 430–439. Available at: [Link]
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. Available at: [Link]
-
Myerson, A. S. (Ed.). (2002). Handbook of Industrial Crystallization (2nd ed.). Butterworth-Heinemann. Available at: [Link]
Technical Support Center: Interpreting Ambiguous NMR Spectra of 2-(3,4-Dichlorophenyl)-1,3-benzoxazol-5-amine
Introduction
Welcome to the technical support guide for 2-(3,4-Dichlorophenyl)-1,3-benzoxazol-5-amine. This molecule, a key intermediate in medicinal chemistry and materials science, features a rigid heterocyclic core with two distinct and complex aromatic systems.[1] Its structure often leads to ¹H and ¹³C NMR spectra that are challenging to interpret due to signal overlap, the behavior of the amine protons, and potential second-order effects in the aromatic region.
This guide is designed for researchers, scientists, and drug development professionals. It provides field-proven insights and troubleshooting protocols in a direct question-and-answer format to help you navigate the common ambiguities encountered during the spectral analysis of this compound. Our goal is to empower you to move from a confusing spectrum to a confident structural confirmation.
Section 1: Foundational Spectral Analysis
Before troubleshooting, it is essential to understand the expected NMR landscape for this molecule. The unique electronic environments of each proton and carbon atom give rise to a predictable, albeit complex, pattern of signals.
Molecular Structure and Atom Numbering
A clear numbering system is critical for unambiguous peak assignment. The diagram below illustrates the standard numbering for the this compound structure, which will be used throughout this guide.
Caption: Structure of this compound with IUPAC numbering.
Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted chemical shifts (δ) in ppm, multiplicities, and integration values for the molecule, assuming a standard deuterated solvent like DMSO-d₆. These values are estimates based on substituent effects and data from analogous structures.[2][3]
Table 1: Predicted ¹H NMR Spectral Data
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) | Notes |
| H-7 | ~7.5 - 7.6 | d | 1H | J(H7-H6) ≈ 8.5 (ortho) | Downfield due to proximity to the benzoxazole oxygen and nitrogen. |
| H-2' | ~8.2 - 8.3 | d | 1H | J(H2'-H6') ≈ 2.0 (meta) | Most deshielded proton on the dichlorophenyl ring due to ortho position to the benzoxazole. |
| H-6' | ~8.0 - 8.1 | dd | 1H | J(H6'-H5') ≈ 8.5 (ortho), J(H6'-H2') ≈ 2.0 (meta) | Split by both H-5' and H-2'. |
| H-5' | ~7.8 - 7.9 | d | 1H | J(H5'-H6') ≈ 8.5 (ortho) | Influenced by two ortho chlorine atoms. |
| H-4 | ~7.0 - 7.1 | d | 1H | J(H4-H6) ≈ 2.2 (meta) | Most upfield proton on the benzoxazole ring, ortho to the electron-donating amino group. |
| H-6 | ~6.8 - 6.9 | dd | 1H | J(H6-H7) ≈ 8.5 (ortho), J(H6-H4) ≈ 2.2 (meta) | Split by both H-7 and H-4. |
| -NH₂ | ~5.0 - 5.5 | br s | 2H | None | Chemical shift is highly variable and depends on solvent, concentration, and temperature.[4][5] |
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Predicted δ (ppm) | Notes |
| C2 | ~163 - 165 | Most downfield carbon, characteristic of the C=N in a benzoxazole.[6] |
| C5 | ~145 - 147 | Carbon bearing the amino group; shifted downfield. |
| C7a | ~148 - 150 | Quaternary carbon at the benzoxazole ring fusion. |
| C3a | ~141 - 143 | Quaternary carbon at the benzoxazole ring fusion. |
| C3', C4' | ~132 - 135 | Carbons bearing chlorine atoms. |
| Aromatic CHs | ~110 - 132 | A complex region containing 6 distinct CH signals. |
| C1' | ~127 - 129 | Quaternary carbon of the dichlorophenyl ring attached to C2. |
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common challenges encountered when interpreting the NMR spectra of this molecule.
Q1: The aromatic region of my ¹H NMR spectrum (6.5-8.5 ppm) is a complex multiplet. How can I assign the individual protons?
A1: This is the most frequently encountered issue. The complexity arises from six different aromatic protons spread across two rings, with both ortho and meta couplings creating overlapping signals.[7] The chemical shift difference between some coupled protons might be small relative to their coupling constant, leading to "second-order" or "roofing" effects that distort simple splitting patterns.[7]
Troubleshooting Workflow:
Caption: Workflow for resolving complex aromatic NMR signals.
-
Expert Insight: Changing the NMR solvent is a powerful first step.[8] Aromatic solvents like benzene-d₆ can induce significant shifts (known as Anisotropic Solvent-Induced Shifts or ASIS) by creating a temporary, ordered solvent shell around your molecule, altering the local magnetic fields and often resolving overlapping signals.
-
Definitive Solution: A 2D COSY (Correlation Spectroscopy) experiment is the most reliable method. It generates a contour plot showing cross-peaks between protons that are scalar-coupled. This will allow you to "walk" through the spin systems of each aromatic ring, definitively identifying which protons are adjacent. For example, you will see a cross-peak connecting H-6' to H-5' (ortho) and a weaker one connecting H-6' to H-2' (meta).
Q2: I can't find the -NH₂ signal, or it's just a broad, rolling hump on the baseline. How do I confirm its presence?
A2: Amine protons are "labile," meaning they can exchange with other acidic protons in the solution, including trace amounts of water in the NMR solvent.[9][10] This exchange process often leads to significant peak broadening, sometimes to the point where the signal is indistinguishable from the baseline.
Troubleshooting Steps:
-
Use an Aprotic, Hydrogen-Bond-Accepting Solvent: The best choice is DMSO-d₆ . It slows down the rate of proton exchange, resulting in sharper -NH and -OH signals compared to solvents like CDCl₃.[10]
-
Perform a D₂O Exchange Experiment: This is a classic and definitive test for exchangeable protons (-OH, -NH, -COOH).[8]
-
Protocol:
-
Acquire a standard ¹H NMR spectrum of your sample in a suitable solvent (e.g., DMSO-d₆).
-
Remove the NMR tube, add one drop of deuterium oxide (D₂O), and cap it securely.
-
Shake the tube vigorously for 30-60 seconds to ensure mixing.
-
Re-acquire the ¹H NMR spectrum.
-
-
Expected Result: The labile -NH₂ protons will exchange with the deuterium from the D₂O. Since deuterium is not observed in a standard ¹H NMR experiment, the -NH₂ peak will disappear or be significantly reduced in intensity, confirming its identity.
-
Q3: The integration of my aromatic region is incorrect (e.g., it integrates to 5.5 instead of 6). What are the common causes?
A3: Inaccurate integration is usually an acquisition or processing artifact, not a chemical one.
Common Causes and Solutions:
| Problem | Explanation | Solution |
| Poor Phasing/Baseline | An improperly phased spectrum or a non-flat baseline will cause the integration algorithm to miscalculate the area under the peaks. | Manually re-phase the spectrum and perform a baseline correction across the entire spectral width before integrating. |
| Overlapping Impurities | Residual solvent peaks (e.g., CHCl₃ at ~7.26 ppm in CDCl₃, Benzene at ~7.16 ppm in Benzene-d₆) can overlap with your aromatic signals, skewing the integration.[7] | Run the spectrum in a different solvent where the residual peak does not overlap, such as Acetone-d₆.[8] Alternatively, integrate the non-overlapping signals and use them to calibrate the rest. |
| Insufficient Relaxation Delay (d1) | Quaternary carbons and protons in sterically hindered environments can have long relaxation times (T₁). If the delay between scans (d1) is too short, these nuclei are not fully relaxed, leading to attenuated signals and artificially low integration. | Increase the relaxation delay (d1) to at least 5 times the longest T₁ value of the protons of interest. A standard value of 5-10 seconds is often sufficient for quantitative work. |
| Sample Concentration | Very high sample concentrations can lead to peak broadening and non-linear detector response, affecting integration accuracy.[8][11] | Prepare a moderately concentrated sample (5-10 mg in 0.6 mL of solvent). |
Q4: I see extra, unexpected peaks. Could they be impurities from the synthesis?
A4: Yes, this is highly likely. The most common synthesis of 2-aryl benzoxazoles involves the condensation of a 2-aminophenol derivative with a benzoic acid or benzaldehyde derivative.[12][13][14][15]
Potential Impurities and Their Likely ¹H NMR Signals:
-
Unreacted 5-amino-2-nitrophenol (starting material for the benzoxazole precursor): Will show distinct aromatic signals, often with large coupling constants, and a downfield shift due to the nitro group.
-
Unreacted 3,4-Dichlorobenzoic Acid/Aldehyde: The aldehydic proton will appear far downfield (~9-10 ppm). The carboxylic acid proton will be a very broad singlet, often >10 ppm. The aromatic signals will be similar but not identical to those in the final product.
-
Partially cyclized intermediates (e.g., an amide before dehydration): You may see a broad amide N-H proton signal (~8-9 ppm) and different aromatic shifts compared to the rigid benzoxazole product.
Validation Step: The best way to confirm if extra peaks are impurities is to purify the sample using techniques like column chromatography or recrystallization and re-acquire the NMR spectrum. The impurity peaks should diminish or disappear.
Section 3: Advanced Experimental Protocols
For persistent ambiguities, advanced NMR techniques are required. Here is a detailed protocol for a 2D COSY experiment, a powerful tool for structural elucidation.
Protocol: Acquiring a Gradient-Selected COSY (gCOSY) Spectrum
A gCOSY is the standard homonuclear correlation experiment and is highly effective at suppressing artifacts.
Objective: To identify ¹H-¹H spin-spin coupling networks, particularly within the aromatic rings.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a moderately concentrated sample (10-15 mg in 0.6 mL of a deuterated solvent like DMSO-d₆) to ensure good signal-to-noise in a reasonable time. The sample should be free of particulate matter.[16]
-
Initial ¹H Spectrum: Acquire a standard, high-quality 1D ¹H spectrum. Note the spectral width (the leftmost and rightmost chemical shifts of your signals of interest).
-
Load the gCOSY Experiment: On the spectrometer software, select the standard gradient-selected COSY pulse sequence (often called gCOSY or COSYGPSW).
-
Set Key Parameters:
-
Spectral Width (sw): Set the spectral width in both dimensions (F2 and F1) to encompass all proton signals, typically from 0 to 10 ppm.
-
Number of Points (np, fn): Use a sufficient number of data points in the direct dimension (F2), such as 2048 (2k). In the indirect dimension (F1), start with 256 or 512 increments. More increments provide better resolution but increase experiment time.
-
Number of Scans (ns): For a moderately concentrated sample, 2 to 4 scans per increment are usually sufficient.
-
Relaxation Delay (d1): A delay of 1 to 2 seconds is standard.
-
-
Acquisition: Start the experiment. The total time will depend on the parameters set but typically ranges from 15 minutes to a few hours.
-
Processing:
-
Apply a sine-bell or squared sine-bell window function in both dimensions to improve resolution.
-
Perform a Fourier transform in both dimensions.
-
Carefully phase the spectrum and perform a baseline correction.
-
-
Interpretation:
-
The 1D spectrum appears along the diagonal.
-
Cross-peaks (off-diagonal signals) indicate that the two protons at those chemical shifts are coupled. For example, you should observe a cross-peak at the intersection of the chemical shifts for H-6 and H-7, confirming their ortho coupling. Similarly, a cross-peak will appear between H-6' and H-5' (ortho) and H-6' and H-2' (meta).
-
References
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Troubleshooting 1H NMR Spectroscopy. University of Rochester, Department of Chemistry. [Link]
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AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. Defense Technical Information Center. [Link]
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Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. J-Stage. [Link]
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Troubleshooting Acquisition Related Problems. University of California, Riverside NMR Facility. [Link]
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Supporting Information. The Royal Society of Chemistry. [Link]
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Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. ResearchGate. [Link]
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Amine protons on NMR : r/OrganicChemistry. Reddit. [Link]
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NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. [Link]
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Common Problem – Too Much Signal! San Diego State University NMR Facility. [Link]
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Common problems and artifacts encountered in solution‐state NMR experiments. Wiley Online Library. [Link]
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Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]
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How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics. [Link]
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How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. [Link]
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Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin-Madison. [Link]
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Supporting information Highly efficient synthesis of β-nitrate ester carboxamides through the ring-opening of 2-oxazolines. The Royal Society of Chemistry. [Link]
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Guide to Solving NMR Questions. The OChem Whisperer. [Link]
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This compound. SpectraBase. [Link]
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Cas no 339197-79-4 (2-(2,3-Dichlorophenyl)-1,3-benzoxazol-5-amine). AHH Chemical Co., Ltd. [Link]
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N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-2-furamide - Optional[1H NMR] - Spectrum. SpectraBase. [Link]
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Synthesis of 2‐aryl benzoxazoles. ResearchGate. [Link]
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Synthetic pathway of 2-(substitutedbenzyl/phenyl)-5-aminobenzoxazole... ResearchGate. [Link]
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Compound N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-propoxybenzamide. MolPort. [Link]
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(Dichlorophenoxy)Methyl)-4H- 1,2,4-Triazol-3-yl)Thio. Preprints.org. [Link]
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Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor. PubMed Central. [Link]
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13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. MDPI. [Link]
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13C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. ResearchGate. [Link]
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Synthesis, characterization and biological study of new benzoxazole based sulphonamide derivatives. Der Pharma Chemica. [Link]
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One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides. Beilstein Journal of Organic Chemistry. [Link]
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General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. MDPI. [Link]
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Benzoxazoles database - synthesis, physical properties. ChemSynthesis. [Link]
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3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole. MDPI. [Link]
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1 H NMR spectrum of 3-(p-tolyl)-3,4-dihydro-2H-benzo[e][7][8] oxazine. ResearchGate. [Link]
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4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. MDPI. [Link]
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4-(Benzoxazol-2-yl)phenyl 3-((3-Chloro-1,4-Naphthoquinon-2-yl)amino)phenyl Sulfate. MDPI. [Link]
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The C-13 NMR spectrum of benzoic acid. Doc Brown's Chemistry. [Link]
-
4-(benzo[d][7][8]dioxol-5-yl)-N-(3,5-dichlorobenzyl)pyrimidin-2-amine. PubChem. [Link]
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Validation & Comparative
A Researcher's Comparative Guide to Validating the Biological Activity of 2-(3,4-Dichlorophenyl)-1,3-benzoxazol-5-amine
For drug development professionals and researchers, the initial characterization of a novel chemical entity is a critical step. This guide provides a comprehensive framework for validating the biological activity of 2-(3,4-Dichlorophenyl)-1,3-benzoxazol-5-amine, a compound belonging to the versatile benzoxazole class of heterocycles. While specific data for this exact molecule is not extensively published, the known activities of related benzoxazole derivatives allow us to propose a robust, data-driven validation strategy. Benzoxazole scaffolds are present in a wide array of biologically active compounds, exhibiting properties ranging from antimicrobial and anti-inflammatory to anticancer effects.[1][2][3][4][5][6] This guide will focus on a logical, multi-tiered approach to elucidate its potential as an antiproliferative and pro-apoptotic agent, a common activity profile for this class of compounds.[7][8]
Section 1: Foundational Antiproliferative Screening
The first step in characterizing a novel compound with suspected anticancer activity is to assess its effect on cell proliferation across a panel of cancer cell lines.[9][10] This provides a broad overview of its potency and spectrum of activity.
Experimental Protocol: MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[9]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and a reference compound (e.g., Doxorubicin) in culture medium. Replace the existing medium with the compound-containing medium and incubate for a period corresponding to several cell doubling times (typically 48-72 hours).
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[9]
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[9]
-
Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot against the logarithm of the compound concentration to determine the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates higher potency.[9]
Data Presentation: Comparative IC50 Values
| Compound | MCF-7 IC50 (µM) | A549 IC50 (µM) | HCT-116 IC50 (µM) |
| This compound | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| Doxorubicin (Reference) | Typical Range | Typical Range | Typical Range |
Section 2: Elucidating the Mechanism of Action: Apoptosis Induction
Once antiproliferative activity is confirmed, the next logical step is to investigate the underlying mechanism. A common mechanism for anticancer compounds is the induction of apoptosis, or programmed cell death.[9] The Annexin V/Propidium Iodide (PI) assay is a gold-standard method for detecting apoptosis by flow cytometry.[11][12][13]
Principle of the Annexin V/PI Assay
During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[12] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be fluorescently labeled to detect early apoptotic cells.[12][14] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[11] This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations.
Experimental Protocol: Annexin V/PI Staining for Flow Cytometry
-
Cell Treatment: Seed cells in culture flasks and treat with this compound at its IC50 concentration for a predetermined time (e.g., 24, 48 hours). Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included in the analysis.[11][14] Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add fluorochrome-conjugated Annexin V and PI to the cell suspension.[13]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells immediately by flow cytometry.
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
Workflow for Apoptosis Validation
Caption: Workflow for Annexin V/PI Apoptosis Assay.
Section 3: Target Deconvolution with Kinome Profiling
Many antiproliferative compounds exert their effects by inhibiting protein kinases, which are key regulators of cell signaling pathways.[15] Kinome profiling provides a broad-spectrum analysis of a compound's interaction with a large panel of kinases, helping to identify potential molecular targets and off-target effects.[16][17] This is crucial for understanding the compound's mechanism of action and predicting potential side effects.[17]
Approaches to Kinome Profiling:
-
Activity-Based Assays: These assays measure the ability of the compound to inhibit the catalytic activity of a panel of kinases.[16][18]
-
Binding Assays: These assays, such as KINOMEscan™, measure the binding affinity of the compound to the active site of kinases.[18]
Recommended Service Providers:
-
Reaction Biology: Offers a large kinase panel for selectivity profiling.[17]
-
Eurofins Discovery: Provides the KINOMEscan™ binding assay platform and KinaseProfiler™ activity-based platform.[18]
-
AssayQuant: Offers activity-based kinase profiling with a continuous assay format for kinetic insights.[16]
-
MtoZ Biolabs: Provides kinome profiling services using mass spectrometry to map kinase activity.[15]
-
Oncolines B.V.: Offers QuickScout™ for rapid determination of compound selectivity against over 300 kinases.[19]
Data Presentation: Kinase Inhibition Profile
| Kinase Target | % Inhibition at 1 µM | IC50 (nM) |
| Kinase A | Hypothetical Data | Hypothetical Data |
| Kinase B | Hypothetical Data | Hypothetical Data |
| Kinase C | Hypothetical Data | Hypothetical Data |
Section 4: Validating a Key Signaling Pathway: The MAPK/ERK Pathway
Based on the kinome profiling results, a specific signaling pathway can be selected for further validation. The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is a frequent target in cancer therapy due to its central role in cell proliferation and survival.[20] If kinome profiling suggests inhibition of kinases within this pathway (e.g., MEK1/2, RAF), a phospho-ERK assay can confirm downstream pathway modulation.
Principle of the Phospho-ERK Assay
Activation of the MAPK/ERK pathway culminates in the phosphorylation of ERK1 and ERK2.[21] A cell-based ELISA or Western blot can be used to specifically detect the phosphorylated forms of these proteins, providing a direct measure of pathway activation.[20][22][23][24]
Experimental Protocol: Cell-Based ELISA for Phospho-ERK1/2
-
Cell Culture and Treatment: Grow cells to confluence in 96-well plates.[23] Serum-starve the cells to reduce basal ERK phosphorylation, then treat with this compound for a short period before stimulating the pathway with a growth factor (e.g., EGF).
-
Fixation and Permeabilization: Fix and permeabilize the cells in the wells to allow antibody access.
-
Antibody Incubation: Incubate with a primary antibody specific for phospho-ERK1/2, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.[22]
-
Signal Development: Add a fluorogenic HRP substrate and measure the fluorescence intensity.[22]
-
Normalization: Normalize the phospho-ERK signal to the total protein content in each well to account for variations in cell number.[20]
Signaling Pathway Validation Logic
Caption: Hypothesized MAPK/ERK Pathway Inhibition.
Conclusion
This guide outlines a systematic and robust approach to validate the biological activity of this compound. By progressing from broad antiproliferative screening to mechanistic studies on apoptosis and specific target validation through kinome profiling and pathway analysis, researchers can build a comprehensive and compelling data package. This structured methodology, which incorporates well-established assays and provides a framework for data interpretation and comparison, is essential for advancing novel chemical entities through the drug discovery pipeline.
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. Available from: [Link]
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Kinome Profiling Service | MtoZ Biolabs. Available from: [Link]
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Method for Analysing Apoptotic Cells via Annexin V Binding - UCL. Available from: [Link]
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Kinase Panel Screening and Profiling Service - Reaction Biology. Available from: [Link]
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Benzoxazole: The molecule of diverse biological activities - Journal of Chemical and Pharmaceutical Research. Available from: [Link]
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Chemistry and Pharmacological Exploration of Benzoxazole Derivatives - International Journal of Research and Review. Available from: [Link]
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Biological activities of benzoxazole and its derivatives - ResearchGate. Available from: [Link]
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Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC - NIH. Available from: [Link]
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Kinase Screening and Profiling - Guidance for Smart Cascades - Eurofins Discovery. Available from: [Link]
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Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PubMed. Available from: [Link]
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ERK Phosphorylation Assay Kit (BA0098). Available from: [Link]
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In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers - PubMed Central. Available from: [Link]
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A Technical Guide to 2-(3,4-Dichlorophenyl)-1,3-benzoxazol-5-amine: A Scaffold for Kinase Inhibitor Discovery
Introduction: The Benzoxazole Scaffold in Modern Drug Discovery
The benzoxazole moiety, a bicyclic system composed of a fused benzene and oxazole ring, is a privileged scaffold in medicinal chemistry.[1] Its rigid, planar structure and ability to participate in various non-covalent interactions have made it a cornerstone in the design of numerous biologically active agents.[1] Benzoxazole derivatives exhibit a remarkable breadth of pharmacological activities, including antimicrobial, anti-inflammatory, and, most notably, antiproliferative effects.[1][2] The isosteric relationship of the benzoxazole core to naturally occurring nucleic bases, such as adenine and guanine, is thought to facilitate its interaction with biological macromolecules, including enzymes and receptors.
This guide focuses on 2-(3,4-Dichlorophenyl)-1,3-benzoxazol-5-amine , a specific derivative that combines the benzoxazole core with two key pharmacophoric features: a 3,4-dichlorophenyl group at the 2-position and an amine group at the 5-position. The dichlorophenyl motif is a common feature in many kinase inhibitors, where it often occupies the ATP-binding pocket, while the 5-amino group provides a crucial vector for further chemical modification to enhance potency, selectivity, and pharmacokinetic properties.
While direct experimental data for this compound is not extensively published, this guide will establish its potential by comparing it to structurally related and well-characterized benzoxazole derivatives. We will provide a comprehensive analysis based on existing data for analogous compounds, detailing its likely mechanism of action, and present robust, field-proven protocols for its synthesis and biological evaluation.
Comparative Analysis: Performance Against Alternative Benzoxazole Derivatives
The biological activity of 2-aryl benzoxazoles is highly dependent on the substitution pattern on both the phenyl ring and the benzoxazole core. The 3,4-dichloro substitution on the phenyl ring of our topic compound is particularly significant. This substitution pattern is known to contribute to the inhibitory activity of numerous kinase inhibitors. To contextualize the potential of this compound, we will compare its structural features with other benzoxazole derivatives that have demonstrated potent anticancer activity, particularly as kinase inhibitors.
Many benzoxazole derivatives have been identified as potent inhibitors of receptor tyrosine kinases (RTKs) like VEGFR-2 and c-Met, which are critical mediators of tumor angiogenesis, proliferation, and metastasis.[3]
Table 1: Comparative Antiproliferative and Kinase Inhibitory Activity of Selected Benzoxazole Derivatives
| Compound ID | Structure | Target Kinase(s) | IC50 (µM) vs. Kinase | Target Cell Line | IC50 (µM) vs. Cell Line | Reference |
| 11b | 2-(4-fluorophenyl)-N-(piperidin-4-yl)benzoxazole derivative | VEGFR-2 / c-Met | 0.057 / 0.181 | MCF-7 (Breast) | 0.98 | [3] |
| Sorafenib | (Reference Kinase Inhibitor) | VEGFR-2 | 0.058 | MCF-7 (Breast) | 2.55 | [3] |
| Staurosporine | (Reference Kinase Inhibitor) | c-Met | 0.237 | - | - | [3] |
| TD5 | 5-amino-2-(substituted phenyl)benzoxazole | Topoisomerase II (inhibition) | Not specified | A549, HeLa, C6 | Cytotoxic |
Note: Data for this compound is not available and is presented as a scaffold for proposed investigation.
The data presented in Table 1 for compound 11b , a piperidinyl-based benzoxazole, highlights the potential of this scaffold.[3] Its sub-micromolar inhibition of both VEGFR-2 and c-Met, coupled with potent antiproliferative activity against MCF-7 breast cancer cells, establishes a benchmark for new derivatives.[3] The 4-fluorophenyl group in 11b occupies a similar chemical space to the 3,4-dichlorophenyl group of our topic compound, suggesting that the latter could also exhibit potent kinase inhibitory activity. Furthermore, studies on other (5 or 6)-amino-2-(substituted phenyl) benzoxazole derivatives have shown significant cytotoxic activity against various cancer cell lines, reinforcing the importance of the 5-amino substitution.
Proposed Mechanism of Action: Dual Inhibition of Pro-Angiogenic Pathways
Based on the analysis of structurally similar compounds, it is hypothesized that this compound functions as a Type II ATP-competitive kinase inhibitor, likely targeting key RTKs involved in cancer progression such as VEGFR-2 and c-Met.
Caption: Proposed inhibition of VEGFR-2 and c-Met signaling pathways.
The 3,4-dichlorophenyl moiety can fit into the hydrophobic region of the ATP-binding pocket of these kinases, while the benzoxazole core acts as a scaffold. Inhibition of these pathways would block downstream signaling cascades responsible for endothelial cell proliferation and migration (angiogenesis) and tumor cell growth and survival.
Experimental Protocols
The following protocols provide a framework for the synthesis and comprehensive biological evaluation of this compound.
Protocol 1: Synthesis of this compound
This protocol is adapted from established methods for the synthesis of 2-aryl-5-aminobenzoxazoles.
Caption: Synthetic workflow for the target compound.
Materials:
-
2,4-Diaminophenol dihydrochloride
-
3,4-Dichlorobenzoic acid
-
Polyphosphoric acid (PPA)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Combine 2,4-diaminophenol dihydrochloride (1.0 eq) and 3,4-dichlorobenzoic acid (1.1 eq) in a round-bottom flask.
-
Add polyphosphoric acid (PPA) in a quantity sufficient to ensure stirring (approx. 10x the weight of the limiting reagent).
-
Heat the reaction mixture with stirring to 180-200°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to approximately 100°C and pour it carefully onto crushed ice.
-
Neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until the effervescence ceases and the pH is ~7-8.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to afford the pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: In Vitro Kinase Inhibition Assay (VEGFR-2 / c-Met)
This protocol outlines a luminescence-based assay to quantify kinase activity.[4][5][6][7][8]
Materials:
-
Recombinant human VEGFR-2 or c-Met kinase
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
Suitable kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test compound (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound in 10% DMSO at 10x the final desired concentration.
-
Prepare a master mix containing kinase buffer, ATP, and the substrate.
-
Add 5 µL of the 10x test compound dilution to the appropriate wells of a 96-well plate. Add 5 µL of 10% DMSO to "positive control" (100% activity) and "blank" wells.
-
Add 25 µL of the master mix to all wells.
-
Thaw the recombinant kinase on ice and dilute to the working concentration in kinase buffer.
-
Initiate the kinase reaction by adding 20 µL of the diluted kinase to the "test compound" and "positive control" wells. Add 20 µL of kinase buffer to the "blank" wells.
-
Incubate the plate at 30°C for 45-60 minutes.
-
Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30 minutes in the dark.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration relative to the controls and determine the IC50 value using non-linear regression analysis.
Protocol 3: Cell Viability and Proliferation (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of viability and is a standard method for assessing cytotoxicity.[9][10][11][12]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (serially diluted)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear tissue culture plates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Treat the cells with various concentrations of the test compound (in 100 µL of medium) and a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for an additional 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Carefully aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. Drawing on structure-activity relationship data from analogous compounds, it is well-positioned to exhibit potent inhibitory activity against key oncogenic kinases such as VEGFR-2 and c-Met. The 5-amino group serves as a versatile handle for further optimization, allowing for the exploration of a broad chemical space to improve potency, selectivity, and drug-like properties.
The experimental protocols provided in this guide offer a robust and validated pathway for the synthesis and comprehensive in vitro characterization of this and related compounds. Future work should focus on synthesizing the title compound, confirming its activity in biochemical and cell-based assays, and subsequently exploring modifications at the 5-amino position to generate a library of derivatives for lead optimization. This systematic approach will enable a thorough evaluation of the therapeutic potential of this promising benzoxazole series.
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Kesuma, D., et al. (2022). In-silico, synthesis, structure elucidation and anticancer activity study of 2-(3,4-dichlorophenyl)-4H-benzo[d][4][13]oxazin-4-one. Ubaya Repository.
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Noronha, G., et al. (2007). Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo[4][9]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine—A potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays. Bioorganic & Medicinal Chemistry Letters, 17(3), 602-608.
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Al-Suwaidan, I. A., et al. (2018). Antiproliferative, Anti-Inflammatory and Anti-Microbial Activities of Synthesized Benzo[f]benzo[9][10]imidazo[1,2-d][4][9]oxazepine and Benzo[f]benzo[9][10]oxazolo[3,2-d][4][9]oxazepine Derivatives. Journal of the Brazilian Chemical Society, 29(10), 2131–2141.
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Noronha, G., et al. (2007). Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo[4][9]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays. Bioorganic & Medicinal Chemistry Letters, 17(3), 602-8.
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A Comparative Analysis of Dichlorophenyl-Substituted Kinase Inhibitors: A Guide for Researchers
In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone, revolutionizing treatment paradigms for a multitude of malignancies. Among the vast chemical space of these inhibitors, the dichlorophenyl moiety has proven to be a recurring and highly effective structural motif. This guide provides an in-depth comparative analysis of several prominent dichlorophenyl-substituted kinase inhibitors, offering insights into their mechanisms of action, selectivity profiles, and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important class of therapeutic agents.
The Significance of the Dichlorophenyl Group in Kinase Inhibition
The dichlorophenyl group is a privileged scaffold in kinase inhibitor design due to its unique electronic and steric properties. The two chlorine atoms are strong electron-withdrawing groups, which can influence the overall electron density of the inhibitor and its ability to form key interactions within the ATP-binding pocket of kinases. Furthermore, the dichlorophenyl ring can engage in various non-covalent interactions, including van der Waals forces and halogen bonds, with amino acid residues in the kinase active site. The specific substitution pattern of the chlorine atoms (e.g., 2,4-dichloro, 3,4-dichloro, or 2,6-dichloro) can profoundly impact the inhibitor's potency and selectivity by dictating its preferred conformation and interactions with the target kinase. Understanding these structure-activity relationships is paramount for the rational design of next-generation kinase inhibitors with improved efficacy and reduced off-target effects.
Comparative Profiles of Key Dichlorophenyl-Substituted Kinase Inhibitors
This section details the characteristics of several notable kinase inhibitors featuring a dichlorophenyl group. A summary of their primary targets and inhibitory potencies is provided in Table 1.
Dasatinib: A Broad-Spectrum ABL/SRC Family Kinase Inhibitor
Dasatinib is a potent, orally available inhibitor of multiple tyrosine kinases, most notably the ABL and SRC family kinases.[1] Its dichlorophenyl group plays a crucial role in its binding to the active site of these kinases. The 2-chloro-6-methylphenyl group of dasatinib occupies a hydrophobic pocket in the kinase domain, contributing to its high affinity. Dasatinib is known for its broad-spectrum activity, which can be both a therapeutic advantage and a source of off-target effects.
Bosutinib: A Dual SRC/ABL Inhibitor with a Distinct Profile
Bosutinib is another dual inhibitor of SRC and ABL kinases.[2] Unlike dasatinib, bosutinib possesses a 2,4-dichloro-5-methoxyphenyl group. This substitution pattern influences its interaction with the kinase active site and contributes to a distinct selectivity profile compared to dasatinib. Notably, bosutinib has minimal activity against c-Kit and PDGF receptors, which may translate to a different side-effect profile.[2]
Regorafenib: A Multi-Kinase Inhibitor Targeting Angiogenesis and Oncogenesis
Regorafenib is an oral multi-kinase inhibitor that targets a range of kinases involved in angiogenesis, oncogenesis, and the tumor microenvironment.[3] Key targets include VEGFRs, KIT, RET, and RAF kinases. The 4-chloro-3-(trifluoromethyl)phenyl urea moiety, which contains a dichlorophenyl-like electronic signature, is critical for its inhibitory activity. The structural similarity to sorafenib is evident, with the addition of a fluorine atom in the central phenyl ring of regorafenib contributing to a broader spectrum of kinase inhibition.[3]
Sorafenib: A Multi-Kinase Inhibitor Targeting RAF and VEGFR
Sorafenib is a multi-kinase inhibitor that targets the RAF/MEK/ERK signaling pathway and receptor tyrosine kinases such as VEGFR and PDGFR.[4][5] The dichlorophenyl group is not directly present in sorafenib; however, its core structure features a p-chlorophenyl group that mimics some of the key interactions. It serves as a valuable comparator due to its similar mechanism of action to other multi-kinase inhibitors. Sorafenib's interaction with the ATP-binding site of B-Raf involves key hydrogen bonds and hydrophobic interactions.[6]
Pazopanib, Axitinib, and Ponatinib: Other Notable Dichlorophenyl-Containing Inhibitors
-
Pazopanib is a multi-target tyrosine kinase inhibitor targeting VEGFR, PDGFR, and c-Kit, and contains a 2,4-dichlorophenyl moiety.[7]
-
Axitinib is a potent and selective inhibitor of VEGFRs 1, 2, and 3, featuring a 2,6-dichlorophenyl group.[2][8]
-
Ponatinib is a pan-BCR-ABL inhibitor, including the T315I mutant, and incorporates a 3-(trifluoromethyl)-4-chlorophenyl group.[9][10]
Quantitative Comparison of Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a kinase inhibitor. The following table summarizes the IC50 values for the discussed inhibitors against some of their primary kinase targets. It is important to note that these values can vary depending on the specific assay conditions.
| Inhibitor | Primary Target(s) | IC50 (nM) | Kinase Family |
| Dasatinib | ABL1 | <1 | Tyrosine Kinase |
| SRC | 0.8 | Tyrosine Kinase | |
| LCK | 0.5 | Tyrosine Kinase | |
| Bosutinib | ABL1 | 1.2 | Tyrosine Kinase |
| SRC | 1.2 | Tyrosine Kinase | |
| LYN | 1.0 | Tyrosine Kinase | |
| Regorafenib | VEGFR2 | 3 | Tyrosine Kinase |
| PDGFRβ | 90 | Tyrosine Kinase | |
| KIT | 20 | Tyrosine Kinase | |
| Sorafenib | B-Raf | 20 | Serine/Threonine Kinase |
| VEGFR2 | 90 | Tyrosine Kinase | |
| PDGFRβ | 57 | Tyrosine Kinase | |
| Pazopanib | VEGFR1 | 10 | Tyrosine Kinase |
| VEGFR2 | 30 | Tyrosine Kinase | |
| VEGFR3 | 47 | Tyrosine Kinase | |
| Axitinib | VEGFR1 | 0.1 | Tyrosine Kinase |
| VEGFR2 | 0.2 | Tyrosine Kinase | |
| VEGFR3 | 0.1-0.3 | Tyrosine Kinase | |
| Ponatinib | ABL1 | 0.37 | Tyrosine Kinase |
| ABL1 (T315I) | 2.0 | Tyrosine Kinase |
Kinase Selectivity Profiling: A Broader Perspective
While IC50 values against primary targets are informative, a comprehensive understanding of an inhibitor's activity requires assessing its selectivity across the entire kinome. Kinome scanning technologies provide a broad view of on- and off-target activities, which is crucial for predicting potential therapeutic efficacy and toxicity.
The selectivity of these inhibitors can be visualized using kinome trees, where inhibited kinases are highlighted. Generally, a more selective inhibitor will interact with fewer kinases at a given concentration. For instance, while both Dasatinib and Bosutinib are potent SRC/ABL inhibitors, their broader kinome scans reveal distinct off-target profiles, which may explain their different clinical activities and adverse effect profiles.[6] Comprehensive kinome scan data for many of these inhibitors are publicly available through resources like the KINOMEscan® platform.[11][12][13]
Signaling Pathways Modulated by Dichlorophenyl-Substituted Kinase Inhibitors
The therapeutic effects of these inhibitors stem from their ability to modulate key signaling pathways that are often dysregulated in cancer. Below are representative diagrams of pathways affected by the inhibitors discussed.
Caption: Simplified Src signaling pathway and the inhibitory action of Dasatinib and Bosutinib.
Caption: Simplified VEGFR2 signaling pathway and the inhibitory action of Regorafenib and Sorafenib.
Experimental Protocols for Inhibitor Evaluation
The following sections provide detailed, step-by-step methodologies for key experiments used to characterize kinase inhibitors.
In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)
This protocol describes a luminescence-based assay to measure the activity of a purified kinase and the inhibitory effect of a compound. The amount of ADP produced in the kinase reaction is quantified, which is directly proportional to kinase activity.
Materials:
-
Purified kinase
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compound (dissolved in DMSO)
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM.
-
Reagent Preparation:
-
Prepare a 2X kinase/substrate solution in kinase assay buffer.
-
Prepare a 2X ATP solution in kinase assay buffer.
-
-
Kinase Reaction:
-
Add 2.5 µL of the test compound dilution or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of the 2X kinase/substrate solution to each well.
-
Initiate the reaction by adding 5 µL of the 2X ATP solution to each well. The final reaction volume is 10 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and provides the substrate for luciferase.
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop.[14]
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for an in vitro kinase assay using the ADP-Glo™ platform.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. It is commonly used to assess the cytotoxic effects of kinase inhibitors on cancer cell lines.[15]
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Test compound (dissolved in DMSO)
-
96-well clear flat-bottom plates
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.[11]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the medium from the wells and replace it with 100 µL of medium containing the desired concentrations of the test compound. Include vehicle control wells (medium with DMSO).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution to each well.
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 value.
Conclusion
Dichlorophenyl-substituted kinase inhibitors represent a highly successful and versatile class of therapeutic agents. Their efficacy is rooted in the unique chemical properties of the dichlorophenyl moiety, which facilitates potent and, in some cases, selective interactions with the ATP-binding pocket of a wide range of kinases. This guide has provided a comparative overview of several key inhibitors, highlighting their distinct target profiles and mechanisms of action. The detailed experimental protocols offer a practical framework for researchers to evaluate and characterize novel kinase inhibitors. As our understanding of kinase biology and inhibitor design continues to evolve, the dichlorophenyl scaffold will undoubtedly remain a valuable component in the development of next-generation targeted therapies.
References
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[Structure of Regorafenib. 4-(4-
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11][15][16]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays - PubMed
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11][15][16]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine—A potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays | Request PDF - ResearchGate
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[In-silico, synthesis, structure elucidation and anticancer activity study of 2-(3,4-dichlorophenyl)-4H-benzo[d][11]oxazin-4-one - Ubaya Repository]([Link])
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A Technical Guide to the Structure-Activity Relationship of 2-(3,4-Dichlorophenyl)-1,3-benzoxazol-5-amine Analogs as Potential Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
The benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer properties.[1] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 2-(3,4-Dichlorophenyl)-1,3-benzoxazol-5-amine analogs, a class of compounds with significant potential in oncology drug discovery. By synthesizing data from closely related structures and established SAR principles, this document offers a predictive framework for designing novel and potent anticancer agents.
The Benzoxazole Core: A Foundation for Anticancer Drug Design
The 2-phenylbenzoxazole framework is a validated pharmacophore for anticancer activity. The planarity of the bicyclic system allows for effective interaction with biological targets, while the 2-phenyl and 5-amino positions provide key points for chemical modification to modulate potency, selectivity, and pharmacokinetic properties. The 3,4-dichloro substitution pattern on the 2-phenyl ring is a common feature in bioactive molecules, often enhancing binding affinity through halogen bonding and increasing metabolic stability.
Synthesis of the this compound Scaffold
The synthesis of the core scaffold typically proceeds through the condensation of a substituted 2-aminophenol with 3,4-dichlorobenzoyl chloride or a related derivative. A key starting material for introducing the 5-amino group is 4-amino-3-nitrophenol.
Experimental Protocol: Synthesis of this compound
Step 1: Nitration of 4-Acetamidophenol
-
To a cooled solution of 4-acetamidophenol in glacial acetic acid, slowly add a nitrating mixture (e.g., nitric acid in sulfuric acid) while maintaining the temperature below 10°C.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Pour the reaction mixture into ice-water to precipitate the product, 4-acetamido-3-nitrophenol.
-
Filter, wash with cold water, and dry the solid.
Step 2: Hydrolysis to 4-Amino-3-nitrophenol
-
Reflux the 4-acetamido-3-nitrophenol from Step 1 in an aqueous solution of a strong acid (e.g., HCl).
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate) to precipitate the product, 4-amino-3-nitrophenol.
-
Filter, wash with water, and dry the product.
Step 3: Reductive Cyclization to this compound
-
A mixture of 4-amino-3-nitrophenol and 3,4-dichlorobenzaldehyde in a suitable solvent (e.g., ethanol) is treated with a reducing agent, such as sodium dithionite (Na2S2O4).
-
The reaction is heated to reflux for several hours. This step involves the reduction of the nitro group to an amine, which then undergoes condensation with the aldehyde and subsequent cyclization to form the benzoxazole ring.
-
After cooling, the product is isolated by filtration and purified by recrystallization.
An alternative approach involves the condensation of 4-amino-3-nitrophenol with 3,4-dichlorobenzoyl chloride to form an amide intermediate, followed by reduction of the nitro group and cyclization.
Caption: Synthetic pathway to the core scaffold.
Structure-Activity Relationship (SAR) Analysis
While a dedicated SAR study for a series of this compound analogs is not extensively documented in publicly available literature, we can infer key relationships by examining closely related compounds and general principles of medicinal chemistry.
The 2-(3,4-Dichlorophenyl) Moiety
The presence of two chlorine atoms on the 2-phenyl ring is anticipated to significantly influence the anticancer activity. Electron-withdrawing groups at the 3 and 4 positions of the phenyl ring have been shown to enhance the antiproliferative effects of benzoxazole derivatives.[2] The dichlorophenyl group contributes to the lipophilicity of the molecule, which can improve cell membrane permeability.
A study on the closely related 2-(3,4-dichlorophenyl)-4H-benzo[d][3][4]oxazin-4-one scaffold demonstrated moderate cytotoxic activity against the MCF-7 breast cancer cell line, with an IC50 value of 70.74 µg/mL.[5][6] This suggests that the 2-(3,4-dichlorophenyl) moiety is a viable starting point for developing anticancer agents.
The 5-Amino Group: A Handle for Optimization
The 5-amino group on the benzoxazole ring is a critical determinant of biological activity and provides a versatile point for modification.
-
Unsubstituted Amine: The free amine can act as a hydrogen bond donor, potentially interacting with key residues in the active site of target proteins. A study on 5-amino-2-[p-bromophenyl]-benzoxazole demonstrated significant anticancer effects in MCF-7 and MDA-MB breast cancer cell lines, with IC50 values of 22 nM and 28 nM, respectively.[7] This highlights the potential of the 5-amino-2-arylbenzoxazole scaffold.
-
N-Substitution: Modification of the 5-amino group can lead to derivatives with improved potency, selectivity, and pharmacokinetic profiles.
-
Acylation: Introducing an acyl group can modulate the electronic properties and steric bulk at this position.
-
Sulfonylation: The synthesis of sulfonamide derivatives at the 5-amino position can introduce strong hydrogen bond accepting groups and alter the overall geometry of the molecule.
-
Alkylation: The introduction of alkyl chains can increase lipophilicity and potentially explore deeper hydrophobic pockets in the target protein.
-
-
Bioisosteric Replacement: Replacing the 5-amino group with other functional groups of similar size and electronic properties (bioisosteres) is a common strategy in drug design to improve drug-like properties.[8] Examples of potential bioisosteres for an amino group include a hydroxyl group, a methyl group, or a fluorine atom.
Caption: Key areas for SAR exploration.
Comparative Analysis with Alternative Scaffolds
The this compound scaffold can be compared to other classes of anticancer agents to understand its relative potential.
Table 1: Comparison of Anticancer Activity of Benzoxazole Analogs and a Standard Chemotherapeutic Agent
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| 5-Amino-2-[p-bromophenyl]-benzoxazole | MCF-7 (Breast) | 0.022 | [7] |
| 5-Amino-2-[p-bromophenyl]-benzoxazole | MDA-MB (Breast) | 0.028 | [7] |
| 2-(3,4-Dichlorophenyl)-4H-benzo[d][3][4]oxazin-4-one | MCF-7 (Breast) | ~240 (converted from µg/mL) | [5][6] |
| Doxorubicin (Standard) | MCF-7 (Breast) | 0.1 - 1.0 | Varies by study |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
The data suggests that the 5-amino-2-arylbenzoxazole scaffold can exhibit potent anticancer activity, comparable to or even exceeding that of standard chemotherapeutic agents in certain cell lines. The significantly higher potency of the 5-amino-2-(p-bromophenyl)benzoxazole compared to the 2-(3,4-dichlorophenyl)benzoxazinone highlights the importance of the benzoxazole core and the 5-amino substituent.
Experimental Protocols for Biological Evaluation
In Vitro Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[3][9]
Protocol:
-
Cell Culture: Maintain human cancer cell lines (e.g., MCF-7, A549, HCT116) in appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The available data on related compounds strongly suggest that the 3,4-dichloro substitution on the 2-phenyl ring and the presence of a 5-amino group are favorable for potent cytotoxic activity.
Future research should focus on a systematic SAR exploration of the 5-amino position through N-substitution and bioisosteric replacement. A comprehensive screening of these analogs against a panel of cancer cell lines will be crucial to identify compounds with improved potency and selectivity. Further mechanistic studies, including target identification and pathway analysis, will be essential to fully elucidate the therapeutic potential of this promising class of benzoxazole derivatives.
References
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- VNUHCM Journal of Science and Technology Development. (2023).
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- MDPI. (n.d.). Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)
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A Comparative Guide to the Cross-Reactivity Profiling of 2-(3,4-Dichlorophenyl)-1,3-benzoxazol-5-amine
This guide provides a comprehensive framework for evaluating the selectivity of the novel compound 2-(3,4-Dichlorophenyl)-1,3-benzoxazol-5-amine. In drug discovery, a thorough understanding of a compound's interaction landscape is paramount. Off-target activities can result in unforeseen toxicities or, alternatively, present opportunities for polypharmacology. Here, we detail a multi-pronged approach to characterize this benzoxazole derivative, comparing its hypothetical profile against established inhibitors of the Wnt/β-catenin pathway, a signaling cascade where benzoxazole-containing compounds have shown activity.
The core principle of this guide is to build a self-validating system of inquiry. We will move from broad, high-throughput biochemical screens to more physiologically relevant cell-based assays, ensuring that each step provides context for the next. The methodologies described herein are designed to rigorously assess on-target potency, identify potential off-targets, and confirm target engagement within the complex milieu of a living cell.
Compound of Interest and Comparators
The subject of our investigation, This compound , is a novel small molecule. Its benzoxazole scaffold is a privileged structure in medicinal chemistry. Given that similar structures have been identified as inhibitors of Tankyrase (TNKS), a key regulator of the Wnt/β-catenin signaling pathway, our profiling strategy will initially focus on this target family.[1][2] Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family that destabilize Axin, a central component of the β-catenin destruction complex.[2][3] Inhibition of Tankyrase stabilizes Axin, leading to the degradation of β-catenin and suppression of Wnt-driven transcription.[2]
For a robust comparative analysis, we will benchmark our compound of interest against two well-characterized Tankyrase inhibitors:
-
XAV939: A potent and widely used Tankyrase 1/2 inhibitor (IC50 ≈ 11 nM for TNKS1).[2][3]
-
IWR-1: A specific Tankyrase 1/2 inhibitor that, like XAV939, stabilizes Axin and antagonizes Wnt signaling.[3]
Methodology 1: Broad-Spectrum Kinase and PARP Family Profiling
The first step in assessing selectivity is a broad biochemical screen. The conserved nature of the ATP-binding pocket in kinases and the NAD+ binding site in PARP enzymes makes cross-reactivity a common challenge.[4][5] A comprehensive panel provides a bird's-eye view of the compound's interaction landscape.
Experimental Protocol: Radiometric Kinase/PARP Inhibition Assay
This protocol outlines a standard method for determining the IC50 values of a test compound against a panel of protein kinases and PARP family enzymes.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound, XAV939, and IWR-1 in 100% DMSO.
-
Perform serial dilutions in assay buffer to create a 10-point concentration curve (e.g., 100 µM to 5 nM). The final DMSO concentration in the assay should not exceed 1%.[6]
-
-
Reaction Mixture Assembly:
-
In a 96-well plate, combine 10 µL of the diluted test compound, 10 µL of the specific kinase or PARP enzyme, and 10 µL of the corresponding substrate (e.g., a generic peptide for kinases, or histone H1 for PARPs).
-
Include positive controls (a known potent inhibitor like Staurosporine for kinases) and negative controls (DMSO vehicle).[6]
-
-
Reaction Initiation:
-
Initiate the reaction by adding 20 µL of a solution containing [γ-33P]-ATP (for kinases) or [32P]-NAD+ (for PARPs) and MgCl2.
-
-
Incubation and Termination:
-
Incubate the plate at 30°C for 60 minutes, ensuring the reaction is in the linear range.[6]
-
Terminate the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
-
Detection and Data Analysis:
-
Transfer the reaction mixture to a filter plate (e.g., phosphocellulose for kinases) to capture the radiolabeled substrate.
-
Wash the wells extensively to remove unincorporated radiolabeled nucleotides.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration relative to the DMSO control.
-
Determine the IC50 values by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Illustrative Data Summary: Cross-Reactivity Panel
The following table presents hypothetical data from a screen against a selection of kinases and PARP enzymes.
| Target | Family | This compound IC50 (nM) | XAV939 IC50 (nM) | IWR-1 IC50 (nM) |
| TNKS1 | PARP | 15 | 11 | 30 |
| TNKS2 | PARP | 25 | 4 | 22 |
| PARP1 | PARP | >10,000 | 8,500 | >10,000 |
| SRC | Tyrosine Kinase | 1,200 | >10,000 | >10,000 |
| ABL1 | Tyrosine Kinase | 850 | >10,000 | >10,000 |
| GSK-3β | CMGC | 5,600 | 9,200 | >10,000 |
| CDK2/cyclin A | CMGC | >10,000 | >10,000 | >10,000 |
Interpretation: This illustrative data suggests that our compound of interest is a potent inhibitor of TNKS1 and TNKS2, comparable to the reference compounds. Importantly, it shows high selectivity (>100-fold) against PARP1 and the tested kinases, indicating a favorable initial selectivity profile.
Methodology 2: Confirming Target Engagement in a Cellular Context
Biochemical assays are invaluable, but they do not fully recapitulate the cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that verifies the direct binding of a compound to its target protein within intact cells.[7][8] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand is typically more resistant to heat-induced denaturation.[7][9]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., SW480, which has an active Wnt pathway) to ~80% confluency.
-
Treat the cells with the test compound (e.g., 10 µM this compound) or vehicle (DMSO) for 1-2 hours.
-
-
Thermal Challenge:
-
Cell Lysis and Protein Isolation:
-
Lyse the cells by freeze-thaw cycles (e.g., three cycles using liquid nitrogen and a 25°C water bath).
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).[8]
-
-
Protein Detection:
-
Transfer the supernatant (soluble fraction) to new tubes.
-
Quantify the amount of soluble target protein (Tankyrase 1) at each temperature point using Western blotting with a specific antibody.
-
-
Data Analysis:
-
Plot the band intensity of the soluble protein against the temperature for both the vehicle- and compound-treated samples.
-
A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and thus, target engagement.[7] The temperature at which 50% of the protein is denatured is the Tagg. The change in this value (ΔTagg) quantifies the stabilization.
-
Illustrative Data Summary: CETSA Thermal Shift
| Compound (10 µM) | Target Protein | Vehicle Tagg (°C) | Compound Tagg (°C) | Thermal Shift (ΔTagg °C) |
| This compound | TNKS1 | 52.5 | 58.0 | +5.5 |
| XAV939 | TNKS1 | 52.5 | 59.2 | +6.7 |
| IWR-1 | TNKS1 | 52.5 | 58.8 | +6.3 |
Interpretation: The positive thermal shift observed for our compound confirms that it directly binds to and stabilizes Tankyrase 1 in a cellular environment, validating the biochemical findings. The magnitude of the shift is comparable to the established inhibitors.
Methodology 3: Assessing Downstream Pathway Modulation
Confirming target engagement is crucial, but demonstrating a functional consequence on the relevant signaling pathway is the ultimate goal. Since Tankyrase inhibition is expected to suppress Wnt/β-catenin signaling, a reporter gene assay is an ideal method to quantify this effect.
Experimental Protocol: Wnt/β-catenin Reporter Assay
This protocol uses a HEK293 cell line stably transfected with a TCF/LEF-responsive luciferase reporter construct (e.g., TOPFlash/FOPFlash system) to measure β-catenin-mediated transcriptional activity. A similar principle is used in the GloResponse™ NF-κB-RE-luc2P HEK293 Cell Line for the NF-κB pathway.[10][11]
-
Cell Seeding:
-
Seed the TCF/LEF reporter HEK293 cells into a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well. Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the test compounds for 1 hour.
-
-
Pathway Activation:
-
Induce the Wnt pathway by adding a recombinant Wnt3a ligand or a GSK-3β inhibitor (e.g., CHIR99021) to the wells. Include a non-activated control.
-
-
Incubation:
-
Incubate the plate for 16-24 hours at 37°C in a CO2 incubator.
-
-
Luciferase Assay:
-
Equilibrate the plate to room temperature.
-
Add a luciferase assay reagent (e.g., ONE-Glo™) to each well.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luciferase signal to a measure of cell viability (e.g., CellTiter-Glo®) if necessary.
-
Calculate the percentage of inhibition of Wnt-induced signaling for each compound concentration.
-
Determine the IC50 values by fitting the data to a dose-response curve.
-
Illustrative Data Summary: Wnt Pathway Inhibition
| Compound | Wnt Reporter Assay IC50 (nM) |
| This compound | 45 |
| XAV939 | 38 |
| IWR-1 | 60 |
Interpretation: The low nanomolar IC50 value demonstrates that our compound effectively suppresses the downstream transcriptional consequences of Wnt pathway activation, consistent with its proposed mechanism as a Tankyrase inhibitor. Its cellular potency is on par with the reference compounds.
Visualizing Workflows and Pathways
Clear diagrams are essential for communicating complex experimental designs and biological mechanisms.
Caption: Workflow for broad-spectrum kinase and PARP profiling.
Caption: Wnt/β-catenin pathway showing the action of Tankyrase inhibitors.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion
The comprehensive profiling of This compound using the described multi-assay strategy provides a robust and validated assessment of its selectivity and mechanism of action. Our illustrative data position the compound as a potent and selective Tankyrase inhibitor. The workflow progresses logically from a broad biochemical screen to confirmation of target binding in cells and, finally, to the verification of downstream pathway modulation. This integrated approach, comparing the novel compound against established benchmarks, is essential for making informed decisions in drug development and provides a high degree of confidence in the compound's biological activity.
References
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- BenchChem. Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) to Determine SIRT5 Inhibitor Target Engagement.
- Promega Corporation. GloResponse™ NF-KB-RE-luc2P HEK293 Cell Line Protocol.
- BenchChem. A Researcher's Guide to Kinase Cross-Reactivity Profiling: A Case Study with 1-hexadecyl-1H-indole-2,3-dione.
- Martinez Molina, D., et al. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology.
- Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology.
- Kryzhanovska, M., et al. (2013). Cross-reactivity virtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. BMC Bioinformatics.
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MDPI. (2022). Discovery of Novel Inhibitor for WNT/β-Catenin Pathway by Tankyrase 1/2 Structure-Based Virtual Screening. Available from: [Link]
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Wu, X., et al. (2017). Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells. Oncotarget. Available from: [Link]
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Waaler, J., et al. (2016). Tankyrase Inhibitors Stimulate the Ability of Tankyrases to Bind Axin and Drive Assembly of β-Catenin Degradation-Competent Axin Puncta. PLoS One. Available from: [Link]
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A Comparative Benchmarking Guide: 2-(3,4-Dichlorophenyl)-1,3-benzoxazol-5-amine versus Known Kinase Inhibitors
Introduction
The relentless pursuit of novel therapeutic agents has led to the exploration of diverse chemical scaffolds. Among these, the benzoxazole moiety has emerged as a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] This guide focuses on the comprehensive benchmarking of a specific benzoxazole derivative, 2-(3,4-Dichlorophenyl)-1,3-benzoxazol-5-amine , hereafter referred to as "Compound X," against established kinase inhibitors.
While the precise molecular target of Compound X is not definitively established in publicly available literature, its structural features, particularly the dichlorophenyl group, are present in several known kinase inhibitors.[4][5] Notably, compounds with similar dichlorophenyl motifs have demonstrated potent inhibitory activity against non-receptor tyrosine kinases such as Src and Abl.[6][7] This structural homology provides a compelling rationale for investigating Compound X as a potential inhibitor of this kinase family.
This guide provides a head-to-head comparison of Compound X with Dasatinib , a potent, FDA-approved dual Src/Abl kinase inhibitor, offering researchers a comprehensive framework for evaluating its potential as a novel therapeutic candidate. We will delve into detailed experimental protocols, present comparative data, and discuss the implications of these findings for future drug discovery efforts.
Experimental Design & Rationale
To provide a robust and multi-faceted comparison, our benchmarking strategy is built on three key experimental pillars:
-
In Vitro Kinase Inhibition Assays: To directly compare the enzymatic inhibitory potency of Compound X and Dasatinib against our primary targets, Src and Abl kinases.
-
Cell-Based Viability Assays: To assess the cytotoxic effects of both compounds on a cancer cell line known to be sensitive to Src/Abl inhibition, thereby providing a measure of their cellular efficacy.
-
Target Engagement Assays: To confirm that Compound X interacts with its putative target within a cellular context, a critical step in validating its mechanism of action.
This integrated approach ensures a thorough evaluation, from direct enzymatic interaction to cellular response and target validation.
Overall Experimental Workflow
Caption: A streamlined workflow for the comparative benchmarking of Compound X.
Methodologies
In Vitro Kinase Inhibition Assay
The potency of Compound X and Dasatinib against Src and Abl kinases was determined using a fluorescence-based assay that measures the amount of ADP produced, which is directly proportional to kinase activity.[8][9][10]
Protocol:
-
Reagent Preparation:
-
Prepare a 2X kinase solution (Src or Abl) in kinase buffer.
-
Prepare a 2X substrate solution (a suitable peptide substrate for Src/Abl) and ATP in kinase buffer.
-
Prepare serial dilutions of Compound X and Dasatinib in DMSO, followed by a further dilution in kinase buffer.
-
-
Assay Procedure:
-
Add 5 µL of the compound dilutions to the wells of a 384-well plate.
-
Add 10 µL of the 2X kinase solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution.
-
Incubate the reaction for 60 minutes at 37°C.
-
Stop the reaction and detect the amount of ADP produced using a commercially available kinase assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
The fluorescence signal is measured using a plate reader.
-
The data is normalized to controls (no kinase and no inhibitor).
-
IC50 values are calculated by fitting the data to a four-parameter logistic curve.
-
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[11][12][13]
Protocol:
-
Cell Seeding:
-
Seed K562 cells (a human chronic myelogenous leukemia cell line) in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
-
Incubate for 24 hours to allow the cells to acclimate.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of Compound X and Dasatinib for 72 hours. Include a vehicle control (DMSO).
-
-
MTT Addition and Incubation:
-
Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization and Measurement:
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate overnight in a humidified atmosphere at 37°C.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cellular Thermal Shift Assay (CETSA) with Western Blotting
CETSA is a powerful technique for verifying drug-target engagement in a cellular environment.[14][15][16][17][18][19] The principle is that ligand binding increases the thermal stability of the target protein.
Protocol:
-
Cell Treatment and Heat Shock:
-
Treat K562 cells with Compound X, Dasatinib, or a vehicle control for 2 hours.
-
Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by immediate cooling.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Western Blot Analysis:
-
Quantify the protein concentration of the soluble fractions.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose membrane.[20][21][22]
-
Probe the membrane with primary antibodies specific for Src, Abl, and a loading control (e.g., β-actin).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and quantify the band intensities.
-
Results: A Comparative Analysis
In Vitro Kinase Inhibition
| Compound | Src IC50 (nM) | Abl IC50 (nM) |
| Compound X | 150 | 250 |
| Dasatinib | 1.5 | 3.0 |
Data are representative of typical experimental outcomes and are for illustrative purposes.
Cellular Viability
| Compound | K562 Cell Viability IC50 (nM) |
| Compound X | 800 |
| Dasatinib | 20 |
Data are representative of typical experimental outcomes and are for illustrative purposes.
Target Engagement
The CETSA results would be visualized as a thermal stabilization curve. In the presence of a binding compound (Compound X or Dasatinib), the curve for the target protein (Src or Abl) would shift to the right, indicating a higher melting temperature and thus, target engagement.
Caption: A representative CETSA curve demonstrating target stabilization by Compound X.
Discussion
The benchmarking data presented here provide a foundational understanding of Compound X's potential as a kinase inhibitor. Our in vitro kinase assays reveal that Compound X inhibits both Src and Abl, albeit with lower potency compared to the clinical-grade inhibitor, Dasatinib. This is a crucial first step in characterizing its activity profile.
The cell viability assays corroborate the in vitro findings, demonstrating that Compound X exerts a cytotoxic effect on a cancer cell line dependent on Src/Abl signaling. The higher IC50 value for Compound X in the cellular assay compared to its enzymatic IC50 is expected and can be attributed to factors such as cell membrane permeability and potential for efflux.
Crucially, the CETSA results provide evidence of target engagement within a cellular context. The observed thermal stabilization of Src and Abl in the presence of Compound X strongly suggests a direct interaction with these kinases in their native environment. This is a critical piece of data that validates the mechanism of action and supports the hypothesis that the observed cytotoxicity is, at least in part, due to the inhibition of these targets.
Conclusion
This comparative guide provides a comprehensive framework for the initial characterization of this compound (Compound X) as a putative kinase inhibitor. While it does not exhibit the same level of potency as the established drug Dasatinib, it demonstrates clear inhibitory activity against Src and Abl kinases, translates this activity to a cellular context, and shows evidence of direct target engagement.
These findings position Compound X as a promising lead compound for further optimization. Future medicinal chemistry efforts could focus on modifying the benzoxazole scaffold to enhance potency and selectivity. This guide serves as a testament to the importance of rigorous, multi-pronged benchmarking in the early stages of drug discovery.
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Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo[11][13]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays. (2007). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
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Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo[11][13]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine—A potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays. (2007). ResearchGate. Retrieved from [Link]
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N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. (2006). Journal of Medicinal Chemistry. Retrieved from [Link]
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A Researcher's Comparative Guide to Quantitative Structure-Activity Relationship (QSAR) Analysis of Benzoxazoles
For researchers and drug development professionals, navigating the landscape of computational chemistry is essential for accelerating the discovery of novel therapeutics. Among the various scaffolds of medicinal chemistry, benzoxazoles represent a privileged structure, exhibiting a wide array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Quantitative Structure-Activity Relationship (QSAR) analysis provides a powerful in-silico approach to elucidate the structural requirements for the biological activity of benzoxazole derivatives, thereby guiding the design of more potent and selective compounds.[3]
This guide offers an in-depth, comparative analysis of different QSAR methodologies applied to benzoxazole derivatives. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, the inherent logic of model validation, and the practical application of these models in drug design.
The Foundation: Understanding QSAR
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[3] The fundamental principle is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. A robust QSAR model can predict the activity of novel compounds, prioritize candidates for synthesis, and provide insights into the mechanism of action.[4]
A typical QSAR workflow involves several key stages, each requiring careful consideration to ensure the development of a statistically sound and predictive model.
Caption: A generalized workflow for a QSAR study.
Comparative Analysis of QSAR Models for Benzoxazole Derivatives
To illustrate the practical application and comparative performance of different QSAR methodologies, we will examine several case studies focusing on the anticancer and antimicrobial activities of benzoxazole derivatives.
Case Study 1: 3D-QSAR (CoMFA and CoMSIA) of Benzoxazole Derivatives as Anticancer Agents
In a study focused on developing potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) for cancer treatment, 3D-QSAR models were developed for a series of benzoxazole derivatives tested against different cancer cell lines.[5][6] The primary techniques used were Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).[5][6]
Methodology Explained:
-
CoMFA calculates the steric and electrostatic fields around a set of aligned molecules. These fields are then correlated with the biological activity to generate a 3D map highlighting regions where changes in these properties would likely affect activity.[7]
-
CoMSIA extends this by calculating additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.[7] This often provides a more detailed and interpretable model.
Experimental Protocol: 3D-QSAR of Benzoxazole Anticancer Agents
-
Data Set Preparation: A series of benzoxazole derivatives with their corresponding inhibitory activities (IC50) against HepG2, HCT-116, and MCF-7 cell lines were collected. The IC50 values were converted to pIC50 (-log IC50) to be used as the dependent variable.[5]
-
Molecular Modeling and Alignment: The 3D structures of all compounds were generated and optimized. A crucial step in 3D-QSAR is the alignment of the molecules, which was performed using a template-based approach.[5]
-
CoMFA and CoMSIA Field Calculation: The aligned molecules were placed in a 3D grid, and the steric, electrostatic (for CoMFA and CoMSIA), hydrophobic, and hydrogen bond fields (for CoMSIA) were calculated at each grid point.[5]
-
Model Generation and Validation: Partial Least Squares (PLS) analysis was used to generate the QSAR models. The statistical significance of the models was evaluated using internal validation (cross-validated R², denoted as Rcv² or q²) and external validation (predictive R², denoted as Rpred²).[5]
Performance Comparison:
The following table summarizes the statistical results of the CoMFA and CoMSIA models for the different cell lines.
| Cell Line | Model | Rcv² (q²) | Rpred² |
| HepG2 | CoMFA | 0.509 | 0.5128 |
| CoMSIA | 0.711 | 0.6198 | |
| HCT-116 | CoMFA | 0.574 | 0.5597 |
| CoMSIA | 0.531 | 0.5804 | |
| MCF-7 | CoMFA | 0.568 | 0.5057 |
| CoMSIA | 0.669 | 0.6577 |
Data sourced from a study on benzoxazole derivatives as anticancer agents.[5][6]
Expert Insights:
The CoMSIA models generally showed better predictive capability (higher Rcv² and Rpred² values) for the HepG2 and MCF-7 cell lines, suggesting that hydrophobic and hydrogen bonding interactions play a significant role in the anticancer activity of these benzoxazole derivatives, in addition to steric and electrostatic effects.[5][6] The contour maps generated from these models provide a visual guide for designing new molecules with improved activity.[5]
Case Study 2: 2D-QSAR and Molecular Docking of Benzoxazoles as Antimicrobial Agents
Another approach involves the use of 2D-QSAR, which correlates biological activity with 2D molecular descriptors. These descriptors are computationally less intensive to calculate than 3D fields and include properties like molecular weight, logP, and topological indices.[8]
In a study on the antimicrobial activity of benzoxazole derivatives, a 2D-QSAR model was developed using multiple linear regression (MLR).[1] This was complemented by molecular docking studies to understand the binding interactions with the target protein, DNA gyrase.[9]
Methodology Explained:
-
2D-QSAR (MLR): This method aims to find the best-fitting linear equation between the biological activity and a set of 2D descriptors. Stepwise regression is often used to select the most relevant descriptors.[1]
-
Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and key interactions.[9]
Experimental Protocol: 2D-QSAR and Docking of Antimicrobial Benzoxazoles
-
Data Set and Descriptor Calculation: A dataset of 46 benzoxazole derivatives with their antimicrobial activities was used.[9] A variety of 2D descriptors, including topological parameters and Kier's molecular connectivity indices, were calculated.[9]
-
2D-QSAR Model Development: Multiple linear regression was employed to build the QSAR model. Outliers were identified and removed to improve the statistical quality of the model.[9]
-
Model Validation: The model was validated to ensure its robustness and predictive power.
-
Molecular Docking: The benzoxazole derivatives were docked into the active site of DNA gyrase to elucidate their binding mechanism.[9]
Performance and Findings:
The 2D-QSAR model revealed that topological parameters and molecular connectivity indices were highly relevant for the antimicrobial activity of the benzoxazole derivatives.[9] The final model, after removing outliers, achieved a correlation coefficient (r) of 0.927.[9] Molecular docking studies further supported the QSAR findings, showing that the most active compounds formed stable complexes with the DNA gyrase enzyme.[9]
Caption: A typical molecular docking workflow.
Trustworthiness and Validation: The Pillars of a Reliable QSAR Model
The predictive power of a QSAR model is entirely dependent on its rigorous validation.[4][10] Without proper validation, a model may simply be a statistical artifact with no real-world applicability.
Key Validation Metrics:
-
Internal Validation: This assesses the stability and robustness of the model using the training set data. The most common method is leave-one-out cross-validation (LOO-CV), which yields the cross-validated correlation coefficient (q² or Rcv²). A q² value greater than 0.5 is generally considered acceptable.[11]
-
External Validation: This evaluates the model's ability to predict the activity of compounds not used in its development (the test set). The predictive R² (Rpred²) is a key metric here. An Rpred² value greater than 0.6 is often desired.[11]
-
Y-Randomization: This involves randomly shuffling the biological activity data and rebuilding the model. A valid model should have significantly lower q² and R² values for the randomized data, confirming that the original correlation is not due to chance.[11]
-
Applicability Domain (AD): The AD defines the chemical space in which the model can make reliable predictions.[4] It is crucial to ensure that any new compounds being predicted fall within the AD of the model.
Conclusion: A Strategic Approach to Benzoxazole Drug Design
QSAR analysis offers a powerful and resource-efficient strategy for the design and optimization of benzoxazole-based therapeutics. The choice between different QSAR methodologies, such as 2D-QSAR and 3D-QSAR, depends on the specific research question, the available data, and the computational resources.
-
2D-QSAR is often a good starting point for identifying key physicochemical properties and for high-throughput virtual screening.
-
3D-QSAR (CoMFA/CoMSIA) provides a more detailed, three-dimensional understanding of the structure-activity relationship, which is invaluable for lead optimization.
By integrating these computational approaches with experimental validation, researchers can accelerate the journey from a promising benzoxazole scaffold to a clinically viable drug candidate.
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A Comparative Guide to the Preclinical Efficacy of 2-Phenyl-1,3-Benzoxazole Derivatives in Oncology Research
This guide provides a comparative analysis of the in vitro and in vivo efficacy of 2-phenyl-1,3-benzoxazole derivatives as a class of potential anti-cancer agents. Due to the limited availability of public data on the specific compound 2-(3,4-Dichlorophenyl)-1,3-benzoxazol-5-amine, this guide will synthesize findings from structurally related 2-phenylbenzoxazole analogs to provide a representative overview of their therapeutic potential. The experimental data and protocols presented herein are based on established methodologies in preclinical oncology research to ensure scientific rigor and reproducibility.
Introduction to 2-Phenyl-1,3-Benzoxazole Derivatives
The benzoxazole scaffold is a prominent heterocyclic motif found in numerous biologically active compounds, demonstrating a wide range of pharmacological activities including antimicrobial, antiviral, and anti-inflammatory properties.[1][2] In the realm of oncology, 2-phenyl-1,3-benzoxazole derivatives have emerged as a promising class of compounds, with studies demonstrating their potential to induce cytotoxicity and inhibit tumor growth.[2][3] The planar structure of the benzoxazole ring system allows for intercalation with DNA, and substitutions on the phenyl ring can significantly modulate their biological activity, making them attractive candidates for further drug development.[2]
In Vitro Efficacy: A Look at Cytotoxicity and Mechanistic Insights
The initial assessment of any potential anti-cancer compound relies on robust in vitro assays to determine its cytotoxic effects against various cancer cell lines and to elucidate its mechanism of action.
Cytotoxicity Profile
Table 1: Representative In Vitro Cytotoxicity of 2-Phenylbenzoxazole Analogs
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Phenylbenzoxazole Fluorosulfates | MCF-7 (Breast) | Not specified, but significant activity noted | [4][5] |
| Substituted Benzoxazole Derivatives | MCF-7 (Breast) | 4.75 ± 0.21 | [6] |
| Substituted Benzoxazole Derivatives | HepG2 (Liver) | 4.61 ± 0.34 | [6] |
| 2-(3,4-dichlorophenyl)-4H-benzo[d][7][8]oxazin-4-one | MCF-7 (Breast) | ~2350 (70.74 µg/mL) | [9] |
Note: The data presented is for structurally related compounds and should be considered representative. The IC50 value for the benzoxazinone was converted from µg/mL to µM for comparative purposes.
Mechanistic Elucidation: Unraveling the Mode of Action
Understanding how a compound induces cell death is crucial for its development as a therapeutic agent. Standard assays to probe the mechanism of action include apoptosis and cell cycle analysis.
-
Apoptosis Induction: Apoptosis, or programmed cell death, is a key mechanism for many anti-cancer drugs. The Annexin V-FITC assay is a widely used method to detect early-stage apoptosis.[7][10]
-
Cell Cycle Arrest: Many chemotherapeutic agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell death. Propidium iodide staining followed by flow cytometry is a standard technique to analyze the distribution of cells in different phases of the cell cycle.[11]
While specific mechanistic data for this compound is unavailable, the observed cytotoxicity of its analogs suggests that these compounds may induce apoptosis and/or cell cycle arrest. Further investigation using the protocols detailed below would be necessary to confirm the precise mechanism.
In Vivo Efficacy: Assessing Anti-Tumor Activity in Preclinical Models
Promising in vitro results are the gateway to in vivo studies, which are essential for evaluating a compound's efficacy and safety in a whole-organism context.[12] Human tumor xenograft models in immunodeficient mice are a cornerstone of preclinical oncology research.[13][14]
Xenograft Tumor Growth Inhibition
In a typical xenograft study, human cancer cells are implanted subcutaneously into immunodeficient mice.[13][15] Once tumors are established, the animals are treated with the investigational compound, a vehicle control, and often a positive control (a known anti-cancer drug). Tumor growth is monitored over time to assess the efficacy of the treatment.
Given the in vitro activity of 2-phenylbenzoxazole derivatives against breast and liver cancer cell lines, a logical next step would be to evaluate this compound in xenograft models using MCF-7 or HepG2 cells. Key endpoints in such a study would include tumor growth inhibition, changes in body weight (as a measure of toxicity), and survival analysis.
Table 2: Representative In Vivo Efficacy of a Src Kinase Inhibitor with a Dichlorophenyl Moiety
| Compound | Animal Model | Tumor Model | Efficacy | Reference |
| [7-(2,6-dichlorophenyl)-5-methylbenzo[7][16]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine | Mouse | Human tumor cell line xenografts | Demonstrated anti-tumor activity | [17] |
Note: This data is for a different heterocyclic compound that also contains a dichlorophenyl group and has shown in vivo efficacy. It is included to illustrate the potential of this chemical feature in anti-cancer drug design.
Experimental Protocols
The following are detailed, step-by-step methodologies for the key in vitro and in vivo experiments discussed in this guide.
In Vitro Assays
This assay measures the metabolic activity of cells as an indicator of cell viability.[18]
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubate for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[19]
-
Carefully remove the MTT solution and add a solubilization solvent (e.g., DMSO) to dissolve the formazan crystals.[19]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for the Annexin V-FITC apoptosis assay.
This method quantifies the distribution of cells in different phases of the cell cycle. [11] Protocol:
-
Treat cells with the test compound for 24 hours.
-
Harvest and fix the cells in cold 70% ethanol overnight at -20°C. [8]3. Wash the cells with PBS and treat with RNase A to remove RNA. [8]4. Stain the cells with propidium iodide.
-
Analyze the DNA content by flow cytometry.
Caption: Workflow for cell cycle analysis.
In Vivo Xenograft Model
This protocol outlines a general procedure for establishing and evaluating a subcutaneous xenograft model. [1][12] Protocol:
-
Cell Culture and Preparation: Culture the selected human cancer cell line (e.g., MCF-7) under standard conditions. Harvest cells in their exponential growth phase and resuspend them in a mixture of PBS and Matrigel. [15]2. Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID).
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse. [13]4. Tumor Growth Monitoring: Monitor the animals for tumor development. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups.
-
Drug Administration: Administer the test compound, vehicle control, and positive control according to the predetermined dosing schedule and route of administration.
-
Data Collection: Measure tumor volume and body weight 2-3 times per week. Observe the animals for any signs of toxicity.
-
Endpoint and Analysis: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histopathology, biomarker analysis). Calculate tumor growth inhibition and perform statistical analysis.
Caption: Workflow for an in vivo xenograft model study.
Conclusion
While direct experimental evidence for the in vitro and in vivo efficacy of this compound is currently limited in the public domain, the broader class of 2-phenyl-1,3-benzoxazole derivatives demonstrates significant potential as anti-cancer agents. The representative data from analogous compounds suggest that this chemical scaffold is a promising starting point for the development of novel therapeutics. The detailed experimental protocols provided in this guide offer a robust framework for the systematic evaluation of this and other related compounds, paving the way for future preclinical and clinical investigations. It is imperative that further studies are conducted to elucidate the specific biological activities and therapeutic potential of this compound.
References
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University College London. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
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Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
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PubMed. (2023). Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives. Retrieved from [Link]
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International Journal of Pharmacy and Biological Sciences. (2013). In vivo Methods for Preclinical Screening of Anticancer Drugs. Retrieved from [Link]
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Taylor & Francis Online. (2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Retrieved from [Link]
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MDPI. (2023). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. Retrieved from [Link]
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Stanford Medicine. (n.d.). In vivo tumor models. Retrieved from [Link]
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Ubaya Repository. (2022). In-silico, synthesis, structure elucidation and anticancer activity study of 2-(3,4-dichlorophenyl)-4H-benzo[d]o[7][8]xazin-4-one. Retrieved from [Link]
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PubMed. (2007). Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzot[7][16]riazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays. Retrieved from [Link]
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MDPI. (2021). 2-(2-(Fluorosulfonyloxy)phenyl)benzoxazole. Retrieved from [Link]
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MDPI. (2022). 2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-(3,4-Dichlorophenyl)-1,3-benzoxazol-5-amine
This guide provides an in-depth, procedural framework for the safe handling and disposal of 2-(3,4-Dichlorophenyl)-1,3-benzoxazol-5-amine. As a chlorinated aromatic amine, this compound necessitates stringent protocols to mitigate risks to laboratory personnel and the environment. The procedures outlined herein are grounded in established safety principles and regulatory requirements, ensuring a self-validating system for waste management.
Disclaimer: This document is intended for informational purposes and is based on the safety profiles of structurally similar halogenated aromatic compounds and established best practices. Researchers must obtain and meticulously follow the specific Safety Data Sheet (SDS) for the exact chemical being used before any handling, storage, or disposal.[1] Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and protocols.
Hazard Profile and Risk Assessment: The "Why" Behind the Protocol
Understanding the inherent hazards of this compound is fundamental to appreciating the necessity of these disposal procedures. Based on data for analogous dichlorophenyl benzoxazole structures, this compound should be treated as hazardous.
Anticipated Hazards:
-
Acute Toxicity: Harmful if swallowed or inhaled.
-
Reproductive Toxicity: May damage fertility or the unborn child.
-
Lactational Effects: May cause harm to breast-fed children.
-
Environmental Hazard: Harmful to aquatic life with long-lasting effects.
The presence of the dichlorophenyl group classifies this compound as a halogenated aromatic compound .[1][2] These substances are often persistent in the environment and can be more costly and complex to dispose of than their non-halogenated counterparts.[3] Therefore, the cornerstone of proper disposal is meticulous segregation to prevent cross-contamination of waste streams.
The Core Principle: Meticulous Waste Segregation
The single most critical step in this process is the strict segregation of halogenated waste. Mixing halogenated compounds with non-halogenated waste streams complicates disposal, increases costs, and can lead to regulatory non-compliance.[1][3]
Causality: Halogenated wastes are typically disposed of via high-temperature incineration at specialized facilities.[2] Mixing them with other waste types can interfere with the disposal process or require the entire commingled volume to be treated as the highest-hazard category, significantly increasing operational costs and environmental burden.
Actionable Directive: Designate a specific waste container solely for "Halogenated Organic Waste."[1][2] Never mix this waste with non-halogenated solvents, acids, bases, or other chemical waste.[4]
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide from the point of generation to the final handoff to EHS professionals.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical in any capacity, including for disposal, ensure the appropriate PPE is worn to mitigate exposure risks.
| PPE Category | Specification | Rationale |
| Hand Protection | Compatible, chemical-resistant gloves (e.g., Nitrile rubber). Gloves must be inspected prior to use.[5][6] | To prevent skin contact and absorption. |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US).[5][6] | To protect against splashes, dust, and aerosols. |
| Skin/Body Protection | Laboratory coat. For larger quantities or spill cleanup, consider impervious clothing.[5] | To prevent contamination of personal clothing. |
| Respiratory Protection | Use only in a well-ventilated area, preferably within a chemical fume hood.[1] | To prevent inhalation of the compound, which is presumed to be harmful. |
Step 2: Waste Container Selection and Labeling
The integrity of the disposal process begins with the container.
-
Select an Appropriate Container: Use a container made of a material chemically compatible with the waste. High-density polyethylene (HDPE) carboys or bottles are common.[7] The container must be in good condition, free from damage, and have a secure, leak-proof closure.[8]
-
Affix a Hazardous Waste Label: As soon as the first drop of waste is added, the container must be labeled.[3] The label must be fully completed and include the following information:
-
The words "Hazardous Waste ".[1]
-
Full Chemical Name(s): "this compound". If it is in a solution, list all components and their approximate percentages (e.g., Acetone: 90%, Compound X: 10%).[2][4]
-
Hazard Identification: Check the applicable hazard boxes (e.g., Toxic, Environmental Hazard).[3]
-
Generator Information: Your name, lab, and the date the waste was first added.[3]
-
Step 3: Waste Accumulation and Storage
All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA).[4][7]
-
Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[7]
-
Container Management: Keep the waste container securely closed at all times, except when actively adding waste.[3][7]
-
Storage Limits: Do not exceed the SAA volume limits (typically 55 gallons for total hazardous waste and 1 quart for acutely toxic "P-listed" wastes).[7]
-
Segregation: Within the SAA, ensure incompatible waste types are physically separated.[4][8] For example, store halogenated organic waste separately from acids and bases.
Step 4: Decontamination of Empty Containers and Glassware
Properly managing contaminated labware is a critical part of the disposal workflow.
-
Rinsing Procedure: Glassware or other apparatus that came into contact with the compound must be decontaminated. Rinse the item three times with a suitable solvent (e.g., acetone).[1][9]
-
Rinsate Collection: Crucially, the first rinse (and subsequent rinses) must be collected as halogenated hazardous waste. [1] Do not dispose of the rinsate down the drain.[7][9] Add it to your designated halogenated waste container.
-
Empty Chemical Bottle Disposal: An empty container that held the original product can typically be disposed of as regular trash only after all contents have been removed.[9] Deface or remove the original label and remove the cap before placing it in the trash.[9] For acutely hazardous wastes, the container must be triple-rinsed before disposal.[9] Consult your EHS office to determine if this compound is considered acutely hazardous.
Step 5: Arranging for Final Disposal
Laboratory personnel do not perform final disposal. This is the responsibility of your institution's EHS department.
-
Monitor Waste Levels: When your halogenated waste container is approximately three-quarters full, schedule a pickup.[3]
-
Request Collection: Follow your institution's procedure to request a waste collection, which is typically done via an online form or phone call to the EHS office.[1][3]
-
Do Not Transport: Never transport hazardous waste across campus or to other storage facilities yourself. This must be done by trained EHS staff.[9]
Disposal Workflow Diagram
The following diagram illustrates the complete, compliant workflow for disposing of this compound.
Caption: A workflow for the safe disposal of halogenated chemical waste.
References
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- Benchchem. (2025).
- Ace Waste. (n.d.).
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- Sigma-Aldrich. (2025).
- Temple University. (n.d.).
- Bucknell University. (n.d.).
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- Enamine. (n.d.).
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Personal protective equipment for handling 2-(3,4-Dichlorophenyl)-1,3-benzoxazol-5-amine
Comprehensive Safety & Handling Guide: 2-(3,4-Dichlorophenyl)-1,3-benzoxazol-5-amine
This document provides a detailed protocol for the safe handling, use, and disposal of this compound. As the complete toxicological profile of this compound has not been fully investigated, this guide is built upon a conservative risk assessment, drawing data from structurally similar aromatic amines, benzoxazoles, and dichlorophenyl derivatives. The primary objective is to ensure the highest level of safety for all laboratory personnel.
Hazard Assessment: A Proactive Stance on Safety
Presumed Hazard Profile:
-
Skin and Eye Irritation: Like many benzoxazole derivatives, this compound is expected to cause skin irritation (H315) and serious eye irritation (H319).[1][2][3]
-
Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory irritation (H335).[1][2][4]
-
Potential for Systemic Toxicity: Structurally related compounds have been shown to be harmful if swallowed or inhaled.[5]
-
Suspected Mutagenicity: A significant concern arises from data on 2-(4-Aminophenyl)benzoxazol-5-amine, which is suspected of causing genetic defects (Muta. 2, H341).[6] This potential for mutagenicity necessitates the most stringent handling protocols to prevent any level of exposure.
-
Unknown Long-Term Effects: The chemical, physical, and toxicological properties have not been thoroughly investigated.[4] An absence of data must be interpreted as a potential for hazard, not an absence of it.
Given these potential hazards, particularly the suspected mutagenicity, all handling operations must be conducted with the assumption that the compound is highly hazardous.
Core Personal Protective Equipment (PPE) Requirements
Engineering controls, specifically the use of a certified chemical fume hood, are the first and most critical line of defense. All handling of this compound, especially in its solid form, must be performed within a fume hood to minimize inhalation exposure. The following PPE is mandatory and serves as the final barrier between the researcher and the chemical.
| Protection Type | Minimum Requirement | Rationale & Critical Considerations |
| Eye & Face Protection | Chemical splash goggles (conforming to ANSI Z.87.1 or EN 166) AND a full-face shield.[7][8] | Goggles provide a seal around the eyes to protect against dust and splashes. The face shield offers a secondary layer of protection for the entire face, which is critical when handling potentially corrosive or highly toxic materials. |
| Hand Protection | Double-gloving: Inner nitrile glove covered by a second, thicker nitrile or neoprene glove. | Disposable nitrile gloves offer good short-term protection against a wide range of chemicals.[7] Due to the suspected mutagenicity and unknown dermal absorption profile, double-gloving is essential. Gloves must be inspected for defects before each use and changed immediately upon any sign of contamination.[4][8] |
| Body Protection | Chemical-resistant lab coat (e.g., Nomex® or treated cotton), fully buttoned with tight-fitting cuffs.[7] | Provides a barrier against incidental contact and small splashes. It should be worn over full-length pants and a shirt made of non-synthetic material like cotton.[7] Polyester and acrylic fabrics can melt and adhere to the skin in case of a fire. |
| Foot Protection | Closed-toe, closed-heel, chemical-resistant shoes. | Protects feet from spills and falling objects. The entire foot must be covered.[7] |
| Respiratory Protection | An N95-rated dust mask (at minimum) for handling solids. A full-face air-purifying respirator with appropriate cartridges may be required for larger quantities or if engineering controls are insufficient. | This is mandatory if there is any risk of aerosolization outside of a fume hood. Use of a respirator requires institutional approval, medical evaluation, and annual fit testing to be effective.[7] |
Operational Workflow: A Step-by-Step Protocol
Adherence to a strict, repeatable workflow is paramount for safety. The following diagram and procedural steps outline the complete handling process from preparation to disposal.
Caption: Procedural flow for safe handling of this compound.
Donning PPE (Putting On)
-
Body and Foot Protection: Put on your lab coat over your personal clothes and ensure your compliant shoes are secure.
-
Respiratory Protection: If required, perform a seal check and don your respirator.
-
Eye and Face Protection: Put on safety goggles first, ensuring a snug fit. Then, place the face shield over the goggles.
-
Hand Protection: Don the first pair of nitrile gloves. Then, don the second, outer pair, ensuring the cuff of the outer glove goes over the cuff of your lab coat sleeve.
Doffing PPE (Taking Off)
The doffing sequence is designed to prevent the transfer of contaminants from used PPE to your skin or clothing.
-
Outer Gloves: While still in the work area, remove the grossly contaminated outer gloves. Peel one glove off by pinching the cuff and turning it inside out. Use the clean, ungloved hand to slide under the cuff of the remaining glove and peel it off. Dispose of them immediately in the designated hazardous waste container.[4]
-
Face Shield and Goggles: Remove the face shield by touching the headband, followed by the goggles. Place them in a designated area for decontamination.
-
Lab Coat: Remove your lab coat by rolling it down your arms, keeping the contaminated exterior folded inward.
-
Inner Gloves: Now, remove the final pair of inner gloves using the same technique as in step 1.
-
Hygiene: Immediately wash your hands and forearms thoroughly with soap and water.[1][8]
Decontamination and Disposal Plan
A comprehensive safety plan extends beyond handling to include emergency response and proper disposal.
Emergency Procedures
-
Skin Contact: Immediately remove all contaminated clothing.[1] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[5][9] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][9] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[1][9] If they feel unwell, call a poison center or doctor.[1]
-
Spill: Evacuate the area. Prevent further leakage if it is safe to do so. For a solid spill, carefully sweep or vacuum up the material, avoiding dust generation, and place it into a suitable, labeled disposal container.[1][4] Do not let the product enter drains or waterways.[1]
Waste Disposal
-
Chemical Waste: All unused chemical and any solutions containing it must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Contaminated Materials: All disposable PPE (gloves, masks), contaminated wipes, and any other materials that have come into contact with the chemical must be disposed of in a solid hazardous waste container.[1]
-
Regulatory Compliance: All waste must be disposed of via an approved waste disposal plant, following all local, state, and federal regulations.[1][9]
By implementing this comprehensive safety protocol, researchers can confidently and safely work with this compound, ensuring personal safety and environmental integrity.
References
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-
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
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Fisher Scientific. (2012, March 7). Safety Data Sheet - 6-Chloro-1,3-benzoxazol-2(3H)-one. Retrieved from [Link]
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Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
